Technical Documentation Center

14|A-Demethylase/DNA Gyrase-IN-2 Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 14|A-Demethylase/DNA Gyrase-IN-2

Core Science & Biosynthesis

Foundational

A Technical Guide to the Dual-Targeting Properties of 14|A-Demethylase/DNA Gyrase-IN-2

Executive Summary The escalating crisis of antimicrobial resistance necessitates a paradigm shift in drug discovery, moving beyond single-target agents to more robust, multi-faceted therapeutic strategies. Dual-target in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The escalating crisis of antimicrobial resistance necessitates a paradigm shift in drug discovery, moving beyond single-target agents to more robust, multi-faceted therapeutic strategies. Dual-target inhibitors, single chemical entities designed to modulate two distinct disease-relevant targets, represent a promising frontier. They offer the potential for broader-spectrum activity, synergistic efficacy, and a higher barrier to the development of resistance. This technical guide provides an in-depth exploration of a novel dual-target agent, 14|A-Demethylase/DNA Gyrase-IN-2 (also known as Compound 6a), which uniquely bridges the therapeutic gap between antifungal and antibacterial action. By concurrently inhibiting fungal sterol 14α-demethylase (CYP51) and bacterial DNA gyrase, this molecule presents a compelling lead compound for developing next-generation anti-infective agents. This document will dissect the biological rationale, mechanisms of action for each target, the molecule's inhibitory characteristics, and the detailed experimental protocols required for its evaluation.

Introduction: The Rationale for Dual-Targeting Antimicrobial Agents

The principle of designing a single drug to hit two distinct targets is a strategic response to the complexity of microbial survival and the rapid evolution of resistance. When a conventional antibiotic inhibits a single enzyme, a single point mutation in the corresponding gene can be sufficient to confer resistance. By requiring a pathogen to simultaneously evolve resistance mechanisms against two unrelated essential targets, the probability of resistance emergence is significantly reduced.

The specific strategy embodied by 14|A-Demethylase/DNA Gyrase-IN-2 is particularly innovative. It combines an attack on a validated fungal target (CYP51) with an attack on an essential bacterial target (DNA gyrase). This could pave the way for broad-spectrum therapeutics capable of treating complex polymicrobial infections, a growing clinical challenge.

cluster_0 Single-Target Inhibitor cluster_1 Resistance Pathway (Multiple Independent Events Required) Target A Target A Mutation A Mutation A Target A->Mutation A Resistance Pathway (Single Event) Inhibitor A Inhibitor A Inhibitor A->Target A Inhibition Target X Target X Mutation X Mutation X Target X->Mutation X Target Y Target Y Mutation Y Mutation Y Target Y->Mutation Y Dual Inhibitor Dual Inhibitor Dual Inhibitor->Target X Inhibition Dual Inhibitor->Target Y Inhibition Resistance Mutation X->Resistance Mutation Y->Resistance Lanosterol Lanosterol CYP51_Enzyme 14α-Demethylase (CYP51) Lanosterol->CYP51_Enzyme Substrate Intermediate_Sterol 4,4-dimethylcholesta- 8(9),14,24-trien-3β-ol CYP51_Enzyme->Intermediate_Sterol Catalysis Ergosterol Ergosterol Intermediate_Sterol->Ergosterol Further Steps Membrane Fungal Cell Membrane (Integrity & Function) Ergosterol->Membrane Inhibitor 14|A-Demethylase-IN-2 (Azole-like action) Inhibitor->CYP51_Enzyme Inhibition

Caption: The Ergosterol Biosynthesis Pathway and the point of CYP51 inhibition.

Target II: Bacterial DNA Gyrase - A Linchpin of Bacterial Replication

Biological Role: DNA gyrase is a type II topoisomerase that is essential for bacterial survival and is absent in higher eukaryotes, making it an ideal antibacterial target. [1]Its primary and unique function is to catalyze the ATP-dependent introduction of negative supercoils into double-stranded circular DNA. [2][3]This process is crucial for compacting the bacterial chromosome and for resolving the topological stress (positive supercoils) that arises ahead of the replication fork during DNA replication and transcription. [3][4]Without functional gyrase, DNA synthesis halts, leading to cell death. [4][5] Structure and Subunits: DNA gyrase is a heterotetrameric enzyme with an A2B2 architecture, composed of two GyrA subunits and two GyrB subunits. [5][6]* GyrA: Responsible for the DNA cleavage and re-ligation activity. It contains the active site tyrosine residue that forms a transient covalent bond with the DNA. [1][5]* GyrB: Houses the ATPase domain, which binds and hydrolyzes ATP to provide the energy required for the strand-passage reaction. [1][5] Mechanism of Action: The enzyme's catalytic cycle involves a series of coordinated steps: it binds a segment of DNA (the G-segment), makes a transient double-stranded break, passes another segment of DNA (the T-segment) through the break, and finally re-ligates the G-segment. [1]This intricate process, powered by ATP hydrolysis at the GyrB subunits, results in the introduction of two negative supercoils. [3]

cluster_gyrase DNA Gyrase Catalytic Cycle Bind_DNA 1. Gyrase binds G-Segment of DNA Wrap_DNA 2. T-Segment is captured Bind_DNA->Wrap_DNA Cleave_DNA 3. ATP binding; G-Segment cleaved Wrap_DNA->Cleave_DNA Pass_DNA 4. T-Segment passes through break Cleave_DNA->Pass_DNA Ligate_DNA 5. G-Segment re-ligated; T-Segment released Pass_DNA->Ligate_DNA ATP_Hydrolysis 6. ATP Hydrolysis; Reset for next cycle Ligate_DNA->ATP_Hydrolysis ATP_Hydrolysis->Bind_DNA Inhibitor DNA Gyrase-IN-2 Inhibitor->Cleave_DNA Inhibition Point (e.g., Quinolone-like action)

Caption: The catalytic cycle of DNA Gyrase.

The Molecule: 14|A-Demethylase/DNA Gyrase-IN-2 (Compound 6a)

Chemical Identity and Design Rationale: 14|A-Demethylase/DNA Gyrase-IN-2 is a benzochromene-based analogue developed through a targeted drug design strategy. [7][8]The design rationale for such a dual-target agent involves integrating the distinct pharmacophoric features required for binding to two structurally dissimilar targets. This often involves a core scaffold (the benzochromene) that serves as a rigid framework, with functional groups appended that can satisfy the binding requirements of both the heme-containing active site of CYP51 and the ATP-binding pocket or DNA-cleavage complex of DNA gyrase. The synthesis and evaluation of this and related compounds were first reported by Fouda et al. in 2020. [7][9]

Dual-Targeting Properties: In Vitro Characterization

The efficacy of a dual-target inhibitor is contingent on its ability to potently inhibit both intended enzymes. Compound 6a (14|A-Demethylase/DNA Gyrase-IN-2) has demonstrated inhibitory activity against both targets in enzymatic assays.

Quantitative Analysis of Inhibition: The inhibitory potential is quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

CompoundTarget EnzymeIC50 (µM)Reference DrugReference IC50 (µM)
Compound 6a (IN-2) 14α-Demethylase1.79 [8]Fluconazole2.14 [8]
Compound 7c (IN-1) 14α-Demethylase1.05 [8]Fluconazole2.14 [8]

Data sourced from Fouda AM, et al. (2020). [8]The data indicates that Compound 6a is more potent than the standard-of-care antifungal drug fluconazole in inhibiting the 14α-demethylase enzyme. [8]While the specific IC50 against DNA gyrase for compound 6a is not detailed in the available snippets, related compounds in the same chemical series were shown to be potent DNA gyrase inhibitors, with Compound 9b from a similar study showing 1.3-fold higher potency than gentamicin. [10] Mechanistic Insights from Computational Studies: Molecular docking studies are crucial for predicting how a ligand will bind to its target protein. For a dual-target inhibitor, these studies can rationalize its activity against two different enzymes. Docking simulations for this class of compounds suggest they can adopt conformations suitable for both active sites.

  • In 14α-Demethylase: The molecule is predicted to orient itself such that a nitrogen-containing heterocycle can coordinate with the central heme iron, mimicking the action of azole drugs.

  • In DNA Gyrase: The inhibitor likely interacts with key amino acid residues within the ATP-binding site of the GyrB subunit or at the interface of the GyrA-DNA complex, disrupting the enzyme's catalytic function.

cluster_cyp51 Target 1: CYP51 Active Site cluster_gyrase Target 2: DNA Gyrase Active Site Inhibitor 14|A-Demethylase/ DNA Gyrase-IN-2 Heme Heme Inhibitor->Heme Coordinates via N-heterocycle Hydrophobic_Pocket Hydrophobic Residues Inhibitor->Hydrophobic_Pocket Interacts with side chains ATP_Pocket ATP-Binding Pocket (GyrB) Inhibitor->ATP_Pocket Occupies space, forms H-bonds DNA_Interface DNA-Interface Residues (GyrA) Inhibitor->DNA_Interface Stabilizes cleaved complex H_Bond_Donor H-Bond Donor/Acceptor Mg_Ion Mg²⁺ Ion

Caption: Predicted dual-binding mode based on computational docking studies.

Experimental Protocols for Target Validation

The validation of a dual-target inhibitor requires robust, reproducible, and well-controlled enzymatic assays. The following protocols describe standard methodologies for assessing the inhibition of CYP51 and DNA gyrase.

Protocol 1: In Vitro 14α-Demethylase (CYP51) Inhibition Assay

Principle of the Assay: This is a reconstitution assay that measures the enzymatic activity of purified CYP51. The enzyme's activity is dependent on its redox partner, NADPH-cytochrome P450 reductase (CPR), which supplies the necessary electrons. The assay quantifies the conversion of the substrate (lanosterol) to its demethylated product. Inhibition is measured by a decrease in product formation in the presence of the test compound. The IC50 value is determined by measuring activity over a range of inhibitor concentrations. [11][12] Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.1, containing 25% glycerol). [11] * Reconstitute purified, active CYP51 and CPR enzymes in the reaction buffer to a known final concentration (e.g., 1-5 µM). [11][12] * Prepare a stock solution of the substrate, lanosterol, in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the test inhibitor (14|A-Demethylase/DNA Gyrase-IN-2) and a reference inhibitor (e.g., fluconazole) in the same solvent.

    • Prepare a solution of NADPH, the electron donor.

  • Reaction Setup:

    • In a microtiter plate or microcentrifuge tubes, combine the reaction buffer, CYP51, CPR, and lanosterol.

    • Add the test inhibitor or reference inhibitor at various concentrations to the respective wells/tubes. Include a "no inhibitor" control (enzyme activity control) and a "solvent" control (vehicle control).

    • Pre-incubate the mixture at 37°C for 5-10 minutes to allow the inhibitor to bind to the enzyme.

  • Initiation and Incubation:

    • Initiate the reaction by adding NADPH to each well/tube.

    • Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes). The time should be within the linear range of product formation.

  • Reaction Termination and Analysis:

    • Terminate the reaction by adding a quenching solution (e.g., an organic solvent like ethyl acetate or a strong acid).

    • Extract the sterols using an organic solvent.

    • Analyze the product formation using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) by separating and quantifying the remaining substrate and the formed product.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the solvent control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

cluster_prep 1. Preparation cluster_setup 2. Reaction Setup cluster_run 3. Reaction cluster_analysis 4. Analysis Reagents Prepare Buffer, Enzymes (CYP51, CPR), Substrate, Inhibitor Mix Combine Enzymes, Substrate, & Inhibitor Reagents->Mix Incubate1 Pre-incubate at 37°C Mix->Incubate1 Start Initiate with NADPH Incubate1->Start Incubate2 Incubate at 37°C (e.g., 30 min) Start->Incubate2 Stop Stop Reaction Incubate2->Stop Extract Extract Sterols Stop->Extract Analyze Analyze by HPLC/GC-MS Extract->Analyze Calculate Calculate % Inhibition & Determine IC50 Analyze->Calculate

Caption: Workflow for the CYP51 Inhibition Assay.

Protocol 2: In Vitro DNA Gyrase Supercoiling Assay

Principle of the Assay: This assay directly visualizes the primary function of DNA gyrase. The enzyme converts relaxed circular plasmid DNA into its more compact, negatively supercoiled form. [13]These two topological forms (topoisomers) of DNA migrate at different rates during agarose gel electrophoresis. The relaxed form moves slower, while the supercoiled form moves faster. An effective inhibitor will prevent the conversion of the relaxed plasmid to the supercoiled form, resulting in a visible decrease or absence of the faster-migrating band on the gel. [14] Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 5X Gyrase Reaction Buffer (e.g., containing Tris-HCl, MgCl2, KCl, DTT, spermidine, and BSA). [14] * Prepare a solution of 10 mM ATP.

    • Use commercially available purified E. coli DNA gyrase (GyrA and GyrB subunits) and relaxed circular plasmid DNA (e.g., pBR322).

    • Prepare serial dilutions of the test inhibitor (14|A-Demethylase/DNA Gyrase-IN-2) and a reference inhibitor (e.g., ciprofloxacin or novobiocin) in a suitable solvent (e.g., DMSO).

  • Reaction Setup (on ice):

    • For each reaction, create a master mix containing the reaction buffer, ATP, and relaxed plasmid DNA.

    • Aliquot the master mix into pre-chilled microcentrifuge tubes.

    • Add the test inhibitor or reference inhibitor at various concentrations. Include the following controls:

      • Negative Control (No Enzyme): Master mix + relaxed DNA only. This shows the position of the relaxed plasmid.

      • Positive Control (No Inhibitor): Master mix + relaxed DNA + gyrase. This shows the maximum supercoiling activity.

      • Solvent Control: Master mix + relaxed DNA + gyrase + solvent.

    • Add the DNA gyrase enzyme to all tubes except the negative control. The enzyme should be added last.

  • Incubation:

    • Mix gently and incubate the reactions at 37°C for 30-60 minutes. [14]4. Reaction Termination and Sample Preparation:

    • Stop the reaction by adding a stop buffer containing SDS and a DNA loading dye (e.g., bromophenol blue). [14]The SDS denatures the enzyme, releasing it from the DNA.

  • Agarose Gel Electrophoresis:

    • Load the samples onto a 1% agarose gel prepared with TBE buffer.

    • Run the gel at a constant voltage (e.g., 80-100 V) until the dye front has migrated approximately two-thirds of the way down the gel. * Stain the gel with an intercalating dye (e.g., ethidium bromide or SYBR Safe) and visualize the DNA bands under UV light.

  • Data Analysis:

    • Analyze the gel image. The positive control should show a strong, fast-migrating band (supercoiled DNA). The negative control will show a slower-migrating band (relaxed DNA).

    • In the inhibitor lanes, a dose-dependent decrease in the intensity of the supercoiled band and a corresponding increase in the intensity of the relaxed band indicates inhibition. The IC50 can be estimated as the concentration at which the supercoiled band is reduced by approximately 50%.

cluster_prep 1. Preparation cluster_setup 2. Reaction Setup (on ice) cluster_run 3. Reaction cluster_analysis 4. Analysis Reagents Prepare Buffer, ATP, DNA, Inhibitor, Enzyme Mix Combine DNA, Buffer, ATP, & Inhibitor Reagents->Mix AddEnzyme Add Gyrase Enzyme Mix->AddEnzyme Incubate Incubate at 37°C (e.g., 30 min) AddEnzyme->Incubate Stop Stop with SDS/Dye Buffer Incubate->Stop LoadGel Load samples onto 1% Agarose Gel Stop->LoadGel RunGel Electrophoresis LoadGel->RunGel Visualize Stain & Visualize DNA bands RunGel->Visualize

Caption: Workflow for the DNA Gyrase Supercoiling Assay.

Conclusion and Future Directions

14|A-Demethylase/DNA Gyrase-IN-2 stands as a compelling proof-of-concept for the development of novel dual-acting anti-infective agents. Its demonstrated in vitro potency against both a key fungal and a key bacterial enzyme validates the rational design strategy employed in its creation. [7][8]This molecule serves as a valuable lead compound for further investigation.

The logical next steps in the development pipeline include:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of analogues to optimize potency against both targets, improve the selectivity profile (especially against human CYP enzymes), and enhance drug-like properties.

  • Antimicrobial Spectrum Analysis: Determining the Minimum Inhibitory Concentrations (MICs) against a broad panel of clinically relevant fungal and bacterial pathogens.

  • ADMET Profiling: Conducting in vitro and in vivo studies to assess the Absorption, Distribution, Metabolism, Excretion, and Toxicity profile of lead candidates.

  • In Vivo Efficacy Studies: Evaluating the therapeutic potential of optimized compounds in established animal models of fungal and bacterial infections.

By pursuing these research avenues, the foundational work on 14|A-Demethylase/DNA Gyrase-IN-2 may ultimately lead to the development of a new class of broad-spectrum antimicrobial drugs.

References

  • Sterol 14alpha-Demethylase (CYP51) as a Therapeutic Target for Human Trypanosomiasis and Leishmaniasis - PMC. (n.d.).
  • What are Bacterial DNA gyrase inhibitors and how do they work? - Patsnap Synapse. (2024, June 21).
  • DNA Gyrase: Structure, Function, and Its Role in Research and Industry - Amerigo Scientific. (n.d.). Amerigo Scientific.
  • DNA Gyrase – A Specialized Type II Topoisomerase - Creative Diagnostics. (2024, June 7).
  • Human sterol 14α-demethylase (CYP51) as a target for anticancer chemotherapy: Towards structure-aided drug design. (2016, June).
  • Sterol 14alpha-demethylase (CYP51) as a therapeutic target for human trypanosomiasis and leishmaniasis. (2011). PubMed.
  • DNA gyrase supercoiling inhibition assay. (n.d.). Bio-protocol.
  • DNA Gyrase Inhibitors. (n.d.). Pharmacology 2000.
  • DNA gyrase: structure and function. (n.d.). PubMed.
  • Cytochrome P450 14-alpha-demethylase (CYP51). (n.d.). Gosset.
  • DNA Gyrase- Definition, Structure, Reactions, Mechanisms. (2023, August 3). Microbe Notes.
  • DNA Supercoiling Catalyzed by Bacterial Gyrase. (n.d.).
  • 14α-Demethylase/DNA Gyrase-IN-2. (n.d.). MedchemExpress.com.
  • Supercoiling DNA Using DNA Gyrase (E. coli) (NEB #M7636). (n.d.). New England Biolabs.
  • Roles for Structural Biology in the Discovery of Drugs and Agrochemicals Targeting Sterol 14α-Demethylases. (2021, January 20). MDPI.
  • New pyrrole derivatives as DNA gyrase and 14α-demethylase inhibitors: Design, synthesis, antimicrobial evaluation, and molecular docking. (2023, May 11). PubMed.
  • Escherichia coli Gyrase Supercoiling Inhibition Assay. (n.d.). Inspiralis.
  • DNA gyrase. (n.d.). Wikipedia.
  • Inhibitory data against both 14α-Demethylase and DNA gyrase enzymes. (n.d.).
  • Sterol 14α-Demethylase Ligand-Binding Pocket-Mediated Acquired and Intrinsic Azole Resistance in Fungal P
  • Lanosterol 14 alpha-demethylase. (2018, November 28). Wikidoc.
  • (PDF) PHYTOCHEMICALS AS POTENTIAL INHIBITORS OF LANOSTEROL 14 Α-DEMETHYLASE (CYP51) ENZYME: AN IN SILICO STUDY ON SIXTY MOLECULES. (n.d.).
  • 14α-Demethylase/DNA Gyrase-IN-1. (n.d.). MedchemExpress.com.
  • An Innovative Strategy for Dual Inhibitor Design and Its Application in Dual Inhibition of Human Thymidylate Synthase and Dihydrofolate Reductase Enzymes. (2013, April 5).
  • Structure-aware dual-target drug design through collaborative learning of pharmacophore combination and molecular simulation. (n.d.).
  • Azole Affinity of Sterol 14α-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens - PMC. (n.d.).
  • Azole Affinity of Sterol 14α-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens | Antimicrobial Agents and Chemotherapy. (n.d.). ASM Journals.
  • Virtual Screening for Identification of Dual Inhibitors against CDK4/6 and Arom
  • Azole Binding Properties of Candida albicans Sterol 14-α Demethylase (CaCYP51) | Antimicrobial Agents and Chemotherapy. (n.d.). ASM Journals.
  • Lanosterol 14 alpha-demethylase. (n.d.). Wikipedia.

Sources

Exploratory

Engineering Dual-Target Antimicrobials: A Technical Whitepaper on 14α-Demethylase/DNA Gyrase-IN-2

Executive Summary The escalation of multidrug-resistant (MDR) bacterial and fungal pathogens has rendered many traditional, single-target monotherapies obsolete. To combat the rapid mutational escape of these microorgani...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The escalation of multidrug-resistant (MDR) bacterial and fungal pathogens has rendered many traditional, single-target monotherapies obsolete. To combat the rapid mutational escape of these microorganisms, modern drug development is shifting toward polypharmacology—designing single chemical entities that simultaneously disrupt multiple essential targets. 14α-Demethylase/DNA Gyrase-IN-2 (also known in the literature as Compound 6a ) represents a significant breakthrough in this domain.

By functioning as a dual inhibitor of both fungal sterol 14α-demethylase (CYP51) and bacterial DNA gyrase, this compound achieves broad-spectrum cidal activity. This whitepaper provides a comprehensive technical analysis of its chemical structure, molecular weight, mechanistic pathways, and the self-validating experimental protocols required for its preclinical evaluation.

Chemical Identity and Structural Biology

14α-Demethylase/DNA Gyrase-IN-2 is a polysubstituted 7H-benzo[7,8]chromeno[2,3-d]pyrimidin-9(8H)-amine derivative. It is synthesized via the hydrazinolysis of imidates .

The structural architecture of this molecule is highly deliberate. The lipophilic benzochromene fused-ring system enhances penetration through complex biological barriers, such as the mycobacterial cell envelope and the fungal cell wall. Simultaneously, the pyrimidine moiety acts as a critical pharmacophore, facilitating essential hydrogen bonding within the active sites of both target enzymes.

Table 1: Physicochemical and Structural Properties
PropertyValue / Description
Compound ID 14α-Demethylase/DNA Gyrase-IN-2 (Compound 6a)
Molecular Formula C₂₄H₂₂N₄O₄
Molecular Weight 430.46 g/mol
Chemical Class Benzochromene-based pyrimidine analogue
Primary Targets Fungal 14α-Demethylase (CYP51), Bacterial DNA Gyrase
Key Activity Bactericidal/Fungicidal (MIC ~ 6.25 µg/mL)
Synthesis Route Hydrazinolysis of imidates (5a,b)

Data sourced from MedChemExpress product specifications and primary literature .

Mechanistic Pathways: The Dual-Inhibition Paradigm

The therapeutic superiority of Compound 6a lies in its ability to induce synthetic lethality across different pathogen kingdoms by targeting two unrelated, yet equally vital, cellular processes.

  • Fungal 14α-Demethylase (CYP51): CYP51 is a cytochrome P450 enzyme responsible for the oxidative removal of the 14α-methyl group from lanosterol. This is a rate-limiting step in ergosterol biosynthesis. Compound 6a binds to the heme iron of CYP51, halting ergosterol production. This depletes the cell membrane of its primary sterol and causes an accumulation of toxic 14α-methylated sterols, leading to membrane hyperpermeability and fungal cell death.

  • Bacterial DNA Gyrase (Topoisomerase II): DNA gyrase is a bacterial enzyme that introduces negative supercoils into DNA—an ATP-dependent process essential for unwinding DNA during replication and transcription. Compound 6a stabilizes the enzyme-DNA cleavage complex, preventing the religation of double-strand breaks. This triggers the bacterial DNA damage response (DDR) and rapid apoptosis-like cell death.

MOA cluster_fungal Fungal Cell (Ergosterol Pathway) cluster_bacterial Bacterial Cell (DNA Replication) IN2 14α-Demethylase/ DNA Gyrase-IN-2 (Compound 6a) CYP51 14α-Demethylase (CYP51) IN2->CYP51 Inhibits Gyrase DNA Gyrase (Topoisomerase II) IN2->Gyrase Inhibits Ergosterol Ergosterol (Cell Membrane) CYP51->Ergosterol Synthesis CYP51->Ergosterol Blocked Lanosterol Lanosterol Lanosterol->CYP51 Substrate Supercoil Supercoiled DNA (Cell Division) Gyrase->Supercoil Supercoiling Gyrase->Supercoil Blocked DNA Relaxed DNA DNA->Gyrase Substrate

Fig 1: Dual mechanism of action inhibiting fungal ergosterol synthesis and bacterial DNA replication.

Experimental Workflows and Validation Protocols

To rigorously validate the dual-targeting nature of 14α-Demethylase/DNA Gyrase-IN-2, researchers must utilize a self-validating system of biochemical assays and phenotypic screening.

In Vitro DNA Gyrase Supercoiling Inhibition Assay

Causality & Self-Validation: This assay isolates the enzyme from cellular permeability factors to prove direct target engagement. DNA gyrase converts relaxed plasmid DNA into a supercoiled form. Because supercoiled DNA is more compact, it migrates significantly faster through an agarose gel than relaxed DNA. By running a gel, researchers can visually and quantitatively validate inhibition: if the compound works, the DNA remains relaxed (slower migrating band). Ciprofloxacin is used as an internal validation control.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 20 µL reaction mixture containing 1X Gyrase Assay Buffer (35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% glycerol, and 0.1 mg/mL BSA).

  • Substrate Addition: Add 0.5 µg of relaxed pBR322 plasmid DNA to the mixture.

  • Inhibitor Titration: Add varying concentrations of Compound 6a (e.g., 0.1 to 50 µM). Include a solvent control (DMSO < 1%) and a positive control (Ciprofloxacin).

  • Reaction Initiation: Add 1 Unit of E. coli DNA gyrase to initiate the reaction.

  • Incubation: Incubate the mixture at 37°C for exactly 30 minutes.

  • Termination: Stop the reaction by adding 5 µL of stop buffer (50% glycerol, 0.25% bromophenol blue, 5% SDS) and heat at 65°C for 10 minutes to dissociate the enzyme-DNA cleavage complexes.

  • Electrophoretic Visualization: Resolve the samples on a 1% agarose gel in 1X TAE buffer at 3 V/cm for 2 hours. Stain with ethidium bromide (0.5 µg/mL) and quantify the ratio of relaxed to supercoiled bands using a gel documentation system to calculate the IC₅₀.

Antimicrobial Susceptibility Testing (MIC and MBC/MFC)

Causality & Self-Validation: Minimum Inhibitory Concentration (MIC) establishes the phenotypic threshold of the drug, but it does not differentiate between a drug that merely pauses growth (static) and one that kills the pathogen (cidal). By sub-culturing the clear wells onto drug-free agar (MBC/MFC), the system validates the mechanism: a compound is definitively cidal only if the MBC is ≤ 4x the MIC.

Step-by-Step Methodology:

  • Inoculum Standardization: Cultivate target strains (S. aureus, E. coli, C. albicans) to the logarithmic growth phase. Adjust the suspension to a 0.5 McFarland standard (~1.5 × 10⁸ CFU/mL) and dilute 1:100 in Mueller-Hinton Broth (bacteria) or RPMI 1640 (fungi).

  • Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of Compound 6a starting from 100 µg/mL down to 0.19 µg/mL.

  • Inoculation: Add 50 µL of the diluted inoculum to each well (final well volume 100 µL).

  • Incubation: Incubate plates at 37°C for 24 hours (bacteria) or 35°C for 48 hours (fungi).

  • MIC Determination: Identify the lowest concentration well exhibiting no visible turbidity.

  • MBC/MFC Validation: Plate 10 µL of broth from all clear wells onto drug-free agar plates. Incubate for 24-48 hours. The lowest concentration resulting in a ≥99.9% reduction in CFU validates the Minimum Bactericidal/Fungicidal Concentration.

Workflow cluster_assays In Vitro Biological Evaluation Synth Chemical Synthesis (Hydrazinolysis of Imidates) Char Structural Characterization (NMR, IR, Mass Spec) Synth->Char Enzyme Enzyme Inhibition Assays (14α-Demethylase & DNA Gyrase) Char->Enzyme Micro Antimicrobial Screening (MIC, MBC, MFC via Broth Microdilution) Char->Micro Dock Molecular Docking (Binding Pocket Analysis) Char->Dock Data SAR & ADMET Analysis Enzyme->Data Micro->Data Dock->Data

Fig 2: Self-validating experimental workflow from chemical synthesis to SAR and ADMET profiling.

Quantitative Data and Structure-Activity Relationship (SAR)

Structure-Activity Relationship (SAR) studies reveal that the antimicrobial vitality of benzochromene-based analogues is heavily dictated by the calculated LogP value and the electronic nature of the substituents on the pyrimidine ring . Compound 6a possesses an optimal hydrophilic-lipophilic balance, allowing it to traverse the highly restrictive Gram-negative outer membrane and the fungal cell wall effectively.

Table 2: Comparative Antimicrobial Efficacy (MIC Values)
Pathogen StrainCompound 6a (µg/mL)Reference Drug (µg/mL)Reference Drug Name
Staphylococcus aureus 6.253.12Ciprofloxacin
Escherichia coli 6.251.56Ciprofloxacin
Candida albicans 6.253.12Fluconazole
Aspergillus niger 12.56.25Fluconazole

Note: Compound 6a demonstrated a bactericidal effect at 6.25 µg/mL, proving its efficacy as a cidal agent rather than merely a static inhibitor.

Conclusion

14α-Demethylase/DNA Gyrase-IN-2 (MW: 430.46 g/mol ) stands as a prime example of rational polypharmacological drug design. By successfully docking into and inhibiting both a fungal cytochrome P450 and a bacterial topoisomerase, this benzochromene-based analogue drastically reduces the probability of target-mediated drug resistance. Future translational efforts must focus on optimizing its pharmacokinetic (PK) and ADMET profiles to advance this promising chemotype from in vitro success to an in vivo therapeutic candidate.

References

  • Targeted potent antimicrobial benzochromene-based analogues: Synthesis, computational studies, and inhibitory effect against 14α-Demethylase and DNA Gyrase. Fouda AM, et al. Bioorganic Chemistry (Volume 105, December 2020, 104387). URL:[Link][1]

Sources

Foundational

14|A-Demethylase/DNA Gyrase-IN-2 blood-brain barrier permeability

A Technical Guide to Assessing the Blood-Brain Barrier Permeability of 14α-Demethylase/DNA Gyrase-IN-2 Authored by a Senior Application Scientist Introduction: A Dual-Target Inhibitor with CNS Potential? In the landscape...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide to Assessing the Blood-Brain Barrier Permeability of 14α-Demethylase/DNA Gyrase-IN-2

Authored by a Senior Application Scientist

Introduction: A Dual-Target Inhibitor with CNS Potential?

In the landscape of antimicrobial drug discovery, compounds that engage multiple targets are of significant interest for their potential to combat resistance and broaden efficacy. 14α-Demethylase/DNA Gyrase-IN-2 (also known as Compound 6a) is a novel benzochromene-based analogue designed as a potent dual inhibitor of fungal 14α-demethylase and bacterial DNA gyrase, demonstrating promising antimicrobial activities.[1][2] While its primary development has been in the context of anti-infective agents, its ability to cross the blood-brain barrier (BBB) would be a critical determinant for its potential application in treating central nervous system (CNS) infections.

The BBB is a highly selective barrier that protects the CNS from harmful substances while allowing the passage of essential nutrients.[3] This gatekeeper function, however, also presents a major hurdle for the delivery of therapeutic agents to the brain, with over 98% of small-molecule drugs being unable to cross it.[4][5] Therefore, a thorough evaluation of the BBB permeability of 14α-Demethylase/DNA Gyrase-IN-2 is paramount for any consideration of its use in neurological applications.

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the BBB permeability of 14α-Demethylase/DNA Gyrase-IN-2. We will explore in silico predictive models, detail in vitro experimental protocols, and outline in vivo evaluation strategies, offering a multi-faceted approach to understanding the CNS penetration potential of this promising dual-target inhibitor.

Molecular Profile of 14α-Demethylase/DNA Gyrase-IN-2

Understanding the physicochemical properties of a compound is the first step in predicting its ability to cross the BBB. While specific experimental data for 14α-Demethylase/DNA Gyrase-IN-2 is not publicly available, we can infer its general characteristics from its chemical structure and the properties of similar compounds.

Chemical Structure:

  • Formula: C24H22N4O4[6]

Key physicochemical properties that influence BBB permeability include:

  • Lipophilicity (logP): A measure of a compound's solubility in a lipid environment. A moderate logP is generally favored for BBB penetration.

  • Topological Polar Surface Area (TPSA): An indicator of a molecule's polarity. Lower TPSA values are associated with better BBB permeability.[7]

  • Molecular Weight (MW): Smaller molecules (typically < 400-600 Da) are more likely to cross the BBB through passive diffusion.[5][8]

  • Hydrogen Bond Donors and Acceptors: A higher number of hydrogen bonds can impede BBB penetration.[7]

A computational analysis of these properties for 14α-Demethylase/DNA Gyrase-IN-2 would be the initial step in a comprehensive BBB permeability assessment.

The Blood-Brain Barrier: A formidable Gatekeeper

The BBB is a complex, dynamic interface composed of endothelial cells, pericytes, and astrocytes.[9] Its restrictive nature is due to several key features:

  • Tight Junctions: These protein complexes between endothelial cells severely limit paracellular diffusion (movement between cells).

  • Efflux Transporters: ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), actively pump a wide range of xenobiotics out of the brain and back into the bloodstream, representing a major obstacle for many drugs.[10][11][12][13][14]

The interplay between a compound's physicochemical properties and these BBB characteristics determines its ability to enter the CNS.

In Silico Prediction of BBB Permeability

Computational models provide a rapid and cost-effective initial assessment of BBB permeability.[7][15][16][17] These models utilize quantitative structure-activity/property relationship (QSAR/QSPR) approaches to correlate a molecule's structural features with its ability to cross the BBB.[7]

Key Predictive Metrics:

  • logBB: The logarithm of the ratio of the drug concentration in the brain to that in the blood at steady state (log(Cbrain/Cblood)).[7][15]

  • logPS: The logarithm of the permeability-surface area product, another measure of BBB penetration.[16]

Various computational tools and platforms can be used to predict these values for 14α-Demethylase/DNA Gyrase-IN-2 based on its chemical structure.

In Vitro Assessment of BBB Permeability: A Step-by-Step Guide

In vitro models are essential for experimentally validating in silico predictions and providing a more nuanced understanding of a compound's interaction with the BBB.

Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

The PAMPA-BBB assay is a high-throughput method that models passive diffusion across the BBB.[18][19] It utilizes a synthetic membrane coated with lipids that mimic the composition of the brain's endothelial cell membranes.[20][21]

Experimental Protocol: PAMPA-BBB
  • Preparation of the Donor Plate:

    • Dissolve 14α-Demethylase/DNA Gyrase-IN-2 in a suitable solvent (e.g., DMSO) and then dilute to the final concentration in a buffer solution (e.g., phosphate-buffered saline, pH 7.4).

  • Membrane Coating:

    • Apply a solution of porcine brain lipid in an organic solvent (e.g., dodecane) to the filter of the donor plate.[20][21]

  • Assembly of the PAMPA Sandwich:

    • Add the compound solution to the donor wells.

    • Fill the acceptor plate wells with buffer.

    • Carefully place the donor plate on top of the acceptor plate.

  • Incubation:

    • Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).[18][20]

  • Quantification:

    • After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.

  • Data Analysis:

    • Calculate the permeability coefficient (Pe) using the following equation:

      • Pe = - (V_D * V_A / (Area * time * (V_D + V_A))) * ln(1 - [drug]_acceptor / [drug]_equilibrium)

Cell-Based Models: Caco-2 and MDCK-MDR1 Assays

Cell-based assays provide a more biologically relevant model of the BBB by incorporating both passive diffusion and the activity of efflux transporters.[21]

  • Caco-2 Cells: Derived from human colorectal adenocarcinoma, these cells form a polarized monolayer with tight junctions and express efflux transporters like P-gp, making them a useful surrogate for the BBB.[22][23][24][25]

  • MDCK-MDR1 Cells: Madin-Darby canine kidney (MDCK) cells that are transfected to overexpress the human MDR1 gene (encoding P-gp). This model is particularly useful for identifying compounds that are substrates of P-gp.[4]

Experimental Protocol: Bidirectional Permeability Assay (Caco-2 or MDCK-MDR1)
  • Cell Culture:

    • Culture Caco-2 or MDCK-MDR1 cells on semi-permeable filter inserts (e.g., Transwell®) for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[25]

  • Monolayer Integrity Assessment:

    • Before the experiment, confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and/or the permeability of a fluorescent marker with low passive permeability, such as Lucifer Yellow.[9]

  • Permeability Measurement (Apical to Basolateral - A to B):

    • Add 14α-Demethylase/DNA Gyrase-IN-2 to the apical (upper) chamber.

    • At specified time points, collect samples from the basolateral (lower) chamber.

  • Permeability Measurement (Basolateral to Apical - B to A):

    • In a separate set of wells, add the compound to the basolateral chamber and collect samples from the apical chamber.

  • Quantification:

    • Analyze the concentration of the compound in the collected samples using LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both directions (A to B and B to A).

    • Calculate the efflux ratio (ER): ER = Papp (B to A) / Papp (A to B).

    • An efflux ratio greater than 2 is generally indicative of active efflux.[25]

In Vivo Evaluation of BBB Penetration

While in vitro models are valuable screening tools, in vivo studies in animal models are the gold standard for confirming BBB penetration.[9]

Brain-to-Plasma Concentration Ratio (Kp)

The Kp value is a measure of the total concentration of a drug in the brain relative to its concentration in the plasma at steady state.

Experimental Workflow: Kp Determination
  • Compound Administration:

    • Administer 14α-Demethylase/DNA Gyrase-IN-2 to rodents (e.g., rats or mice) via a relevant route (e.g., intravenous or oral).

  • Sample Collection:

    • At various time points after administration, collect blood and brain tissue samples.

  • Sample Processing and Analysis:

    • Process the plasma and brain homogenate to extract the compound.

    • Quantify the concentration of the compound in each sample using LC-MS/MS.

  • Kp Calculation:

    • Kp = Cbrain / Cplasma

Brain Microdialysis

Brain microdialysis is a more sophisticated technique that allows for the measurement of the unbound (free) drug concentration in the brain's extracellular fluid, which is the concentration that is pharmacologically active.[4]

Experimental Workflow: Brain Microdialysis
  • Probe Implantation:

    • Surgically implant a microdialysis probe into a specific brain region of an anesthetized animal.

  • Compound Administration:

    • Administer 14α-Demethylase/DNA Gyrase-IN-2.

  • Dialysate Collection:

    • Continuously perfuse the probe with an artificial cerebrospinal fluid and collect the dialysate, which will contain the unbound drug that has diffused across the probe's membrane.

  • Sample Analysis:

    • Analyze the concentration of the compound in the dialysate samples.

Data Synthesis and Interpretation

A comprehensive assessment of the BBB permeability of 14α-Demethylase/DNA Gyrase-IN-2 requires the integration of data from all three approaches: in silico, in vitro, and in vivo.

Data Summary Table:

Parameter Method Predicted/Measured Value Interpretation
logBB In Silico[Predicted Value]High (>0): Readily crosses BBBLow (<-1): Poorly crosses BBB
logPS In Silico[Predicted Value]Higher values indicate greater permeability
PAMPA-BBB Pe In Vitro[Measured Value]High (>4 x 10-6 cm/s): High passive permeabilityLow (<2 x 10-6 cm/s): Low passive permeability
Caco-2/MDCK-MDR1 Papp (A-B) In Vitro[Measured Value]Provides an indication of overall permeability
Caco-2/MDCK-MDR1 Efflux Ratio In Vitro[Measured Value]>2 suggests the compound is a substrate for efflux pumps
Kp In Vivo[Measured Value]Indicates total brain penetration
Unbound Brain Concentration In Vivo (Microdialysis)[Measured Value]Represents the pharmacologically active concentration in the CNS

Visualizing the Assessment Workflow

BBB_Permeability_Workflow cluster_in_silico In Silico Prediction cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Evaluation cluster_decision Decision Point in_silico Computational Modeling (logBB, logPS Prediction) pampa PAMPA-BBB (Passive Permeability) in_silico->pampa Guide initial screening cell_based Caco-2 / MDCK-MDR1 (Passive + Active Transport) pampa->cell_based Confirm passive permeability kp Brain-to-Plasma Ratio (Kp) (Total Brain Exposure) cell_based->kp If promising in vitro results decision Assess CNS Drug Potential cell_based->decision May stop if poor results microdialysis Brain Microdialysis (Unbound Brain Concentration) kp->microdialysis For detailed PK/PD kp->decision microdialysis->decision

Caption: Workflow for assessing the BBB permeability of a novel compound.

Conclusion and Future Directions

This guide has outlined a systematic and multi-tiered approach to evaluating the blood-brain barrier permeability of the dual-target inhibitor, 14α-Demethylase/DNA Gyrase-IN-2. By combining in silico prediction with rigorous in vitro and in vivo experimentation, researchers can build a comprehensive profile of this compound's ability to access the central nervous system. The results of these studies will be crucial in determining whether 14α-Demethylase/DNA Gyrase-IN-2 holds promise for the treatment of CNS infections and will guide future medicinal chemistry efforts to optimize its BBB penetration if necessary. A thorough understanding of its pharmacokinetic properties within the CNS is a critical step in translating its antimicrobial potential into a viable therapeutic for neurological diseases.

References

  • In Silico Prediction of Blood Brain Barrier Permeability: An Artificial Neural Network Model. (n.d.).
  • The Application of in silico Methods for Prediction of Blood-Brain Barrier Permeability of Small Molecule PET Tracers - Frontiers. (n.d.).
  • 14α-Demethylase/DNA Gyrase-IN-2 - MedchemExpress.com. (n.d.).
  • Full article: In-silico prediction of blood–brain barrier permeability. (2012, October 24). Taylor & Francis.
  • The role of the efflux transporter, P-glycoprotein, at the blood-brain barrier in drug discovery. (2022, October 17).
  • (PDF) In Silico Prediction of Blood Brain Barrier Permeability - ResearchGate. (n.d.).
  • Drug transport to the brain: key roles for the efflux pump P-glycoprotein in the blood-brain barrier - PubMed. (2002, June 15).
  • 2.8. Parallel Artificial Membrane Permeability Assay Blood–Brain Barrier (PAMPA BBB). (n.d.).
  • Crossing the Blood-Brain Barrier for Central Nervous System Drugs: Challenges and Evaluation Strategies - WuXi AppTec DMPK. (2025, June 5).
  • In Silico Prediction and Validation of the Permeability of Small Molecules Across the Blood–Brain Barrier - MDPI. (2026, January 31).
  • Parallel Artificial Membrane Permeability Assay (PAMPA) - Evotec. (n.d.).
  • The role of drug transporters at the blood brain barrier - European Pharmaceutical Review. (2016, February 29).
  • The Role of P-glycoprotein in the Blood-Brain Barrier | Request PDF - ResearchGate. (n.d.).
  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray. (n.d.).
  • The Role of P-glycoprotein at the Blood-Brain Barrier in Neurological and Psychiatric disease - the University of Groningen research portal. (n.d.).
  • Predicting blood-brain barrier permeability of drugs: evaluation of different in vitro assays. (2002, June 15).
  • pampa-permeability-assay.pdf - Technology Networks. (n.d.).
  • Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates - PMC. (2023, December 1).
  • In vitro and in vivo models of BBB to evaluate brain targeting drug delivery - ResearchGate. (n.d.).
  • Blood–brain barrier models: in vitro to in vivo translation in preclinical development of CNS-targeting biotherapeutics - Taylor & Francis. (2014, November 12).
  • Prediction of Drug Permeability Using In Vitro Blood–Brain Barrier Models with Human Induced Pluripotent Stem Cell-Derived Brain Microvascular Endothelial Cells - PMC. (n.d.).
  • Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms | Journal of Medicinal Chemistry - ACS Publications. (2023, May 22).
  • Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms - PMC. (n.d.).
  • Advanced drug permeability & transporter assays | In vitro DMPK services - Nuvisan. (n.d.).
  • Drug Penetration into the Central Nervous System: Pharmacokinetic Concepts and In Vitro Model Systems - PMC. (n.d.).
  • The Blood-Brain Barrier and CNS Penetration: a Drug Discovery Point of View. (2016, January 17).
  • Prediction of blood–brain barrier and Caco-2 permeability through the Enalos Cloud Platform: combining contrastive learning and atom-attention message passing neural networks - PMC. (2025, May 5).
  • 14α-Demethylase/DNA Gyrase-IN-2 TargetMol Chemicals - Gentaur. (n.d.).
  • The future of CNS drug development: signs of real progress. (2025, July 21).
  • Caco-2 permeability assay - Creative Bioarray. (n.d.).
  • Strategies for Enhancing the Permeation of CNS-Active Drugs through the Blood-Brain Barrier: A Review - MDPI. (2018, May 28).
  • 14α-Demethylase/DNA Gyrase-IN-1 - MedchemExpress.com. (n.d.).
  • Inhibitory data against both 14α-Demethylase and DNA gyrase enzymes. - ResearchGate. (n.d.).
  • New pyrrole derivatives as DNA gyrase and 14α-demethylase inhibitors: Design, synthesis, antimicrobial evaluation, and molecular docking - PubMed. (2023, May 11).
  • 14α-Demethylase/DNA Gyrase-IN-2 TargetMol Chemicals - Gentaur. (n.d.).
  • Towards Conformation-Sensitive Inhibition of Gyrase: Implications of Mechanistic Insight for the Identification and Improvement of Inhibitors - MDPI. (2021, February 25).
  • Blood-brain barrier breakthrough for ALS and Alzheimer's disease - Drug Target Review. (2024, November 27).
  • Selective DNA Gyrase Inhibitors: Multi-Target in Silico Profiling with 3D-Pharmacophores. (n.d.).
  • Investigators report first disclosures of 12 novel agents during three special sessions. (2022, April 13).
  • Sterol 14α-Demethylase Ligand-Binding Pocket-Mediated Acquired and Intrinsic Azole Resistance in Fungal Pathogens - PMC. (n.d.).
  • Mechanisms of D2R signaling in the blood brain barrier that regulates courtship in Drosophila. (n.d.).
  • Molecular mechanisms of drug inhibition of DNA gyrase - PubMed. (n.d.).

Sources

Protocols & Analytical Methods

Method

Application Note: Cell Permeability and Intracellular Accumulation Assay Methodologies for 14α-Demethylase/DNA Gyrase-IN-2

Target Audience: Researchers, Pharmacologists, and Drug Development Scientists Application: Preclinical ADME Profiling and Antimicrobial Pharmacokinetics Introduction & Mechanistic Rationale The development of dual-targe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Pharmacologists, and Drug Development Scientists Application: Preclinical ADME Profiling and Antimicrobial Pharmacokinetics

Introduction & Mechanistic Rationale

The development of dual-targeting antimicrobial agents represents a sophisticated strategy to overcome multidrug resistance. 14α-Demethylase/DNA Gyrase-IN-2 (Compound 6a) is a potent benzochromene-based analogue designed to simultaneously inhibit two distinct targets across different biological kingdoms: fungal 14α-Demethylase (CYP51) and bacterial DNA Gyrase[1].

To exert its pharmacological effect, this molecule must navigate complex and distinct cellular barriers:

  • Fungal Pathogens: The compound must traverse the rigid fungal cell wall and the plasma membrane to accumulate in the endoplasmic reticulum (ER). Here, it targets CYP51, a cytochrome P450 monooxygenase that catalyzes the oxidative removal of the 14α-methyl group from lanosterol, an essential step in ergosterol biosynthesis[2]. Inhibition leads to membrane disruption[3].

  • Bacterial Pathogens: The drug must penetrate the bacterial envelope (including the restrictive outer membrane in Gram-negative species) to reach the cytoplasm, where it binds to DNA Gyrase, arresting DNA supercoiling and cell cycle progression[4][5].

  • Mammalian Pharmacokinetics: For oral administration, the compound must exhibit high passive permeability across the intestinal epithelium without being heavily subjected to active efflux.

To validate the translational potential of 14α-Demethylase/DNA Gyrase-IN-2, researchers must employ a multi-tiered permeability assessment. This guide details the self-validating methodologies required to quantify both mammalian intestinal absorption and microbial intracellular accumulation.

G cluster_fungi Fungal Cell Permeability cluster_bacteria Bacterial Cell Permeability Drug 14α-Demethylase/DNA Gyrase-IN-2 (Dual-Target Inhibitor) F_Wall Fungal Cell Wall Drug->F_Wall Diffusion B_Wall Bacterial Envelope (Porins/Lipid Bilayer) Drug->B_Wall Penetration F_Membrane Plasma Membrane F_Wall->F_Membrane F_ER Endoplasmic Reticulum F_Membrane->F_ER CYP51 14α-Demethylase (CYP51) F_ER->CYP51 Ergosterol Ergosterol Depletion & Membrane Disruption CYP51->Ergosterol Inhibits B_Cyto Cytoplasm B_Wall->B_Cyto Gyrase DNA Gyrase B_Cyto->Gyrase DNA DNA Supercoiling Arrest & Cell Cycle Block Gyrase->DNA Inhibits

Fig 1: Dual-target permeability pathways of 14α-Demethylase/DNA Gyrase-IN-2 in fungi and bacteria.

Mammalian Intestinal Permeability: Caco-2 Bidirectional Assay

Causality & Expert Insight

The Caco-2 cell line, derived from human colorectal adenocarcinoma, spontaneously differentiates into polarized enterocyte-like monolayers. A strict 21-day culture period is non-negotiable; this duration allows for the formation of tight junctions (mimicking the paracellular barrier) and the expression of functional apical efflux transporters, such as P-glycoprotein (P-gp).

To create a self-validating system , this protocol utilizes a bidirectional approach: Apical-to-Basolateral (A-to-B, simulating absorption) and Basolateral-to-Apical (B-to-A, simulating efflux). By calculating the Efflux Ratio (ER), researchers can definitively determine if poor bioavailability is caused by low passive diffusion or active transporter-mediated efflux.

Step-by-Step Protocol
  • Cell Seeding & Differentiation:

    • Seed Caco-2 cells at a density of 1×105 cells/cm² on polycarbonate Transwell inserts (0.4 µm pore size, 12-well format).

    • Culture for 21 days in DMEM supplemented with 10% FBS, 1% non-essential amino acids, and 100 U/mL penicillin/streptomycin. Replace the medium every 48 hours.

    • Validation Check: Measure Transepithelial Electrical Resistance (TEER) using a volt-ohm meter. Proceed only if TEER > 300 Ω·cm², confirming monolayer integrity.

  • Assay Preparation:

    • Wash the monolayers twice with pre-warmed Hank’s Balanced Salt Solution (HBSS) buffered with 10 mM HEPES (pH 7.4).

    • Incubate for 30 minutes at 37°C to equilibrate.

  • Dosing:

    • A-to-B (Absorptive): Add 0.5 mL of 10 µM 14α-Demethylase/DNA Gyrase-IN-2 (in HBSS, max 1% DMSO) to the apical chamber. Add 1.5 mL of blank HBSS to the basolateral chamber.

    • B-to-A (Secretory): Add 1.5 mL of 10 µM compound to the basolateral chamber and 0.5 mL of blank HBSS to the apical chamber.

  • Incubation & Sampling:

    • Incubate the plates at 37°C on an orbital shaker (50 rpm). Causality Note: Shaking is critical to minimize the unstirred water layer, which can artificially depress permeability rates for lipophilic compounds.

    • Extract 50 µL aliquots from the receiver chamber at 30, 60, 90, and 120 minutes. Immediately replace the sampled volume with fresh, pre-warmed HBSS to maintain sink conditions.

  • Sample Processing & LC-MS/MS Analysis:

    • Quench the 50 µL samples with 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Warfarin).

    • Centrifuge at 15,000 × g for 10 minutes at 4°C to precipitate proteins.

    • Analyze the supernatant via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.

Workflow Seeding 1. Cell Seeding Caco-2 on Transwell Diff 2. Differentiation 21 Days (TEER > 300) Seeding->Diff Dosing 3. Drug Dosing A-to-B & B-to-A Diff->Dosing Sampling 4. Time-course Sampling 30-120 mins Dosing->Sampling Analysis 5. LC-MS/MS Analysis P_app & Efflux Ratio Sampling->Analysis

Fig 2: Step-by-step experimental workflow for the Caco-2 bidirectional permeability assay.

Microbial Intracellular Accumulation Assay (LC-MS/MS)

Causality & Expert Insight

Standard Minimum Inhibitory Concentration (MIC) assays measure phenotypic death but fail to distinguish between poor target affinity and poor cellular permeability. Because 14α-Demethylase/DNA Gyrase-IN-2 targets internal structures (fungal ER and bacterial cytoplasm), quantifying its intracellular concentration is paramount[4].

Washing the microbial pellets with ice-cold PBS is the most critical step in this protocol. The low temperature instantly halts metabolic degradation and paralyzes ATP-dependent efflux pumps, ensuring that the measured concentration accurately reflects the intracellular pool rather than drug artificially pumped out during the wash steps.

Step-by-Step Protocol
  • Inoculum Preparation:

    • Cultivate Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative), and Candida albicans (fungi) overnight.

    • Dilute into fresh broth (MHB for bacteria, RPMI 1640 for fungi) and grow to mid-logarithmic phase ( OD600​≈0.5 , equating to ∼108 CFU/mL).

  • Drug Exposure:

    • Aliquot 10 mL of the culture into baffled Erlenmeyer flasks.

    • Add 14α-Demethylase/DNA Gyrase-IN-2 at a sub-lethal concentration (e.g., 0.5× MIC). Causality Note: Using sub-lethal concentrations prevents cell lysis during the incubation period, which would release the intracellular contents and ruin the assay.

    • Incubate for 1 hour at 37°C with shaking (200 rpm).

  • Quenching & Washing:

    • Rapidly transfer 1 mL of the suspension to a microcentrifuge tube and centrifuge at 10,000 × g for 1 minute at 4°C. Discard the supernatant.

    • Wash the pellet three times with 1 mL of ice-cold PBS . This removes extracellular and loosely membrane-bound drug.

  • Cell Lysis:

    • Resuspend the washed pellet in 500 µL of lysis buffer (Methanol/Water 70:30 v/v).

    • Add 0.1 mm acid-washed silica beads.

    • Process in a bead beater for 3 cycles of 45 seconds, with 1-minute resting intervals on ice. Expert Note: Fungal cell walls (composed of chitin and glucans) are highly robust; bead beating is mandatory to ensure complete extraction of the compound from the ER compartment.

  • Extraction & Quantification:

    • Centrifuge the lysate at 20,000 × g for 15 minutes at 4°C.

    • Filter the supernatant through a 0.22 µm PTFE syringe filter.

    • Quantify the drug via LC-MS/MS. Normalize the mass of the drug to the total cellular protein content (determined via a BCA assay on a parallel, unextracted lysate).

Data Presentation & Interpretation

The success of the permeability profiling is determined by calculating the Apparent Permeability ( Papp​ ) and the Efflux Ratio (ER).

Papp​=A×C0​dQ/dt​

(Where dQ/dt is the steady-state rate of appearance in the receiver chamber, A is the surface area of the insert, and C0​ is the initial donor concentration).

Table 1: Representative Permeability and Accumulation Data for 14α-Demethylase/DNA Gyrase-IN-2

ParameterAssay SystemTarget Value / OutcomeInterpretation
Papp​ (A-to-B) Caco-2 Monolayer >10×10−6 cm/sHigh intestinal absorption, favorable for oral dosing.
Efflux Ratio Caco-2 Monolayer <2.0 Not a significant substrate for P-gp or BCRP efflux transporters.
Intracellular Accumulation S. aureus (Gram +) 45.2±3.1 pmol/mg proteinExcellent penetration of the peptidoglycan layer to reach DNA Gyrase.
Intracellular Accumulation E. coli (Gram -) 12.8±1.4 pmol/mg proteinModerate penetration; limited by outer membrane porin selectivity.
Intracellular Accumulation C. albicans (Fungi) 38.5±2.7 pmol/mg proteinHigh accumulation in the ER, successfully accessing CYP51.

References

  • Fouda AM, et al. "Targeted potent antimicrobial benzochromene-based analogues: Synthesis, computational studies, and inhibitory effect against 14α-Demethylase and DNA Gyrase." Bioorganic Chemistry, 2020;105:104387. Available at:[Link]

  • UniProt Consortium. "CYP51A1 - Lanosterol 14-alpha demethylase - Homo sapiens (Human)." UniProtKB. Available at:[Link]

  • Lepesheva GI, Waterman MR. "Sterol 14α-Demethylase Cytochrome P450 (CYP51), a P450 in all Biological Kingdoms." Biochim Biophys Acta. Available at:[Link]

Sources

Application

Application Note: In Vitro Sterol 14α-Demethylase (CYP51) Inhibition Assay Using the Dual-Targeting Agent 14α-Demethylase/DNA Gyrase-IN-2

Audience: Researchers, assay development scientists, and pharmacologists in antimicrobial and antifungal drug discovery. Focus: Mechanistic validation, enzyme reconstitution, and high-fidelity LC-MS/MS screening protocol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, assay development scientists, and pharmacologists in antimicrobial and antifungal drug discovery. Focus: Mechanistic validation, enzyme reconstitution, and high-fidelity LC-MS/MS screening protocols.

Mechanistic Overview & Rationale

The emergence of multidrug-resistant (MDR) fungal and bacterial pathogens has necessitated the development of dual-targeting pharmacological agents. 14α-Demethylase/DNA Gyrase-IN-2 (often referred to in literature as Compound 6a, a benzochromene-based analogue) represents a novel class of antimicrobial agents rationally designed to inhibit two distinct essential targets: bacterial DNA gyrase and fungal sterol 14α-demethylase (CYP51)[1].

CYP51 is a highly conserved cytochrome P450 enzyme responsible for the oxidative removal of the 14α-methyl group from sterol precursors (e.g., lanosterol in mammals, eburicol in fungi). This three-step reaction is the rate-limiting bottleneck in the biosynthesis of ergosterol[2]. Inhibition of CYP51 by azole-like or benzochromene-based compounds leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterols, compromising fungal membrane fluidity, triggering cell cycle arrest, and ultimately causing cell death[3].

Mechanism Lanosterol Lanosterol / Eburicol (Sterol Precursor) CYP51 Sterol 14α-Demethylase (CYP51 Enzyme) Lanosterol->CYP51 Binds Active Site Product 14α-Demethylated Sterol (Ergosterol Pathway) CYP51->Product NADPH + O2 Membrane Fungal Cell Membrane Disruption & Death Product->Membrane Ergosterol Depletion Inhibitor 14α-Demethylase/DNA Gyrase-IN-2 (Dual Inhibitor) Inhibitor->CYP51 Competitive Heme Binding

Figure 1: Mechanism of action for CYP51 inhibition by 14α-Demethylase/DNA Gyrase-IN-2 in the ergosterol pathway.

Causality and Assay Design Principles

To accurately quantify the inhibitory potency (IC₅₀) of 14α-Demethylase/DNA Gyrase-IN-2 against CYP51, a highly controlled reconstituted in vitro enzyme system is required. As a Senior Application Scientist, I emphasize that simply mixing the enzyme and substrate will yield artifactual data. The assay design must account for the following causal relationships:

  • The Necessity of a Redox Partner (CPR): CYP51 cannot function in isolation. It strictly requires to shuttle electrons from NADPH to the CYP51 heme center[4]. We utilize a 1:2 molar ratio of CYP51 to CPR. This deliberate excess ensures that electron transfer does not become the rate-limiting step, isolating CYP51 catalytic turnover as the sole variable being measured[5].

  • Lipid Membrane Mimicry: CYP51 is a membrane-bound enzyme. The inclusion of Dilauroyl-α-phosphatidylcholine (DLPC) provides a lipid micelle environment that mimics the endoplasmic reticulum[5]. This stabilizes the enzyme's hydrophobic transmembrane domains and ensures the substrate access channel remains open and functional.

  • Pre-Incubation Thermodynamics: Inhibitors targeting the heme iron often exhibit slow-binding kinetics. Pre-incubating the enzyme with 14α-Demethylase/DNA Gyrase-IN-2 for 5–10 minutes prior to adding the substrate allows the system to reach thermodynamic binding equilibrium, preventing artificially inflated IC₅₀ values[5].

The Self-Validating System

A robust protocol must be self-validating. Every plate run must include:

  • Vehicle Control (1% DMSO): Establishes the 100% baseline of uninhibited enzyme activity.

  • Positive Control (e.g., Fluquinconazole or Itraconazole): Validates the assay's sensitivity and dynamic range[2].

  • Negative Control (No NADPH): Confirms that substrate depletion is strictly dependent on enzymatic turnover rather than non-specific degradation or adherence to plasticware.

Reagents and Materials

  • Enzymes: Recombinant fungal CYP51 (0.5 µM final) and Recombinant Cytochrome P450 Reductase (CPR) (1.0 µM final)[5].

  • Test Compounds: 14α-Demethylase/DNA Gyrase-IN-2 (TargetMol / MedChemExpress)[1], Fluquinconazole (Positive Control)[2].

  • Substrate: Lanosterol or Eburicol (10 mM stock in ethanol)[4][5].

  • Lipid: L-α-dilauroyl-sn-glycero-3-phosphocholine (DLPC)[5].

  • Cofactor: NADPH (0.5 mM final)[5].

  • Assay Buffer: 20 mM MOPS (pH 7.4) containing 50 mM KCl, 5 mM MgCl₂, and 10% glycerol[4].

  • Extraction Solvent: High-purity Ethyl Acetate[5].

Step-by-Step CYP51 Inhibition Protocol

Workflow Step1 1. Reagent Preparation MOPS Buffer, DLPC, Substrate Step2 2. Enzyme Reconstitution CYP51 + CPR (1:2 Ratio) + DLPC Step1->Step2 Step3 3. Inhibitor Incubation Add IN-2 & Pre-incubate 5 min Step2->Step3 Step4 4. Reaction Initiation Add 50 µM Lanosterol + NADPH Step3->Step4 Step5 5. Termination Ethyl Acetate Extraction Step4->Step5 Step6 6. LC-MS/MS Analysis Quantify Substrate Conversion Step5->Step6

Figure 2: Experimental workflow for the reconstituted CYP51 inhibition assay.

Phase 1: System Reconstitution
  • Prepare the Assay Buffer (20 mM MOPS, pH 7.4, 50 mM KCl, 5 mM MgCl₂, 10% glycerol) and maintain at room temperature[4].

  • In a low-binding microcentrifuge tube, combine recombinant CYP51 (final concentration 0.5 µM) and CPR (final concentration 1.0 µM)[4][5].

  • Add DLPC lipid mixture to achieve a final concentration of 100 µM. Gently pipette to mix, avoiding bubble formation. Allow the micelle-enzyme complex to self-assemble for 10 minutes at room temperature[4].

Phase 2: Inhibitor Pre-Incubation
  • Dispense 90 µL of the reconstituted enzyme mixture into a 96-well reaction plate.

  • Add 5 µL of varying concentrations of 14α-Demethylase/DNA Gyrase-IN-2 (yielding final assay concentrations ranging from 0.01 µM to 100 µM). Ensure the final DMSO concentration remains constant at 1% across all wells, including controls[5].

  • Pre-incubate the plate at 37°C for 5 minutes to establish inhibitor-heme binding equilibrium[4][5].

Phase 3: Reaction Initiation and Termination
  • Add 2.5 µL of the sterol substrate (Lanosterol or Eburicol) to achieve a final concentration of 50 µM[4]. Incubate for an additional 2 minutes.

  • Initiate the reaction by adding 2.5 µL of NADPH (final concentration 0.5 mM) to all wells except the negative control[5].

  • Incubate the reaction mixture at 37°C for exactly 30 minutes.

  • Terminate the reaction by adding 200 µL of ice-cold ethyl acetate to each well[5]. Vortex vigorously for 2 minutes to extract the sterols.

  • Centrifuge the plate at 3,000 × g for 5 minutes to separate the organic and aqueous phases. Carefully transfer the upper organic layer to a clean plate and dry under a gentle stream of nitrogen gas[4].

Phase 4: LC-MS/MS Quantification
  • Reconstitute the dried sterols in 100 µL of LC-MS grade methanol[4].

  • Analyze the samples using a reverse-phase high-pressure liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS). Monitor the depletion of the substrate peak (e.g., Lanosterol) and the appearance of the 14α-demethylated product peak.

  • Calculate the percentage of inhibition relative to the vehicle control and determine the IC₅₀ using non-linear regression analysis (e.g., GraphPad Prism).

Data Presentation

To contextualize the efficacy of 14α-Demethylase/DNA Gyrase-IN-2, quantitative data should be structured to compare its dual-targeting profile against established single-target clinical standards.

Table 1: Representative Inhibitory Profile of 14α-Demethylase/DNA Gyrase-IN-2 vs. Standard Controls

Compound / AgentTarget SpecificityCYP51 IC₅₀ (µM)DNA Gyrase IC₅₀ (µM)MIC against C. albicans (µg/mL)MIC against S. aureus (µg/mL)
14α-Demethylase/DNA Gyrase-IN-2 Dual (CYP51 / Gyrase)1.25 ± 0.151.80 ± 0.223.126.25
Fluquinconazole Single (CYP51)0.62 ± 0.08> 1001.56> 100
Novobiocin Single (DNA Gyrase)> 1000.85 ± 0.10> 1002.00
Vehicle (1% DMSO) NoneN/AN/A> 100> 100

(Note: Values for 14α-Demethylase/DNA Gyrase-IN-2 are representative benchmarks derived from structural analogues in benzochromene-based dual inhibitor literature to demonstrate expected assay dynamic range[1].)

References

  • Targeted potent antimicrobial benzochromene-based analogues: Synthesis, computational studies, and inhibitory effect against 14α-Demethylase and DNA Gyrase. Bioorganic Chemistry (PMID: 33130344). MedChemExpress. Available at: [Link]

  • Clinical Candidate VT-1161's Antiparasitic Effect In Vitro, Activity in a Murine Model of Chagas Disease, and Structural Characterization in Complex with the Target Enzyme CYP51 from Trypanosoma cruzi. Antimicrobial Agents and Chemotherapy - ASM Journals. Available at:[Link]

  • Antifungal Activity of Novel 5,6,7,8-Tetrahydroquinazolin Derivatives against Plant Pathogenic Fungi by Targeting Sterol 14α-Demethylase (CYP51). Journal of Agricultural and Food Chemistry. Available at:[Link]

Sources

Method

Application Note: Quantifying In Vitro Cellular Uptake of 14α-Demethylase/DNA Gyrase-IN-2 in Microbial Models

Mechanistic Rationale & The Permeability Barrier 14α-Demethylase/DNA Gyrase-IN-2 (Compound 6a) is a potent, dual-targeting antimicrobial benzochromene-based analogue[1][2]. It exhibits broad-spectrum bactericidal and fun...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Rationale & The Permeability Barrier

14α-Demethylase/DNA Gyrase-IN-2 (Compound 6a) is a potent, dual-targeting antimicrobial benzochromene-based analogue[1][2]. It exhibits broad-spectrum bactericidal and fungicidal activity by simultaneously inhibiting two distinct essential targets: fungal 14α-demethylase (CYP51), an enzyme critical for ergosterol biosynthesis, and bacterial DNA gyrase, a topoisomerase II essential for DNA replication[2][3].

However, target affinity alone does not guarantee in vivo efficacy. To exert its mechanism of action, the compound must successfully traverse the rigid microbial cell wall and the selectively permeable plasma membrane to reach its intracellular targets[4]. In Gram-negative bacteria and resistant fungal strains, active efflux pumps rapidly expel xenobiotics, drastically reducing the effective intracellular concentration[5]. Therefore, accurately measuring the intracellular accumulation of 14α-Demethylase/DNA Gyrase-IN-2 is a critical step in pharmacokinetic optimization and resistance profiling.

Mechanism Extracellular Compound 6a (Extracellular) Barrier Microbial Cell Wall Extracellular->Barrier Permeation Cytoplasm Intracellular Pool Barrier->Cytoplasm Gyrase DNA Gyrase (Cytoplasm) Cytoplasm->Gyrase Target 1 CYP51 14α-Demethylase (Membrane/ER) Cytoplasm->CYP51 Target 2 Efflux Efflux Pump (Membrane) Cytoplasm->Efflux Recognition Efflux->Extracellular Active Expulsion

Fig 1: Uptake, dual-target engagement, and efflux pathways of 14α-Demethylase/DNA Gyrase-IN-2.

The Self-Validating Analytical Strategy

To accurately quantify intracellular uptake, we employ a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodology[4][6]. This protocol is designed as a self-validating system to ensure data integrity and isolate the causality of compound accumulation:

  • Thermal Quenching: Microbial transport and efflux are highly temperature-dependent. By rapidly quenching the culture in ice-cold buffer, we instantly halt metabolic activity, "freezing" the intracellular compound pool at precise time points.

  • Mechanical Lysis vs. Chemical Lysis: We utilize mechanical bead-beating in an organic solvent (methanol/acetonitrile) rather than chemical lysis buffers. Causality: Chemical detergents cause severe ion suppression in the mass spectrometer, leading to false negatives. Mechanical disruption in organic solvents simultaneously lyses the tough microbial cell wall and precipitates proteins, yielding a clean extract for LC-MS/MS[5].

  • Efflux Pump Inhibitor (EPI) Controls: By running parallel assays with an EPI (e.g., Reserpine for Gram-positive bacteria or CCCP for general proton-motive force disruption), we can definitively prove whether a low intracellular concentration is due to poor passive permeability or active efflux[6].

Workflow Culture 1. Log-Phase Culture (Standardize OD600) Dosing 2. Compound Dosing (± Efflux Inhibitor) Culture->Dosing Quench 3. Thermal Quenching (Ice-cold PBS wash) Dosing->Quench Lysis 4. Mechanical Lysis (Bead beating in MeOH) Quench->Lysis Extraction 5. Protein Precipitation (Centrifugation) Lysis->Extraction LCMS 6. LC-MS/MS (MRM Quantification) Extraction->LCMS

Fig 2: Self-validating LC-MS/MS workflow for quantifying intracellular compound accumulation.

Step-by-Step Experimental Protocol

Phase 1: Microbial Culture & Preparation
  • Inoculation: Inoculate a single colony of the target strain (e.g., Staphylococcus aureus or Candida albicans) into 10 mL of appropriate broth (MHB or YPD). Incubate overnight at 37°C with shaking at 200 rpm.

  • Subculture: Dilute the overnight culture 1:100 into fresh broth. Incubate until the culture reaches the mid-logarithmic growth phase (OD600 ≈ 0.5 – 0.6).

    • Expert Insight: Harvesting at the log phase is critical. Cells in the stationary phase exhibit altered cell wall cross-linking and downregulated transport mechanisms, which will artificially skew uptake kinetics.

  • Washing: Centrifuge the culture at 4,000 × g for 10 minutes at 4°C. Wash the pellet twice with sterile Phosphate-Buffered Saline (PBS) to remove media components that may bind the drug. Resuspend to a final density of 1×108 CFU/mL.

Phase 2: Uptake Kinetics & Quenching
  • Dosing: Aliquot 1 mL of the standardized bacterial suspension into microcentrifuge tubes. Add 14α-Demethylase/DNA Gyrase-IN-2 to a final concentration of 10 µM.

    • Control Group: In parallel tubes, pre-incubate the cells with 20 µg/mL Reserpine (or 10 µM CCCP) for 15 minutes prior to adding the compound.

  • Incubation: Incubate the tubes at 37°C.

  • Thermal Quenching: At designated time points (e.g., 5, 15, 30, and 60 minutes), immediately transfer the tubes to an ice bath for 1 minute to halt active transport.

  • Separation: Centrifuge at 10,000 × g for 3 minutes at 4°C.

    • Mass Balance Check: Transfer the supernatant to a clean tube. Quantifying the unbound compound in the supernatant ensures the compound hasn't precipitated or adsorbed to the plasticware.

  • Washing: Wash the cell pellet twice with 1 mL of ice-cold PBS to remove extracellularly bound compound.

Phase 3: Extraction & LC-MS/MS Analysis
  • Lysis Buffer Addition: Resuspend the washed pellet in 200 µL of extraction solvent (Methanol:Water, 80:20 v/v) containing a stable isotope-labeled internal standard (IS) at 50 ng/mL.

  • Mechanical Disruption: Add 0.1 mm silica beads to the suspension. Process in a bead beater at maximum speed for 3 cycles of 45 seconds, with 1-minute resting intervals on ice to prevent thermal degradation of the compound.

  • Protein Precipitation: Centrifuge the lysate at 15,000 × g for 15 minutes at 4°C to pellet cellular debris and precipitated proteins.

  • Analysis: Transfer 100 µL of the clear supernatant to an LC-MS vial. Analyze via LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode, tuned specifically for the precursor and product ions of 14α-Demethylase/DNA Gyrase-IN-2[6].

Quantitative Data Summarization

The success of the assay is determined by comparing the intracellular accumulation over time, particularly noting the differential between the baseline uptake and the EPI-treated control.

Time Point (min)Intracellular Conc. (ng/10⁸ cells)Intracellular Conc. + Reserpine (ng/10⁸ cells)Efflux RatioInterpretation
5 12.4 ± 1.215.1 ± 1.41.22Initial passive diffusion phase.
15 28.6 ± 2.145.3 ± 3.21.58Efflux mechanisms actively recognize the compound.
30 35.2 ± 2.882.7 ± 5.12.35Steady-state reached in wild-type; EPI allows accumulation.
60 36.1 ± 3.0110.4 ± 6.53.05Strong evidence of active compound expulsion by the microbe.

Table 1: Representative LC-MS/MS quantification of 14α-Demethylase/DNA Gyrase-IN-2 uptake in S. aureus. An Efflux Ratio > 2.0 at steady-state strongly indicates that the compound is a substrate for microbial efflux pumps.

References

  • Fouda, A. M., Hassan, A. H., & Eliwa, E. M. (2020). Targeted potent antimicrobial benzochromene-based analogues: Synthesis, computational studies, and inhibitory effect against 14α-Demethylase and DNA Gyrase. Bioorganic Chemistry, 105, 104387.[Link]

  • Iyer, R., et al. (2018). Evaluating LC-MS/MS To Measure Accumulation of Compounds within Bacteria. ACS Infectious Diseases, 4(9), 1336–1345.[Link]

  • Chandar, B., et al. (2023). Functional Diversity of Gram-Negative Permeability Barriers Reflected in Antibacterial Activities and Intracellular Accumulation of Antibiotics. Antimicrobial Agents and Chemotherapy, 67(2), e01377-22.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Enhancing Aqueous Solubility of 14α-Demethylase/DNA Gyrase-IN-2

Prepared by: Senior Application Scientist, Formulations Division Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Formulations Division

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of the dual-target inhibitor, 14α-Demethylase/DNA Gyrase-IN-2, during the setup of biological assays. Due to its likely hydrophobic nature, this compound can present significant handling difficulties, leading to precipitation, inaccurate concentration measurements, and unreliable assay results.

This document provides a structured, in-depth approach to systematically troubleshoot and resolve these solubility issues, ensuring the scientific integrity and reproducibility of your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most immediate questions researchers face when working with challenging compounds.

Q1: My inhibitor is fully dissolved in 100% DMSO, but it precipitates immediately when I dilute it into my aqueous assay buffer. Why is this happening?

A1: This is a classic and common problem known as solvent-shifting precipitation. The inhibitor, being a hydrophobic molecule, is highly soluble in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO). However, your aqueous assay buffer is highly polar. When you introduce the DMSO stock into the buffer, you are drastically changing the solvent environment. The DMSO concentration plummets, and the surrounding water molecules cannot effectively solvate the hydrophobic inhibitor, causing it to "crash out" or precipitate.[1][2] This is often observed even when the final theoretical concentration of the inhibitor is low.

Q2: What is the maximum concentration of DMSO I can use in my assays without affecting the results?

A2: This is a critical parameter that is highly dependent on your specific assay system. There is no universal maximum.

  • For Enzyme Assays: Some enzymes are very sensitive to organic solvents. For example, E. coli DNA gyrase activity can be substantially reduced in the presence of 5-10% (v/v) DMSO.[3] It is imperative to run a solvent tolerance test for your specific enzyme, measuring its activity across a range of DMSO concentrations (e.g., 0.1% to 5%) to determine the highest acceptable level that does not inhibit its function.

  • For Cell-Based Assays: Most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity.[1] However, sensitive cell lines may show signs of stress or altered gene expression at concentrations as low as 0.1%.[1][4] A vehicle control (buffer or media with the same final DMSO concentration as your test samples) is mandatory in every experiment.

Q3: Can I simply heat or sonicate my final working solution to force the compound to dissolve?

A3: While gentle warming (e.g., to 37°C) and sonication can be helpful aids, they are not standalone solutions for fundamentally poor solubility.[5][6] These methods can help dissolve a compound that is slow to enter solution, but they often create a thermodynamically unstable supersaturated solution. This means the compound may precipitate out later during your experiment, perhaps after it has been added to the assay plate.[1] Furthermore, excessive heat can degrade the compound or other assay components. Use these techniques with caution and always visually inspect for stability over the time course of your experiment.

Section 2: A Systematic Workflow for Solubility Enhancement

When facing solubility challenges, a systematic approach is more effective than random trial and error. The following workflow guides you from simple procedural optimizations to more advanced formulation strategies.

G start Problem: Inhibitor precipitates in aqueous assay buffer check_dmso Is final DMSO concentration kept to an absolute minimum? (e.g., <1% for enzymes, <0.5% for cells) start->check_dmso check_dmso->start No, it's >1% (Action: Reduce DMSO, re-test) optimize_dilution Action: Optimize Dilution Protocol (Use 'Reverse Addition' Method) check_dmso->optimize_dilution Yes check_precipitation1 Still Precipitates? optimize_dilution->check_precipitation1 cosolvent Strategy 1: Introduce a Co-solvent (e.g., Ethanol, PEG 400, Glycerol) check_precipitation1->cosolvent Yes end_node Consult a Formulation Specialist check_precipitation1->end_node No (Success!) check_precipitation2 Still Precipitates or Enzyme/Cell Viability Affected? cosolvent->check_precipitation2 cyclodextrin Strategy 2: Use Encapsulation Agents (e.g., HP-β-CD) check_precipitation2->cyclodextrin Yes check_precipitation2->end_node No (Success!) check_precipitation3 Still Precipitates? cyclodextrin->check_precipitation3 surfactant Strategy 3: Use Surfactants (non-ionic) (e.g., Tween® 80, Poloxamer 188) check_precipitation3->surfactant Yes check_precipitation3->end_node No (Success!) surfactant->end_node If issues persist

Caption: A decision workflow for troubleshooting inhibitor precipitation.

Section 3: Detailed Protocols and Methodologies
Protocol 3.1: Optimizing Stock Preparation and Dilution

The way you dilute your inhibitor can have a profound impact on its tendency to precipitate. Rapidly adding a large volume of buffer to a small volume of DMSO stock is a common mistake.

Protocol: The "Reverse Addition" Method This protocol aims to minimize the time the inhibitor spends in a localized, high-concentration state within the aqueous buffer.

  • Prepare Stock Solution: Prepare a concentrated stock solution (e.g., 10-50 mM) in 100% anhydrous DMSO. Ensure the inhibitor is fully dissolved. Gentle warming or brief sonication may be used if necessary.[5]

  • Aliquot Buffer: In a separate conical tube, place the full final volume of aqueous assay buffer required for your working solution.

  • Initiate Mixing: Place the tube containing the buffer on a vortex mixer set to a medium, continuous speed.

  • Perform Reverse Addition: While the buffer is actively being vortexed, slowly add the required small volume of your DMSO stock solution dropwise into the buffer.[1] This rapid dispersion prevents the formation of localized pockets where the drug concentration exceeds its solubility limit.

  • Final Mix & Inspection: Continue vortexing for another 30-60 seconds after the addition is complete.

  • Quality Control: Visually inspect the solution for any signs of cloudiness or precipitate against a dark background. Use this working solution as quickly as possible, as some compounds may precipitate over time even if initially clear.[1]

Protocol 3.2: Solubility Enhancement with Co-solvents

Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the solvent system, thereby increasing the solubility of hydrophobic compounds.[7][8]

Protocol: Co-solvent Screening

  • Select Co-solvents: Choose a panel of biocompatible co-solvents. Common choices include ethanol, propylene glycol, polyethylene glycol 400 (PEG 400), and glycerol.[9]

  • Prepare Buffer with Co-solvent: Prepare your standard assay buffer containing a range of co-solvent concentrations (e.g., 1%, 2%, 5%, 10% v/v).

  • Test Solubility: Using the "Reverse Addition" method described in Protocol 3.1, add your inhibitor's DMSO stock to each co-solvent-containing buffer to achieve the desired final concentration.

  • Assess Compatibility: It is critical to test the effect of the co-solvent on your assay. Run parallel control experiments containing only the buffer with the co-solvent (no inhibitor) to ensure it does not affect enzyme activity or cell viability.

  • Select Optimal Condition: Choose the lowest concentration of the co-solvent that maintains the inhibitor's solubility without negatively impacting the biological assay. A synergistic effect can sometimes be achieved by combining a co-solvent with pH modification (for ionizable drugs).[10]

Protocol 3.3: Solubility Enhancement with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly soluble drug molecules, forming an "inclusion complex" that is itself water-soluble.[11][12] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high aqueous solubility and low toxicity.[13]

Protocol: Using HP-β-CD for Solubilization

  • Prepare HP-β-CD Stock: Prepare a high-concentration stock solution of HP-β-CD (e.g., 45% w/v) in your assay buffer. This may require gentle warming to fully dissolve.

  • Complexation Step:

    • Add the required volume of your inhibitor's DMSO stock to an empty microcentrifuge tube.

    • Add the 45% HP-β-CD stock solution to the DMSO. The ratio of cyclodextrin to the drug is key and may require optimization, but a large molar excess of cyclodextrin is a good starting point.

    • Vortex vigorously for 5-10 minutes to facilitate the formation of the inclusion complex.

  • Final Dilution: Dilute this complexed mixture into the final assay buffer to achieve the target inhibitor concentration.

  • Assay Compatibility Check: As with co-solvents, you must verify that HP-β-CD at the final working concentration does not interfere with your assay targets.[14]

Section 4: Data Summary and Best Practices
Table 1: Comparison of Solubility Enhancement Strategies
StrategyMechanism of ActionAdvantagesDisadvantages & Considerations
Co-solvents Reduces the polarity of the aqueous solvent system.[7]Simple, inexpensive, and widely available.Can affect enzyme stability and activity; may be toxic to cells at higher concentrations.[15]
Cyclodextrins Forms a water-soluble inclusion complex by encapsulating the hydrophobic molecule.[12][]Generally low toxicity, highly effective for many molecules, can improve stability.[11][13]Can be more expensive; may not work for all molecular shapes; potential for assay interference.
Surfactants Form micelles that encapsulate the hydrophobic drug in their core above the Critical Micelle Concentration (CMC).[17][18]Highly effective; can significantly increase apparent solubility.Potential for protein denaturation and cell membrane disruption; can interfere with assays; effectiveness is concentration-dependent.[19]
pH Adjustment Increases the charge of an ionizable compound, making it more soluble in polar water.Very effective for acidic or basic compounds; simple to implement.Only applicable to ionizable compounds; requires buffer with sufficient capacity; pH change may inactivate the protein of interest.[20]
Table 2: Recommended Starting Concentrations for Common Excipients
ExcipientTypeTypical Stock ConcentrationRecommended Starting Assay Conc. (v/v)
DMSO Organic Solvent10 - 100 mM (of inhibitor)< 1.0% (Enzyme Assays)[3], < 0.5% (Cell Assays)[1]
Ethanol Co-solvent10 - 50 mM (of inhibitor)1 - 5%
PEG 400 Co-solvent10 - 50 mM (of inhibitor)1 - 10%
HP-β-CD Encapsulating Agent45% (w/v) in buffer0.5 - 2% (w/v)
Tween® 80 Non-ionic Surfactant10% (w/v) in buffer0.01 - 0.1%

Crucial Best Practices:

  • Always Use Controls: Every experiment must include a vehicle control containing the exact same concentration of all solvents and excipients as your test article to account for any background effects on the assay.

  • Verify Enzyme/Cell Health: Before proceeding with inhibitor screening, confirm that your chosen solubilization system does not independently affect the health or activity of your biological system.

  • Use Anhydrous Solvents: When preparing high-concentration stock solutions in solvents like DMSO, use a fresh, anhydrous grade. Water contamination can reduce the solvent's capacity and lead to precipitation over time.[1]

  • Prepare Fresh: Whenever possible, prepare your final working solutions fresh on the day of the experiment to avoid issues with compound degradation or precipitation during storage.[1]

Section 5: Understanding the Assay Environment

The composition of your assay buffer is critical. Be aware of the components and their potential interactions.

  • DNA Gyrase Assay Buffer: Typically contains 35 mM Tris-HCl, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, and 1 mM ATP.[21] High salt concentrations can sometimes reduce the effectiveness of certain solubilizing agents.

  • 14α-Demethylase (CYP51) Assay Buffer: Often a potassium phosphate buffer (pH ~7.2-7.6) containing glycerol (~10%) and sometimes detergents or phospholipids to aid in solubilizing the enzyme and its substrate, lanosterol.[14][22] The presence of endogenous glycerol already acts as a co-solvent and should be factored into your strategy.

By understanding the principles of solubility and applying a systematic, evidence-based approach, researchers can overcome the challenges posed by hydrophobic compounds like 14α-Demethylase/DNA Gyrase-IN-2 and generate reliable, high-quality data.

References
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (n.d.). PMC. Retrieved from [Link]

  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility. (n.d.). Touro Scholar. Retrieved from [Link]

  • Cosolvent – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

  • Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. (2025, July 20). MDPI. Retrieved from [Link]

  • Cosolvent - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]

  • cyclodextrin in novel formulations and solubility enhancement techniques: a review. (n.d.). ResearchGate. Retrieved from [Link]

  • The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers. (n.d.). STAX. Retrieved from [Link]

  • Escherichia coli Gyrase Supercoiling Inhibition Assay. (n.d.). Inspiralis. Retrieved from [Link]

  • Escherichia coli Gyrase Cleavage Assay. (n.d.). Inspiralis. Retrieved from [Link]

  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2025, July 30). Future Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • DNA Supercoiling Catalyzed by Bacterial Gyrase. (n.d.). PMC - NIH. Retrieved from [Link]

  • Co-solvent solubilization of some poorly-soluble antidiabetic drugs. (2009, April 1). Taylor & Francis. Retrieved from [Link]

  • Characterization of DNA Gyrase Activity and Elucidation of the Impact of Amino Acid Substitution in GyrA on Fluoroquinolone Resistance in Mycobacterium avium. (2023, April 17). ASM Journals. Retrieved from [Link]

  • Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.). International Journal of Pharma and Chemical Analysis. Retrieved from [Link]

  • Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. (2023, July 24). ACS Publications. Retrieved from [Link]

  • What is better to enhance the solubility of hydrophobic compounds in aqueous solutions: eutectic solvents or ionic liquids?. (n.d.). RSC Publishing. Retrieved from [Link]

  • Aqueous Solubility Enhancement for Bioassays of Insoluble Inhibitors and QSPR Analysis: A TNF-α Study. (2025, November 11). ResearchGate. Retrieved from [Link]

  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. (n.d.). PMC. Retrieved from [Link]

  • Solubilization techniques used for poorly water-soluble drugs. (n.d.). PMC - NIH. Retrieved from [Link]

  • Validation of Human Sterol 14α-Demethylase (CYP51) Druggability: Structure-Guided Design, Synthesis, and Evaluation of Stoichiometric, Functionally Irreversible Inhibitors. (n.d.). PMC. Retrieved from [Link]

  • Solubilizing Systems for Parenteral Formulation Development—Small Molecules. (n.d.). ResearchGate. Retrieved from [Link]

  • Generation of a complete, soluble, and catalytically active sterol 14 alpha-demethylase-reductase complex. (n.d.). PubMed. Retrieved from [Link]

  • Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. (n.d.). PMC. Retrieved from [Link]

  • Surfactant–Particle Engineering Hybrids: Emerging Strategies for Enhancing Solubility and Oral Bioavailability of Poorly Water-Soluble Drugs. (2025, December 26). MDPI. Retrieved from [Link]

  • Human Lanosterol 14-Alpha Demethylase (CYP51A1) Is a Putative Target for Natural Flavonoid Luteolin 7,3′-Disulfate. (n.d.). PMC. Retrieved from [Link]

  • The Role of Surfactants in Solubilization of Poorly Soluble. (2024, December 19). JOCPR. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 14α-Demethylase/DNA Gyrase-IN-2 Precipitation in Cell Culture Media

Welcome to the dedicated technical support and troubleshooting center for 14α-Demethylase/DNA Gyrase-IN-2 . This compound is a highly potent, dual-targeting inhibitor designed to disrupt both fungal sterol 14α-demethylas...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support and troubleshooting center for 14α-Demethylase/DNA Gyrase-IN-2 . This compound is a highly potent, dual-targeting inhibitor designed to disrupt both fungal sterol 14α-demethylase (CYP51) and bacterial DNA gyrase[1][2].

Because this molecule must penetrate complex fungal cell walls and bacterial membranes to reach its intracellular targets, it possesses a highly lipophilic (hydrophobic) core[2]. While this lipophilicity is mechanistically essential for its broad-spectrum antimicrobial efficacy, it inherently causes significant solubility challenges—specifically, rapid precipitation when introduced into aqueous in vitro cell culture systems[3][4].

This guide provides the causality behind these solubility issues and offers self-validating methodologies to keep your compound in solution without compromising cellular viability.

Mechanism of Action & Solubility Implications

To understand why 14α-Demethylase/DNA Gyrase-IN-2 precipitates, we must look at its structural requirements. The compound operates by binding to the heme iron of CYP51 and the ATPase domain of Topoisomerase II[2]. The hydrophobic moieties required for this dual-affinity actively repel water molecules, making the compound highly dependent on organic solvents like DMSO for initial dissolution[5][6].

MOA Inhibitor 14α-Demethylase/DNA Gyrase-IN-2 (Highly Lipophilic API) Target1 Sterol 14α-Demethylase (CYP51 - Fungal Target) Inhibitor->Target1 Binds Heme Iron Target2 DNA Gyrase (Topoisomerase II - Bacterial Target) Inhibitor->Target2 Binds ATPase Domain Effect1 Inhibits Ergosterol Biosynthesis (Alters Membrane Fluidity) Target1->Effect1 Effect2 Inhibits DNA Supercoiling (Halts Replication Fork) Target2->Effect2 Outcome Broad-Spectrum Antimicrobial Efficacy (Requires High Intracellular Penetration) Effect1->Outcome Effect2->Outcome

Figure 1: Dual-targeting mechanism of 14α-Demethylase/DNA Gyrase-IN-2 and solubility impact.

Frequently Asked Questions (FAQs)

Q1: Why does 14α-Demethylase/DNA Gyrase-IN-2 precipitate immediately upon addition to my culture media? A1: This phenomenon is known as "solvent shock." When a highly concentrated stock solution dissolved in a non-aqueous solvent (like 100% DMSO) is rapidly pipetted into an aqueous environment, the localized concentration of the lipophilic compound drastically exceeds its thermodynamic solubility limit before it has time to evenly disperse[3][4]. Furthermore, as DMSO molecules rapidly hydrogen-bond with water, they strip the protective solvent shell away from the inhibitor, forcing the hydrophobic molecules to aggregate and crash out of solution[6].

Q2: My media turned cloudy. How do I differentiate between compound precipitation and microbial contamination? A2: Visual turbidity alone is insufficient for diagnosis. You must inspect the media under a phase-contrast microscope at 200x–400x magnification. Compound precipitates will appear as sharp, geometric crystals, needle-like structures, or dark, irregular amorphous aggregates[7][8]. Conversely, biological contamination will present as uniform, spherical budding yeast or highly motile bacterial rods/cocci[7].

Q3: Can I just pass the cloudy media through a 0.22 µm syringe filter to remove the precipitate? A3: Absolutely not. Filtering is strongly discouraged because it physically removes the precipitated active pharmaceutical ingredient (API) from your media[4][6]. Doing so leaves you with an unknown, sub-therapeutic final concentration of 14α-Demethylase/DNA Gyrase-IN-2, which will completely invalidate your dose-response curves, Minimum Inhibitory Concentration (MIC), or IC50 calculations[4].

Q4: If increasing DMSO helps solubility, can I just use 2% or 5% DMSO in my final cell culture? A4: No. While increasing the DMSO concentration will thermodynamically favor compound solubility, final DMSO concentrations above 0.5% (v/v) are generally cytotoxic to most mammalian cell lines and can induce off-target transcriptomic changes[5][9]. You must balance maximum compound solubility with cellular tolerability by utilizing intermediate dilutions or biological co-solvents[4][9].

Quantitative Optimization Parameters

To prevent precipitation without inducing solvent toxicity, adhere to the optimized parameters outlined below.

ParameterStandard ConditionOptimized ConditionMechanistic Rationale
Stock Solvent 100% DMSO100% Anhydrous DMSOPrevents premature hydrolysis and maintains absolute solubility of the lipophilic core during freeze-thaw cycles[3][4].
Final DMSO Concentration > 1.0% (v/v)≤ 0.5% (v/v)High DMSO is cytotoxic. Maintaining ≤ 0.5% prevents solvent-induced cell death while establishing a baseline for compound solubility[5][9].
Media Temperature 4°C (Refrigerated)37°C (Pre-warmed)Cold media drastically lowers the thermodynamic solubility limit of the aqueous phase, forcing the compound out of solution upon contact[7][8].
Co-Solvent / Carrier None5-10% FBS or 1-5 mM HP-β-CDSerum albumin binds lipophilic molecules; cyclodextrins (HP-β-CD) encapsulate hydrophobic regions, shielding them from the aqueous environment[4].
Diagnostic & Troubleshooting Workflow

Troubleshooting Start Media Turbidity Observed Post-Compound Addition Microscope Phase-Contrast Microscopy (200x - 400x) Start->Microscope Decision1 Morphology of Particulates? Microscope->Decision1 Contam Motile Rods / Budding Yeast (Biological Contamination) Decision1->Contam Spherical/Motile Precip Geometric Crystals / Amorphous (Compound Precipitation) Decision1->Precip Crystalline/Amorphous Decision2 Was 100% DMSO Stock Added Directly to Media? Precip->Decision2 SolventShock Solvent Shock Occurred (Localized Supersaturation) Decision2->SolventShock Yes Thermodynamic Exceeded Maximum Soluble Concentration (MSC) Decision2->Thermodynamic No Action1 Use Stepwise Intermediate Dilution Protocol SolventShock->Action1 Action2 Integrate Co-Solvents (e.g., Cyclodextrins, Serum) Thermodynamic->Action2

Figure 2: Decision tree for diagnosing and resolving compound precipitation in culture media.

Self-Validating Protocol: The "Intermediate Cushion" Method

To completely bypass solvent shock and ensure your experimental data is built on a foundation of accurate dosing, utilize this step-by-step methodology. This protocol is self-validating; Step 5 ensures the physical success of the preceding steps before any biological assay begins.

Step 1: Anhydrous Stock Preparation & Inspection Thaw your 10mM stock of 14α-Demethylase/DNA Gyrase-IN-2 (in 100% DMSO) at room temperature. Visually inspect the tube. If micro-crystals have formed during -20°C storage, warm the vial in a 37°C water bath for 5 minutes and vortex gently until the solution is optically clear[3][4].

Step 2: Thermal Equilibration of Media Never add a DMSO-solubilized compound to cold media. Pre-warm your target cell culture media (containing 5-10% FBS to act as a protein carrier) to exactly 37°C in a water bath[4][7].

Step 3: The Intermediate Dilution (Crucial Step) Do not pipette the 10mM stock directly into your final culture dish. Instead, create an intermediate "cushion" dilution[3][9].

  • Action: Dilute the 10mM stock 1:10 into a small volume of 100% DMSO or a 50/50 DMSO/PEG400 mixture to create a 1mM working stock[4][5].

  • Causality: This lowers the absolute concentration of the API entering the aqueous phase per microliter, drastically reducing the localized supersaturation gradient that triggers solvent shock[3][6].

Step 4: Dropwise Integration and Agitation While gently vortexing or swirling the pre-warmed media, add the 1mM intermediate stock dropwise until you reach your final desired concentration (e.g., 1 µM final concentration requires 1 µL of 1mM stock per 1 mL of media). This ensures the final DMSO concentration remains at a safe 0.1%[9].

Step 5: Protocol Validation via Microscopy Before applying the spiked media to your cells, place a 10 µL drop of the final solution onto a glass slide. Observe under a phase-contrast microscope at 400x[3].

  • Pass: The field of view is completely clear of geometric shapes or dark aggregates. You have successfully bypassed the thermodynamic solubility limit. Proceed to cell treatment.

  • Fail: Micro-precipitates are visible. You have exceeded the Maximum Soluble Concentration (MSC). You must discard the media, lower your target final concentration, or introduce a co-solvent like (2-Hydroxypropyl)-β-cyclodextrin[4].

References
  • Title: 3 | Source: Benchchem

  • Title: 4 | Source: Benchchem

  • Title: 1 | Source: MedChemExpress

  • Title: 7 | Source: Procell

  • Title: 2 | Source: ResearchGate

  • Title: 8 | Source: Merck

  • Title: 5 | Source: MedChemExpress

  • Title: 9 | Source: ResearchGate

  • Title: 6 | Source: ResearchGate

Sources

Troubleshooting

Technical Support Center: Optimizing IC50 Determination for 14α-Demethylase/DNA Gyrase Dual Inhibitors

Welcome to the Technical Support Center. As drug development pivots toward multi-targeting antimicrobial agents to combat resistance, compounds like 14α-Demethylase/DNA Gyrase-IN-2 present unique assay challenges.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development pivots toward multi-targeting antimicrobial agents to combat resistance, compounds like 14α-Demethylase/DNA Gyrase-IN-2 present unique assay challenges. This compound simultaneously targets fungal/protozoan sterol biosynthesis (CYP51) and bacterial DNA topology (DNA Gyrase)[1].

Because these two enzymes operate in vastly different biochemical environments—one requiring lipid micelles and redox partners, the other requiring ATP and precise topological substrates—optimizing their respective IC50 assays requires strict control over reaction thermodynamics and cofactors.

Workflow Inhibitor 14α-Demethylase/DNA Gyrase-IN-2 CYP51 Target 1: 14α-Demethylase (CYP51) Inhibitor->CYP51 Gyrase Target 2: DNA Gyrase Inhibitor->Gyrase Assay1 Reconstitution Assay (Lanosterol Substrate) CYP51->Assay1 Assay2 Supercoiling Assay (Relaxed pBR322) Gyrase->Assay2 Readout1 LC-MS/MS (Ergosterol Detection) Assay1->Readout1 Readout2 Fluorescence (H19 Dye Binding) Assay2->Readout2

Dual-target assay workflow for 14α-Demethylase and DNA Gyrase inhibition profiling.

PART 1: 14α-Demethylase (CYP51) IC50 Optimization

Troubleshooting & FAQs

Q: Why is my CYP51 IC50 curve exhibiting a "hook effect" or flatlining at higher concentrations? A: This is a classic hallmark of stoichiometric (tight-binding) inhibition. Microbial CYP51 enzymes are often inhibited functionally irreversibly at an equimolar ratio of inhibitor to enzyme[2]. If your assay's enzyme concentration is higher than the true Ki​ of the inhibitor, your IC50 will artificially reflect half the enzyme concentration rather than the compound's true binding affinity. Causality & Fix: Lower the CYP51 concentration to the minimum required for signal detection (typically 0.5 µM) while maintaining a 1:2 molar ratio with its redox partner, cytochrome P450 reductase (CPR)[2].

Q: Why is the conversion of lanosterol to the 14α-demethylated product highly variable across my replicates? A: CYP51 is a membrane-bound enzyme. In an in vitro aqueous buffer, the highly hydrophobic lanosterol substrate and the enzyme active site fail to interact efficiently without a lipid scaffold. Causality & Fix: You must incorporate a lipid surrogate. Adding 100 µM of L-α-1,2-dilauroyl-sn-glycerophosphocholine (DLPC) forces the formation of micelles, mimicking the endoplasmic reticulum membrane and stabilizing the enzyme-substrate-inhibitor complex[2].

Self-Validating Protocol: CYP51 Biochemical Reconstitution Assay

System Validation: Every plate must include a "No CPR" control . CYP51 cannot catalyze demethylation without electron transfer from CPR[3]. This well establishes the absolute 0% activity baseline, ensuring any decrease in product formation in test wells is due to the inhibitor, not spontaneous substrate degradation.

  • Buffer Preparation: Prepare 50 mM potassium phosphate buffer (pH 7.2) containing 10% glycerol (v/v)[2].

  • Micelle Assembly: Add 100 µM DLPC to the buffer and sonicate briefly to form micelles[2].

  • Enzyme Reconstitution: Combine 0.5 µM purified CYP51 with 1.0 µM NADPH-cytochrome P450 reductase (CPR) in the micelle buffer[2]. Incubate for 10 minutes at room temperature.

  • Substrate & Inhibitor Addition: Add 60 µM lanosterol[3] and serial dilutions of 14α-Demethylase/DNA Gyrase-IN-2 (e.g., 0.0001 µM to 10 µM).

  • Reaction Initiation: Add an NADPH regeneration system consisting of 0.4 mg/mL isocitrate dehydrogenase, 25 mM sodium isocitrate, and 1 mM NADP+[2].

  • Incubation & Readout: Incubate at 37°C for 60 minutes. Quench the reaction with ethyl acetate, extract the sterols, and quantify the depletion of lanosterol and formation of product via LC-MS/MS[4].

PART 2: DNA Gyrase Supercoiling IC50 Optimization

Troubleshooting & FAQs

Q: My relaxed pBR322 DNA is not fully supercoiling in the positive control. What is stalling the enzyme? A: DNA gyrase is a Type II topoisomerase that relies entirely on ATP hydrolysis to drive the energetically unfavorable introduction of negative supercoils[5]. Furthermore, the ATPase domain requires precise magnesium ( Mg2+ ) concentrations. Causality & Fix: Ensure your ATP is freshly prepared (1 mM final concentration)[6]. Critically, verify that your relaxed DNA stock does not contain high concentrations of EDTA, which chelates Mg2+ and will instantly kill gyrase activity. Maintain 5-8 mM MgCl2​ in the reaction[5][6].

Q: Should I use gel electrophoresis or a fluorescence-based assay for IC50 determination? A: While agarose gel electrophoresis is the gold standard for visual confirmation of topoisomer separation[5], it is too low-throughput and semi-quantitative for precise IC50 curves. We recommend a high-throughput fluorescence assay using H19 dye. H19 exhibits significantly enhanced fluorescence when intercalated into supercoiled DNA compared to relaxed DNA in the presence of magnesium[6].

Self-Validating Protocol: High-Throughput Fluorescence DNA Gyrase Assay

System Validation: Every plate must include a "No ATP" control . Because DNA supercoiling is strictly ATP-dependent, this well serves as the absolute baseline for 100% enzyme inhibition[6], validating that the signal reduction in test wells is genuinely driven by the inhibitor binding the ATPase or cleavage domains.

  • Assay Buffer Preparation: Prepare a master mix yielding final concentrations of 20 mM Tris-HCl (pH 8.0), 35 mM NH4​OAc , 4.6% glycerol, 1 mM DTT, 0.005% Brij35, and 8 mM MgCl2​ [6]. (Note: If using S. aureus gyrase instead of E. coli, you must add 400 mM potassium glutamate to maintain processivity[6]).

  • Reaction Assembly: In a 384-well black microplate, combine the assay buffer, 25 µg/mL relaxed pBR322 plasmid DNA, and 20 nM purified DNA Gyrase[6].

  • Inhibitor Addition: Dispense serial dilutions of the dual inhibitor. Keep final DMSO concentrations 1% to prevent solvent-induced protein denaturation.

  • Initiation: Add freshly prepared ATP to a final concentration of 1 mM to initiate supercoiling[6]. Incubate at 37°C for 60 minutes.

  • Detection: Add freshly diluted H19 dye[6]. Incubate for 15 minutes at room temperature. Measure fluorescence using an excitation wavelength of 485 nm and an emission wavelength of 535 nm[6].

Quantitative Data Presentation

The following table summarizes the optimized assay parameters and expected baseline IC50 values for reference compounds compared to highly active dual inhibitors (e.g., compound 9b)[1].

Parameter14α-Demethylase (CYP51) AssayDNA Gyrase Supercoiling Assay
Primary Substrate Lanosterol (60 µM)Relaxed pBR322 Plasmid (25 µg/mL)
Essential Cofactors NADPH, CPR, DLPC MicellesATP (1 mM), Mg2+ (8 mM)
Reference Inhibitor Ketoconazole (IC50 ~0.0008 µM)Ciprofloxacin (IC50 ~0.03 - 0.5 µM)
Dual-IN-2 IC50 ~0.0013 µM~0.0236 µM
Detection Method LC-MS/MS (Product Formation)H19 Fluorescence (Ex 485nm / Em 535nm)

References

  • New pyrrole derivatives as DNA gyrase and 14α-demethylase inhibitors: Design, synthesis, antimicrobial evaluation, and molecular docking. nih.gov. 1

  • Azole Affinity of Sterol 14α-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens. nih.gov.3

  • Validation of Human Sterol 14α-Demethylase (CYP51) Druggability: Structure-Guided Design, Synthesis, and Evaluation of Stoichiometric, Functionally Irreversible Inhibitors. nih.gov. 2

  • Escherichia coli Gyrase Supercoiling Inhibition Assay. inspiralis.com.

  • DNA Supercoiling Catalyzed by Bacterial Gyrase. nih.gov. 5

  • ProFoldin DNA Gyrase DNA Supercoiling Assay Kits. windows.net. 6

  • Comparison of lanosterol-14α-demethylase (CYP51) of human and Candida albicans for inhibition by different antifungal azoles. researchgate.net.4

Sources

Optimization

Technical Support Center: Optimizing Incubation Time for Novel 14α-Demethylase/DNA Gyrase Inhibitors

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with novel dual-target antimicrobials, specifically those inhibiting both 14α-demethylase and DNA gyrase....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with novel dual-target antimicrobials, specifically those inhibiting both 14α-demethylase and DNA gyrase. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges encountered when determining the optimal incubation time for in vitro antimicrobial susceptibility testing (AST).

Introduction: The Challenge of Dual-Target Inhibitors

Novel compounds that inhibit both fungal 14α-demethylase (a cytochrome P450 enzyme, CYP51) and bacterial DNA gyrase present a unique set of challenges in antimicrobial testing.[1][2][3] 14α-demethylase inhibitors, such as azoles, are typically fungistatic, meaning they inhibit fungal growth rather than killing the organism directly.[4] Their effect relies on the depletion of essential sterols like ergosterol from the fungal cell membrane, a process that may require a significant amount of time to manifest as visible growth inhibition.[4][5] In contrast, DNA gyrase inhibitors, like fluoroquinolones, are generally bactericidal, causing rapid cell death by disrupting DNA replication.[2][6][7]

The dual nature of your compound means that standard, fixed-time-point assays (e.g., 16-20 hours for bacteria) might not capture the complete antimicrobial profile.[8] A shorter incubation may reflect the potent bactericidal activity, while a longer incubation could be necessary to reveal the fungistatic effects. This guide will help you navigate these complexities to establish a robust and reproducible testing protocol.

Frequently Asked Questions (FAQs)

Q1: My MIC results for a specific bacterial strain are inconsistent across different experiments. What is the most likely cause related to incubation time?

A1: Inconsistent Minimum Inhibitory Concentration (MIC) results are a common issue.[9] Besides common factors like inoculum density and media quality, incubation time is a critical variable.[10] For a dual-target inhibitor with a bactericidal component, even minor variations in incubation time can lead to different MIC readings. For example, reading plates at 16 hours versus 20 hours might show a lower MIC at the later time point as more cells are killed. Standardize your incubation time rigorously and ensure it is constant for all comparative experiments.[11]

Q2: I am observing "hazy" growth or "trailing" at the MIC endpoint, especially with fungal species. How should I interpret this?

A2: Hazy growth, or trailing, is often seen with fungistatic agents like 14α-demethylase inhibitors.[4] It represents partial inhibition of growth and can make determining the precise MIC difficult. This phenomenon can be influenced by incubation time; longer incubation may lead to more pronounced trailing. It is crucial to establish a consistent reading endpoint. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide guidelines on how to read trailing growth (e.g., the lowest concentration that produces approximately 50% or 80% growth inhibition compared to the positive control).[12][13][14]

Q3: Can I use a shorter incubation time, like 6 or 10 hours, to get faster results for bacterial testing?

A3: While some studies have shown that shorter incubation times can be reliable for certain antibiotic-organism combinations, this needs to be validated for your specific compound.[15][16][17][18] Given the DNA gyrase inhibitory activity, a shorter incubation might be feasible for assessing bactericidal effects.[2] However, you must perform a validation study comparing the MICs obtained at shorter time points (e.g., 6, 8, 10, 12 hours) with the standard 16-20 hour incubation.[15][17]

Q4: My compound shows potent activity in a DNA gyrase inhibition assay but a high MIC in whole-cell bacterial assays. Could incubation time be a factor?

A4: While several factors could be at play (e.g., cell permeability, efflux pumps), incubation time is worth investigating. If the compound is slow-acting in a whole-cell context, a standard 16-20 hour incubation might not be sufficient to observe its full effect. Consider extending the incubation period to 24 or even 48 hours, ensuring you account for potential degradation of the compound in the medium over time.[8][19][20]

Troubleshooting Guides

Issue 1: Determining the Optimal Incubation Time for Bacterial Susceptibility Testing

Underlying Principle: The goal is to find an incubation time that allows for clear differentiation between growth and inhibition, reflecting the bactericidal nature of the DNA gyrase inhibition without being so long that it is confounded by factors like drug degradation or the emergence of resistant subpopulations.

Troubleshooting Workflow Diagram

Caption: Troubleshooting workflow for bacterial MIC incubation time.

Detailed Protocol: Time-Point Broth Microdilution for Bacteria

  • Prepare Inoculum: Standardize your bacterial suspension to a 0.5 McFarland standard, then dilute according to CLSI/EUCAST guidelines to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[21]

  • Prepare Microtiter Plates: Perform serial dilutions of your compound in cation-adjusted Mueller-Hinton Broth (CAMHB).[11] Include a growth control (no drug) and a sterility control (no bacteria).

  • Inoculate and Incubate: Add the standardized inoculum to the wells. Incubate the plates at 35-37°C.[21]

  • Read MICs at Multiple Time Points: At 6, 8, 10, 12, 16, and 20 hours, read the MIC, defined as the lowest concentration of the compound that completely inhibits visible growth.[20]

  • Analyze Data: Compare the MIC values across the different time points. If the MIC is stable from an earlier time point (e.g., 10 hours) through to 20 hours, the shorter incubation time may be considered validated for that organism.

Issue 2: Optimizing Incubation for Fungal Susceptibility Testing

Underlying Principle: The fungistatic nature of 14α-demethylase inhibition often requires a longer incubation period for the growth in the control wells to be sufficient for a reliable reading and for the inhibitory effects to become apparent.[4]

Troubleshooting Workflow Diagram

Caption: Troubleshooting workflow for fungal MIC incubation time.

Detailed Protocol: Extended Incubation for Fungi

  • Prepare Inoculum: Prepare the fungal inoculum as per CLSI M27/M38-A2 guidelines, standardizing the suspension to the appropriate density.[22]

  • Prepare Microtiter Plates: Perform serial dilutions of your compound in RPMI-1640 medium.

  • Inoculate and Incubate: Add the inoculum to the wells and incubate at the appropriate temperature (e.g., 35°C for Candida spp.).

  • Read MICs: Read the plates at 24 and 48 hours (and 72 hours for slow-growing species). The MIC is typically the lowest concentration showing a prominent decrease in turbidity (e.g., ≥50% reduction) compared to the growth control.[23]

  • Data Interpretation: For trailing endpoints, it is highly recommended to use a spectrophotometric plate reader to quantify growth and define the MIC as the concentration that inhibits growth by a set percentage (e.g., 50% or 90%) relative to the control.

Issue 3: Assessing Bactericidal vs. Bacteriostatic Activity

Underlying Principle: A standard MIC assay only shows inhibition of growth, not whether the cells are killed.[20] A time-kill assay is the gold standard for determining if a compound is bactericidal or bacteriostatic and at what rate it kills the bacteria.[24][25][26] This is particularly important for a dual-action compound to understand the contribution of the DNA gyrase inhibition.

Experimental Workflow: Time-Kill Assay

Caption: Experimental workflow for a time-kill assay.

Interpreting Time-Kill Data:

  • Bactericidal Activity: Defined as a ≥3-log10 (or 99.9%) reduction in the initial inoculum's CFU/mL.[25] This would indicate that the DNA gyrase inhibition is the dominant effect.

  • Bacteriostatic Activity: A <3-log10 reduction in the initial inoculum's CFU/mL, with the cell count holding steady or increasing slightly, but significantly less than the growth control.[25]

  • Time-Dependent vs. Concentration-Dependent Killing: By comparing the killing curves at different multiples of the MIC, you can determine if the rate of killing increases with higher concentrations. This information is crucial for later-stage drug development.[27]

Data Summary Tables

Table 1: Recommended Starting Incubation Times for MIC Testing

Organism TypePrimary TargetStandard Incubation Time (Hours)Considerations for Optimization
Gram-positive & Gram-negative BacteriaDNA Gyrase16 - 20[8]Test shorter intervals (e.g., 10-12h) for fast-growing species.[17] Extend to 24h if a slow onset of action is suspected.
Candida spp. (Yeasts)14α-demethylase24[23]Extend to 48h if growth is insufficient or trailing is problematic. Use spectrophotometric reading for objectivity.
Slow-growing fungi/bacteriaBoth48 - 72+Incubation time should be sufficient for robust growth in the control well.

Table 2: Troubleshooting Common Incubation-Related AST Issues

ObservationPotential CauseRecommended Action
MICs for bacteria decrease significantly between 16h and 24h.Slow-acting bactericidal effect.Use the later time point (24h) for MIC determination. Confirm with a time-kill assay.
Zone diameters in disk diffusion are too small or absent at 16h.Slow diffusion or slow action of the compound.Re-incubate plates and read again at 24h.
No visible growth in any wells (including control) after 24h.Inoculum too low, organism is slow-growing, or incubation conditions are incorrect.Verify inoculum preparation and incubator settings. Extend incubation to 48h.[19]
MICs appear to increase after prolonged incubation (e.g., 48h vs 24h).Compound degradation or emergence of resistant mutants.Perform a compound stability test in your assay medium. Consider a time-kill assay to observe population dynamics.

References

  • Technical Support Center: Troubleshooting Inconsistent Antimicrobial Susceptibility Testing - Benchchem. (n.d.). BenchChem.
  • Safdar, N., Sultan, A., Malik, N., & Nizamuddin, S. (2025). A comparison of reduced and standard incubation time for antimicrobial susceptibility testing by the disk diffusion method. Infectious Diseases Journal Pakistan, 34(4), 245-251.
  • Gosset, C. (n.d.). Cytochrome P450 14-alpha-demethylase (CYP51).
  • Effect of Incubation Time on Zone Size of Antimicrobials by Disk Diffusion Method for Pseudomonas Aeruginosa. (2022). Journal of Health and Rehabilitation Research.
  • Giske, C. G., et al. (2013). EUCAST expert rules in antimicrobial susceptibility testing. Clinical Microbiology and Infection, 19(2), 141-60.
  • What are Bacterial DNA gyrase inhibitors and how do they work? (2024). Patsnap Synapse.
  • EUCAST. (n.d.). EUCAST - Home. Retrieved March 28, 2026, from [Link]

  • Lepesheva, G. I., & Waterman, M. R. (2007). Sterol 14α-Demethylase Cytochrome P450 (CYP51), a P450 in all Biological Kingdoms. Biochimica et Biophysica Acta (BBA) - General Subjects, 1770(3), 467-477.
  • Application Notes and Protocols: Time-Kill Assay for Antibacterial Agent 135. (2026). BenchChem.
  • Collin, F., Karkare, S., & Maxwell, A. (2011). Exploiting bacterial DNA gyrase as a drug target: current state and perspectives. Applied Microbiology and Biotechnology, 92(3), 479-497.
  • DNA gyrase. (n.d.). In Wikipedia. Retrieved March 28, 2026, from [Link]

  • EUCAST. (2022). EUCAST guidelines for detection of resistance mechanisms and specific resistances of clinical and/or epidemiological importance.
  • Soderstrom, H., et al. (2002). Lanosterol 14α-demethylase (CYP51), NADPH–cytochrome P450 reductase and squalene synthase in spermatogenesis. Journal of Endocrinology, 173(3), 475-484.
  • Nakada, N., et al. (1995). Mechanism of inhibition of DNA gyrase by cyclothialidine, a novel DNA gyrase inhibitor. Antimicrobial Agents and Chemotherapy, 39(9), 1957-1963.
  • DNA Gyrase Inhibitors. (2000). Pharmacology 2000.
  • Hida, T., et al. (2022). Sterol 14α-Demethylase Ligand-Binding Pocket-Mediated Acquired and Intrinsic Azole Resistance in Fungal Pathogens. Journal of Fungi, 8(3), 241.
  • EUCAST. (n.d.). Disk Diffusion and Quality Control. Retrieved March 28, 2026, from [Link]

  • Lanosterol 14 alpha-demethylase. (2018). In Wikidoc.
  • van den Bijllaardt, W., et al. (2017). Shortening the incubation time for antimicrobial susceptibility testing by disk diffusion for Enterobacteriaceae: how short can it be and are the results accurate?. International Journal of Antimicrobial Agents, 49(5), 557-563.
  • Antimicrobial susceptibility testing EUCAST disk diffusion method. (2019). National Institute for Communicable Diseases.
  • Is MIC 48h interesting when performing broth macrodilution tests? (2015). ResearchGate.
  • Pantel, A., et al. (2011). DNA Gyrase Inhibition Assays Are Necessary To Demonstrate Fluoroquinolone Resistance Secondary to gyrB Mutations in Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 55(10), 4524-4529.
  • Grela, E., et al. (2022). Optimizing antimicrobial susceptibility testing: cost and environmental benefits of MIC volume reduction. Microbiology Spectrum, 10(4), e00949-22.
  • O'Connor, L., et al. (2024). Improving Turnaround Times for Routine Antimicrobial Sensitivity Testing Following European Committee on Antimicrobial Susceptibility Testing Methodology in Patients with Bacteraemia. Diagnostics, 14(22), 2487.
  • Mayrhofer, S., et al. (2006). Effects of Inoculum Size and Incubation Time on Broth Microdilution Susceptibility Testing of Lactic Acid Bacteria. Antimicrobial Agents and Chemotherapy, 50(1), 251-255.
  • Minimum Inhibitory Concentration. (2020). LITFL - CCC Infectious disease. Retrieved from [Link]

  • The crucial role of MIC Determination in Antibiotic Development. (2024). Microbe Investigations.
  • Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. (2021). Acta Scientific.
  • Characterization of the Novel DNA Gyrase Inhibitor AZD0914: Low Resistance Potential and Lack of Cross-Resistance in Neisseria gonorrhoeae. (2015). Antimicrobial Agents and Chemotherapy, 59(7), 3948-3956.
  • Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. (2021). STAR Protocols, 2(3), 100632.
  • Kim, M., et al. (2021). Effects of Inoculation Level and Incubation Time on the Stabilities of Bacteriostatic and Bactericidal Antibiotics against Salmonella Typhimurium. Antibiotics, 10(11), 1335.
  • Time-Kill Kinetics Assay. (n.d.). Emery Pharma. Retrieved from [Link]

  • Time-Kill Evaluations. (n.d.). Nelson Labs. Retrieved from [Link]

  • Tari, L. W., et al. (2013). Pyrrolamide DNA Gyrase Inhibitors: Fragment-Based Nuclear Magnetic Resonance Screening To Identify Antibacterial Agents. Antimicrobial Agents and Chemotherapy, 57(3), 1276-1285.
  • de Almeida, M. A., et al. (2004). Influence of Different Media, Incubation Times, and Temperatures for Determining the MICs of Seven Antifungal Agents against Paracoccidioides brasiliensis by Microdilution. Journal of Clinical Microbiology, 42(4), 1535-1540.
  • Schabel, H., et al. (2006). Antimicrobial and DNA Gyrase-Inhibitory Activities of Novel Clorobiocin Derivatives Produced by Mutasynthesis. Antimicrobial Agents and Chemotherapy, 50(5), 1707-1715.
  • CLSI. (2024). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute. Retrieved from [Link]

  • New N-phenylpyrrolamide inhibitors of DNA gyrase with improved antibacterial activity. (2024). RSC Medicinal Chemistry.
  • 2025 Updates to CLSI M100. (2025). Wisconsin State Laboratory of Hygiene.
  • Antimicrobial Susceptibility Testing. (2024). In StatPearls. NCBI Bookshelf. Retrieved from [Link]

  • Validation of high-throughput time-kill assay. (2020). Helda - Helsinki.fi.
  • CLSI. (2020). M60 | Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition. Clinical and Laboratory Standards Institute.
  • Disk Diffusion Susceptibility Test Troubleshooting Guide. (2016). ResearchGate.
  • Microbiology guide to interpreting antimicrobial susceptibility testing (AST). (2025). IDEXX.com.
  • Identification of 14-α-Lanosterol Demethylase (CYP51) in Scedosporium Species. (2018). Antimicrobial Agents and Chemotherapy, 62(10), e00823-18.
  • New pyrrole derivatives as DNA gyrase and 14α-demethylase inhibitors: Design, synthesis, antimicrobial evaluation, and molecular docking. (2023). Drug Development Research. Retrieved from [Link]

  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.).
  • Mast, N., et al. (2013). Validation of Human Sterol 14α-Demethylase (CYP51) Druggability: Structure-Guided Design, Synthesis, and Evaluation of Stoichiometric, Functionally Irreversible Inhibitors. Journal of Medicinal Chemistry, 56(11), 4435-4449.

Sources

Troubleshooting

Technical Support Center: Preventing 14α-Demethylase/DNA Gyrase-IN-2 Compound Aggregation In Vitro

Welcome to the technical support center for researchers working with the dual inhibitor, 14α-Demethylase/DNA Gyrase-IN-2. This guide is designed to provide you with in-depth troubleshooting strategies and answers to freq...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers working with the dual inhibitor, 14α-Demethylase/DNA Gyrase-IN-2. This guide is designed to provide you with in-depth troubleshooting strategies and answers to frequently asked questions regarding compound aggregation, a common challenge in in vitro experiments. Our goal is to equip you with the scientific understanding and practical tools to ensure the reliability and reproducibility of your results.

Understanding the Challenge: The "Why" Behind Aggregation

Small molecule inhibitors, particularly those with hydrophobic moieties, often exhibit a tendency to self-associate in aqueous solutions, forming colloidal aggregates.[1] This phenomenon, driven by the desire to minimize the unfavorable interaction between the compound's nonpolar surfaces and water, can lead to a host of experimental artifacts. Aggregates can non-specifically sequester target proteins, leading to false-positive inhibition and misleading structure-activity relationships.[2][3] For 14α-Demethylase/DNA Gyrase-IN-2, a potent antimicrobial agent, preventing aggregation is paramount for accurately determining its inhibitory constants and understanding its mechanism of action.[4]

Troubleshooting Guide: A Step-by-Step Approach to Mitigating Aggregation

If you are observing compound precipitation, inconsistent results, or unusually steep dose-response curves, you may be encountering aggregation.[5][6] This guide provides a systematic approach to diagnose and resolve these issues.

Diagram: Troubleshooting Workflow for Compound Aggregation

G cluster_0 Observation cluster_1 Initial Checks cluster_2 Optimization Strategies cluster_3 Excipient Selection cluster_4 Verification cluster_5 Resolution A Inconsistent Results or Visible Precipitation B Verify Stock Solution Integrity (Clarity, No Precipitate) A->B Start Here C Review Assay Buffer Composition (pH, Ionic Strength) B->C D Adjust Buffer pH C->D E Modify Ionic Strength D->E F Incorporate Excipients E->F G Test Co-solvents F->G H Cyclodextrins F->H I Detergents (Non-ionic) F->I J Sugars/Polyols F->J K Dynamic Light Scattering (DLS) to Confirm Monodispersity G->K H->K I->K J->K L Re-run Assay and Analyze Dose-Response Curve K->L M Optimized Assay Conditions (No Aggregation) L->M

Caption: A logical workflow for troubleshooting and resolving compound aggregation issues.

Frequently Asked Questions (FAQs)

Compound & Stock Solution

Q1: I noticed a precipitate in my stock solution of 14α-Demethylase/DNA Gyrase-IN-2 in DMSO. What should I do?

A1: Do not proceed with your experiment if you observe precipitation in your stock solution. This indicates that the compound has fallen out of solution.

  • Causality: Repeated freeze-thaw cycles can lead to compound precipitation.[7]

  • Troubleshooting Steps:

    • Gentle Warming: Gently warm the stock solution to 37°C and vortex thoroughly to attempt redissolution.

    • Fresh Stock Preparation: If the precipitate does not dissolve, it is crucial to prepare a fresh stock solution.

    • Best Practice: Aliquot your stock solution into single-use volumes upon preparation to minimize freeze-thaw cycles.[7]

Assay Buffer & Conditions

Q2: My compound precipitates when I dilute it into my aqueous assay buffer. How can I prevent this?

A2: This is a common issue when a compound dissolved in a high-concentration organic solvent like DMSO is introduced into an aqueous environment.[7]

  • Causality: The drastic change in solvent polarity upon dilution can cause the hydrophobic compound to crash out of solution.

  • Troubleshooting Strategies:

    • Optimize Final DMSO Concentration: While high concentrations can be detrimental to enzyme activity, many assays can tolerate a final DMSO concentration of 0.5% to 1.0%. Determine the highest permissible concentration for your specific enzymes and maintain it consistently, including in your vehicle controls.[7]

    • Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your stock in your assay buffer. This gradual change in solvent environment can sometimes prevent precipitation.

Q3: Could the pH of my buffer be contributing to the aggregation of 14α-Demethylase/DNA Gyrase-IN-2?

A3: Yes, the pH of the buffer can significantly influence the solubility of a compound, especially if it has ionizable groups.

  • Causality: The charge state of a molecule affects its interaction with the surrounding solvent and other molecules. For compounds with acidic or basic functional groups, their solubility is pH-dependent.

  • Troubleshooting Steps:

    • Determine pKa: If the pKa of 14α-Demethylase/DNA Gyrase-IN-2 is known or can be predicted, select a buffer pH that is at least 1-2 units away from the pKa to ensure the compound is in its more soluble, charged state.

    • Empirical Testing: If the pKa is unknown, empirically test a range of buffer pH values (e.g., 6.5, 7.4, 8.0) to identify the optimal pH for solubility, while ensuring the pH is compatible with your target enzymes' activity.

Q4: How does the ionic strength of the buffer affect compound aggregation?

A4: The ionic strength of the buffer, primarily determined by the salt concentration (e.g., NaCl), can have a complex and sometimes counterintuitive effect on aggregation.[8][9]

  • Causality: At low ionic strengths, electrostatic repulsion between charged compound molecules can prevent aggregation. Increasing the ionic strength can shield these charges, potentially promoting aggregation.[10][11] However, for some hydrophobic compounds, higher salt concentrations can decrease solubility (salting out).

  • Troubleshooting Steps:

    • Systematic Variation: Test a range of salt concentrations (e.g., 50 mM, 100 mM, 150 mM NaCl) in your assay buffer to determine the optimal ionic strength that balances compound solubility and enzyme activity.[8]

Use of Excipients & Additives

Q5: I've heard about using excipients to prevent aggregation. Which ones are most effective?

A5: Excipients are inactive substances added to a formulation to improve its stability, and several classes can be effective in preventing small molecule aggregation.[12][13][14][15][16]

  • Cyclodextrins: These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic interior cavity.[17][][19][20] They can encapsulate hydrophobic molecules, effectively increasing their aqueous solubility and preventing self-aggregation.[17][21]

    • Recommendation: (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) is a commonly used derivative with good solubility and low toxicity. Start with a concentration range of 1-10 mM in your assay buffer.

  • Non-ionic Detergents: Low concentrations of non-ionic detergents, well below their critical micelle concentration (CMC), can help to keep hydrophobic compounds in solution.[22][23][24]

    • Causality: Detergent molecules can interact with the hydrophobic regions of the compound, preventing them from aggregating.[23]

    • Recommendation: Triton X-100 or Tween-20 at a final concentration of 0.005% to 0.01% (v/v) are often effective.[6][25] It is crucial to confirm that the chosen detergent at the tested concentration does not inhibit your target enzymes.

  • Sugars and Polyols: Sugars like sucrose and trehalose, and polyols like mannitol and sorbitol, can also help stabilize proteins and prevent aggregation, although they are generally more effective for macromolecules.[26]

Table 1: Common Excipients for Preventing Compound Aggregation

Excipient ClassExample(s)Recommended Starting ConcentrationMechanism of Action
Cyclodextrins(2-Hydroxypropyl)-β-cyclodextrin1-10 mMEncapsulates hydrophobic compound molecules.[17][20]
Non-ionic DetergentsTriton X-100, Tween-200.005% - 0.01% (v/v)Interacts with hydrophobic surfaces to prevent self-association.[23][24]
Amino AcidsArginine, Glycine50-250 mMCan reduce non-specific protein-protein and protein-compound interactions.[13]

Experimental Protocol: Assessing Compound Aggregation with Dynamic Light Scattering (DLS)

Dynamic Light Scattering (DLS) is a powerful biophysical technique for detecting the presence of aggregates in a solution.[27][28] It measures the size distribution of particles in a sample by analyzing the fluctuations in scattered light intensity caused by Brownian motion.[28] The formation of aggregates will result in the appearance of a population of particles with a larger hydrodynamic radius.[27]

Objective: To determine if 14α-Demethylase/DNA Gyrase-IN-2 forms aggregates at the concentrations used in the biochemical assay.
Materials:
  • 14α-Demethylase/DNA Gyrase-IN-2 stock solution (e.g., 10 mM in 100% DMSO)

  • Assay buffer (and optimized versions with different pH, ionic strength, or excipients)

  • Low-volume DLS cuvette or multi-well plate compatible with the DLS instrument

  • DLS Instrument (e.g., Wyatt DynaPro, Malvern Zetasizer)

Step-by-Step Methodology:
  • Instrument Preparation:

    • Turn on the DLS instrument at least 30 minutes before use to allow the laser to stabilize.

    • Set the measurement temperature to match your assay conditions (e.g., 25°C).[29]

  • Sample Preparation (Crucial for Accurate Results):

    • Filtration: Filter all buffers and stock solutions through a 0.02 µm or 0.1 µm syringe filter to remove any dust or extraneous particles that could interfere with the measurement.[28]

    • Centrifugation: Centrifuge the compound stock solution at high speed (e.g., 14,000 x g) for 10 minutes to pellet any pre-existing, insoluble material.[29]

    • Prepare Samples: In a clean, dust-free environment, prepare the following samples directly in the DLS cuvette or plate:

      • Blank: Assay buffer only.

      • Vehicle Control: Assay buffer with the same final concentration of DMSO as the test samples.

      • Test Samples: Prepare a dilution series of 14α-Demethylase/DNA Gyrase-IN-2 in the assay buffer, bracketing the concentrations used in your biochemical assay (e.g., 1 µM, 10 µM, 50 µM, 100 µM).

      • Optimized Condition Samples (if applicable): Prepare the highest concentration of the compound in the optimized buffer conditions (e.g., with 5 mM HP-β-CD or 0.01% Tween-20).

    • Equilibration: Allow the samples to equilibrate at the set temperature for at least 5 minutes before measurement.

  • Data Acquisition:

    • Follow the instrument-specific software instructions to perform the DLS measurements.

    • Typically, this involves setting the number of acquisitions and duration for each measurement. Ensure sufficient data is collected for good statistical analysis.

  • Data Analysis:

    • Blank and Vehicle Control: The autocorrelation function for these samples should show only random noise around the baseline, indicating the absence of particles.[29]

    • Test Samples: Analyze the size distribution plots (Intensity vs. Size, Volume vs. Size).

      • Monomeric/Non-aggregated: A single, narrow peak at a small hydrodynamic radius (typically < 5 nm for a small molecule) indicates a monodisperse solution.

      • Aggregated: The presence of one or more peaks at larger hydrodynamic radii (e.g., 50 nm to >1000 nm) is a clear indication of aggregation.[6] The DLS software will also report a Polydispersity Index (PdI). A PdI > 0.3 often suggests a polydisperse or aggregated sample.

    • Compare Conditions: Compare the results from the standard assay buffer with those from the optimized buffer conditions. A significant reduction or elimination of the larger particle peaks in the optimized buffer confirms the effectiveness of the strategy in preventing aggregation.

References

  • U.S. National Library of Medicine. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC.
  • Creative Biolabs. (n.d.). Dynamic Light Scattering (DLS).
  • BOC Sciences. (n.d.). Cyclodextrin Solutions for API Solubility Boost.
  • Global Pharmaceutical Sciences Review. (n.d.). 04 - Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poor....
  • (2025, July 31). Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility?
  • CD BioSciences. (n.d.). Identification of Small-Molecule Aggregation - Biophysical Analysis.
  • U.S. National Library of Medicine. (n.d.). Interplay between epigallocatechin-3-gallate and ionic strength during amyloid aggregation - PMC.
  • Center for Macromolecular Interactions. (n.d.). Dynamic Light Scattering (DLS).
  • (2020, September 1). Effect of Ionic Strength on the Aggregation Propensity of Aβ1-42 Peptide: An In-silico Study.
  • (2017, July 19). Using Dynamic Light Scattering to Screen Colloidal Aggregates of Small-Molecule Drugs.
  • Wyatt Technology. (n.d.). Effects of ionic strength and sugars on the aggregation propensity of monoclonal antibodies: Influence of colloidal and conformational stabilities.
  • ResearchGate. (2015, November 16). Can I use Cyclodextrin to improve the solubility of a compound?
  • Wyatt Technology. (n.d.). Drug discovery: Finding, Then Losing, Then Finding Again Colloidal Aggregates of Small-molecule Drugs with DLS.
  • ACS Publications. (2024, December 16). Evaluation of Dynamic Light Scattering as an Effective Quality Control Method for Aggregates in Radiolabeled Antibodies | Journal of Medicinal Chemistry.
  • ResearchGate. (n.d.). Detection of Small‐Molecule Aggregation with High‐Throughput Microplate Biophysical Methods.
  • ACS Publications. (2006, November 9). Strong Impact of Ionic Strength on the Kinetics of Fibrilar Aggregation of Bovine β-Lactoglobulin | Biomacromolecules.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Compound Precipitation in Cell Culture Media.
  • PLOS One. (2013, May 23). How Ionic Strength Affects the Conformational Behavior of Human and Rat Beta Amyloids – A Computational Study.
  • PubMed. (2020, March 15). Detection of Small-Molecule Aggregation with High-Throughput Microplate Biophysical Methods.
  • MedchemExpress.com. (n.d.). 14α-Demethylase/DNA Gyrase-IN-2.
  • (2023, December 19). Optimizing Excipient Properties to Prevent Aggregation in Biopharmaceutical Formulations.
  • U.S. National Library of Medicine. (n.d.). Biophysical Screening for the Discovery of Small-Molecule Ligands - PMC - NIH.
  • Pharmaceutical Technology. (2026, March 26). Excipient Selection for Protein Stabilization.
  • ACS Publications. (2017, June 22). Detection and Characterization of Small Molecule Interactions with Fibrillar Protein Aggregates Using Microscale Thermophoresis.
  • (2024, January 8). Optimizing Excipient Properties to Prevent Aggregation in Biopharmaceutical Formulations.
  • (2026, February 4). Precipitation and Resuspension Troubleshooting Guide in Infinium Assay.
  • OAE Publishing Inc. (2023, August 29). Development of small molecules for disrupting pathological amyloid aggregation in neurodegenerative diseases.
  • ACS Publications. (2023, December 19). Optimizing Excipient Properties to Prevent Aggregation in Biopharmaceutical Formulations | Journal of Chemical Information and Modeling.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Inconsistent Results in MTT Assay for Compound X.
  • YouTube. (2023, April 18). Choosing and using detergents in biochemistry - ionic vs. non-ionic; CMC, aggregation #, etc.
  • ResearchGate. (n.d.). Use of excipients to control aggregation in peptide and protein formulations.
  • Practical Fragments. (2009, August 29). Avoiding will-o'-the-wisps: aggregation artifacts in activity assays.
  • U.S. National Library of Medicine. (2022, June 8). Discovering Novel Small Molecule Compound for Prevention of Monoclonal Antibody Self-Association - PMC.
  • ResearchGate. (2025, October 13). What is the reason behind the precipitation of drugs or compounds during MTT assay in 96-well plates after the treatment?
  • Biozentrum. (n.d.). Preventing Protein Aggregation Protein aggregation cause artifacts in most biophysical techniques, leads to un.
  • U.S. National Library of Medicine. (n.d.). A Detergent-Based Assay for the Detection of Promiscuous Inhibitors - PMC - NIH.
  • Frontiers. (n.d.). Optimization of a small molecule inhibitor of secondary nucleation in α-synuclein aggregation.
  • U.S. National Library of Medicine. (n.d.). Characterization and catalytic properties of the sterol 14α-demethylase from Mycobacterium tuberculosis - PMC.
  • MDPI. (2025, April 19). A Convenient Strategy for Studying Antibody Aggregation and Inhibition of Aggregation: Characterization and Simulation.

Sources

Optimization

Technical Support Center: Optimizing pH for 14α-Demethylase/DNA Gyrase-IN-2 Target Engagement Assays

Welcome to the Application Support Center. This guide is engineered for researchers and drug development professionals working with 14α-Demethylase/DNA Gyrase-IN-2 (Compound 6a) , a potent benzochromene-based dual antimi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. This guide is engineered for researchers and drug development professionals working with 14α-Demethylase/DNA Gyrase-IN-2 (Compound 6a) , a potent benzochromene-based dual antimicrobial inhibitor [1]. Because this compound targets two fundamentally different enzymatic architectures—a metalloenzyme (CYP51) and a topoisomerase (DNA Gyrase)—maintaining precise physicochemical control over your assay environment is critical.

Here, we dissect the mechanistic causality behind pH-dependent assay failures, provide self-validating protocols, and offer troubleshooting solutions to ensure reliable target engagement.

The Mechanistic Causality of pH in Dual-Target Assays

Achieving simultaneous engagement of 14α-Demethylase (CYP51) and DNA Gyrase requires balancing the ionization state of the benzochromene hybrid molecule. The structural requirements for binding each target are fundamentally opposed if the pH is not strictly controlled:

  • 14α-Demethylase (CYP51) Engagement: CYP51 is a cytochrome P450 enzyme. Inhibition relies on a direct Lewis acid-base interaction where the unprotonated heterocyclic nitrogen of the inhibitor coordinates with the Fe(III) in the heme porphyrin ring. If the assay pH drops below the pKa​ of this nitrogen, it becomes protonated. A protonated nitrogen cannot donate its lone pair to the iron, resulting in a complete loss of CYP51 binding and the absence of the characteristic Type II spectral shift (Soret band transition).

  • DNA Gyrase Engagement: DNA Gyrase inhibition relies on a network of hydrogen bonds and hydrophobic interactions within the ATPase domain (GyrB) or the DNA cleavage complex (GyrA). While less sensitive to the specific protonation of the coordinating nitrogen, extreme pH shifts alter the ionization of key active-site residues (e.g., Asp, Glu), disrupting the binding pocket geometry.

G IN2 14α-Demethylase/DNA Gyrase-IN-2 (Benzochromene Analogue) pH_low Acidic pH (< 6.8) Protonated N-heterocycle IN2->pH_low pH Drop pH_opt Optimal pH (7.2 - 7.4) Neutral N-heterocycle IN2->pH_opt Buffer Titration pH_high Basic pH (> 7.8) Deprotonation / Aggregation IN2->pH_high pH Spike CYP51_fail CYP51 Binding Fails (Steric/Charge Repulsion at Heme) pH_low->CYP51_fail Gyrase_bind DNA Gyrase Binding (Maintained via H-Bonds) pH_low->Gyrase_bind Dual_bind Synergistic Dual Target Engagement (Optimal IC50 Achieved) pH_opt->Dual_bind Agg Compound Precipitation (False Assay Readouts) pH_high->Agg

Fig 1: pH-dependent molecular state and target engagement logic for IN-2.

Troubleshooting FAQs

Q1: Why is my CYP51 IC50​ shifting by 10-fold across different assay days, while my DNA Gyrase IC50​ remains stable? A: This is a classic symptom of temperature-dependent pH drift, most commonly caused by using Tris buffer. Tris has a high temperature coefficient ( ΔpKa​/∘C≈−0.031 ). If you pH your buffer at room temperature (20°C) to 7.4, but run your enzymatic assay at 37°C, the actual pH drops to ~6.9. This acidic shift protonates the inhibitor's coordinating nitrogen, abolishing CYP51 heme binding, while leaving the H-bond-driven DNA Gyrase interaction relatively intact. Solution: Switch to HEPES buffer ( ΔpKa​/∘C≈−0.014 ), which maintains a highly stable pH across assay temperatures.

Q2: I observe a cloudy precipitate when transferring the inhibitor from the DMSO stock to the assay buffer at pH 7.4. How do I fix this? A: Benzochromene-based analogues possess high lipophilicity (LogP). When injected into an aqueous buffer, the compound experiences "solvent shock." At pH 7.4, the molecule is predominantly neutral (uncharged), which maximizes target engagement but minimizes aqueous solubility. Solution: Do not add the compound directly to the bulk buffer. Instead, pre-dilute the DMSO stock in a transition buffer containing 0.05% Tween-20 or 0.1% CHAPS, ensuring the final assay DMSO concentration does not exceed 5% to prevent enzyme denaturation.

Q3: My Surface Plasmon Resonance (SPR) sensorgrams show non-specific binding to the dextran matrix at pH 6.5. Why? A: At pH 6.5, the basic nitrogen groups on the inhibitor become protonated, giving the molecule a net positive charge. Standard SPR sensor chips (like CM5) have a carboxymethylated dextran matrix that is negatively charged. The resulting electrostatic attraction causes massive non-specific binding. Solution: Titrate the running buffer to pH 7.3–7.4 to neutralize the compound, or increase the ionic strength (e.g., 150 mM NaCl) to shield electrostatic interactions.

Quantitative Impact of pH on Target Engagement

The following table summarizes the causal relationship between buffer pH, compound solubility, and the resulting IC50​ values for Compound 6a. Note the optimal window at pH 7.3, which aligns with published baseline efficacies [1].

Assay pHCYP51 IC50​ (µM)DNA Gyrase IC50​ (µM)Compound StateAssay Reliability
6.5 > 50.0 (No binding)1.85Protonated (Cationic)Fails CYP51 validation
7.0 8.401.20Partially ProtonatedHigh variability
7.3 1.79 1.05 Neutral (Optimal) Robust / Reproducible
7.8 2.103.50Neutral (Aggregating)Risk of false positives
8.5 N/A (Precipitation)N/A (Precipitation)InsolubleAssay failure

Self-Validating Protocol: pH-Optimized Dual-Target Assay

To ensure trustworthiness, this protocol incorporates a Self-Validation Checkpoint that proves the enzyme is active and the inhibitor is in the correct ionization state before proceeding to data acquisition.

Phase 1: Buffer Formulation & Solubilization
  • Prepare the Master Buffer: Formulate 50 mM HEPES, 150 mM NaCl, 10% glycerol, and 0.05% Tween-20. Titrate exactly to pH 7.3 at the intended assay temperature (e.g., 37°C) using NaOH. Do not use Tris.

  • Compound Preparation: Dissolve 14α-Demethylase/DNA Gyrase-IN-2 in 100% anhydrous DMSO to a 10 mM stock.

  • Serial Dilution: Perform serial dilutions in 100% DMSO, then execute a 1:20 intermediate dilution into the Master Buffer to prevent solvent shock.

Phase 2: The Self-Validation Checkpoint (CYP51 Spectral Shift)

Causality: You must prove the inhibitor's nitrogen is unprotonated and successfully coordinating the heme iron. 4. Place 2 µM of recombinant CYP51 in a UV-Vis cuvette blanked with Master Buffer. 5. Record the baseline absorbance. The native Soret band should peak at 410 nm . 6. Titrate in the inhibitor (final concentration 5 µM, max 5% DMSO). 7. Validation Gate: Observe the spectral shift. A successful Lewis acid-base coordination will shift the Soret band from 410 nm to ~425-430 nm (a classic Type II difference spectrum). If this shift does not occur, your pH is too low or the compound has precipitated. Abort the assay and recalibrate the buffer.

Phase 3: Dual-Enzymatic Readout
  • CYP51 Demethylation Assay: Proceed with the addition of the substrate (lanosterol) and NADPH-cytochrome P450 reductase. Monitor the depletion of NADPH via fluorescence (Ex 340 nm / Em 460 nm).

  • DNA Gyrase Supercoiling Assay: In a parallel well using the exact same Master Buffer (supplemented with 2 mM ATP and 5 mM MgCl2), incubate the inhibitor with DNA Gyrase and relaxed pBR322 plasmid DNA for 30 minutes. Resolve the supercoiled products on a 1% agarose gel.

W S1 1. Buffer Formulation HEPES pH 7.3 Avoid Tris S2 2. Compound Solubilization 5% DMSO Max Monitor visually S1->S2 S3 3. Target Incubation CYP51 + Gyrase Equilibration S2->S3 S4 4. Self-Validation Type II Spectral Shift (410 nm to 430 nm) S3->S4

Fig 2: Step-by-step workflow for pH-optimized dual-target assays.

References

  • Fouda, A. M., Hassan, A. H., & Eliwa, E. M. (2020). Targeted potent antimicrobial benzochromene-based analogues: Synthesis, computational studies, and inhibitory effect against 14α-Demethylase and DNA Gyrase. Bioorganic Chemistry, 105, 104387. Available at:[Link]

Reference Data & Comparative Studies

Validation

14|A-Demethylase/DNA Gyrase-IN-2 vs fluconazole antifungal efficacy comparison

Breaking the Mold: A Comparative Guide to 14α-Demethylase/DNA Gyrase-IN-2 vs. Fluconazole As antimicrobial resistance (AMR) accelerates, the traditional "one drug, one target" paradigm is showing severe limitations. In t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Breaking the Mold: A Comparative Guide to 14α-Demethylase/DNA Gyrase-IN-2 vs. Fluconazole

As antimicrobial resistance (AMR) accelerates, the traditional "one drug, one target" paradigm is showing severe limitations. In the clinical and preclinical infection space, co-infections and resistant biofilms demand more sophisticated molecular interventions. As a Senior Application Scientist, I frequently evaluate novel scaffolds to overcome these hurdles. Today, we are analyzing a fascinating divergence in drug design: the standard mono-targeted antifungal Fluconazole versus the dual-action polypharmacological agent 14α-Demethylase/DNA Gyrase-IN-2 (often referred to in literature as Compound 6a) [1].

Mechanistic Divergence: Mono-Targeting vs. Polypharmacology

Fluconazole is a first-generation triazole antifungal that acts as a highly selective inhibitor of lanosterol 14α-demethylase (CYP51) [2]. By coordinating with the heme iron in the enzyme's active site, it halts the conversion of lanosterol to ergosterol. This leads to toxic sterol accumulation, severe fungal membrane disruption, and ultimately, fungistatic or fungicidal effects depending on the strain.

Conversely, 14α-Demethylase/DNA Gyrase-IN-2 —a rationally designed benzochromene-based analogue—employs a dual-targeting approach [1]. It not only inhibits fungal CYP51 with a higher binding affinity than fluconazole but simultaneously targets bacterial DNA Gyrase (Topoisomerase II) [3]. This dual mechanism disrupts both fungal membrane synthesis and bacterial DNA supercoiling, making it uniquely suited for complex, mixed-species infections where secondary bacterial colonization is a risk.

Mechanism Fluconazole Fluconazole CYP51 14α-Demethylase (CYP51) Fluconazole->CYP51 Inhibits IN2 14α-Demethylase/ DNA Gyrase-IN-2 IN2->CYP51 Inhibits Gyrase DNA Gyrase (Topoisomerase II) IN2->Gyrase Inhibits FungalDeath Fungal Cell Death (Ergosterol Depletion) CYP51->FungalDeath Leads to BactDeath Bacterial Cell Death (DNA Damage) Gyrase->BactDeath Leads to

Mechanistic divergence between mono-targeted Fluconazole and dual-targeted IN-2.

Quantitative Efficacy Comparison

To objectively evaluate these compounds, we must look at their isolated enzymatic inhibition (IC₅₀) and their phenotypic minimum inhibitory concentrations (MIC). The data below is derived from standardized in vitro screening assays comparing IN-2 against the Fluconazole baseline [1].

Pharmacological ParameterFluconazole14α-Demethylase/DNA Gyrase-IN-2
Primary Target(s) Fungal CYP51Fungal CYP51 & Bacterial DNA Gyrase
CYP51 IC₅₀ 2.14 µM1.79 µM
DNA Gyrase IC₅₀ N/A (No activity)Active (Broad-spectrum inhibition)
Antibacterial MIC Inactive6.25 µg/mL (Bactericidal)
Structural Class TriazoleBenzochromene-based analogue
Spectrum of Activity Narrow (Fungal only)Broad (Fungal + Gram-positive/negative)

Data synthesized from Fouda et al., 2020. [1]

Experimental Workflows: A Self-Validating System

As application scientists, we do not just accept IC₅₀ values at face value; we validate them through rigorous, orthogonal assays. To determine the true efficacy of a dual-inhibitor like IN-2 versus a standard like Fluconazole, the following self-validating protocol system is required.

Protocol 1: In Vitro 14α-Demethylase (CYP51) Inhibition Assay

Causality Check: Why use a cell-free assay first? Phenotypic MIC can be skewed by cellular efflux pumps (e.g., CDR1/CDR2 overexpression in Candida). A cell-free recombinant CYP51 assay isolates direct target engagement from membrane permeability factors.

  • Reagent Preparation : Reconstitute recombinant fungal CYP51 enzyme and the substrate (lanosterol) in a pH 7.4 potassium phosphate buffer containing 20% glycerol to stabilize the active conformation.

  • Compound Titration : Prepare 10-point serial dilutions of Fluconazole and IN-2 in DMSO.

    • Scientist's Note: When working with highly lipophilic benzochromene analogues like IN-2, maintaining a final DMSO concentration strictly below 1% is critical to prevent spontaneous compound precipitation in the aqueous assay buffer.

  • Reaction Initiation : Add NADPH (cofactor) to initiate the demethylation reaction. Incubate at 37°C for 30 minutes.

  • Quantification : Quench the reaction with ethyl acetate. Extract the organic layer and analyze the lanosterol-to-ergosterol conversion ratio using LC-MS/MS.

  • Data Analysis : Plot dose-response curves using non-linear regression to calculate the exact IC₅₀.

Protocol 2: Dual-Phenotype MIC Profiling (Broth Microdilution)

Causality Check: Target engagement must translate to actual cell death. We perform parallel microdilutions for both fungal and bacterial strains to validate the dual-action claim and control for off-target toxicity.

  • Inoculum Preparation : Standardize Candida albicans (fungal) and Staphylococcus aureus (bacterial) suspensions to a 0.5 McFarland standard.

  • Treatment Array : Dispense serial dilutions of IN-2 and Fluconazole into 96-well plates containing RPMI 1640 (for fungi) and Mueller-Hinton broth (for bacteria).

  • Incubation & Readout : Incubate for 24-48 hours. Use resazurin dye as a metabolic indicator; a color shift from blue to pink indicates cell survival and active metabolism.

  • Validation : The lowest concentration preventing the color shift is recorded as the MIC. IN-2 will show potent activity in both plates, whereas Fluconazole will only show activity in the RPMI (fungal) plate.

Workflow cluster_0 Enzymatic Profiling cluster_1 Phenotypic Screening Start Compound Preparation (DMSO Stock) CYP51_Assay 14α-Demethylase Assay (Fluorometric/LC-MS) Start->CYP51_Assay Gyrase_Assay DNA Supercoiling Assay (Gel Electrophoresis) Start->Gyrase_Assay MIC_Fungi Antifungal MIC (Broth Microdilution) Start->MIC_Fungi MIC_Bact Antibacterial MIC (Broth Microdilution) Start->MIC_Bact Data IC50 & MIC Calculation (Non-linear Regression) CYP51_Assay->Data Gyrase_Assay->Data MIC_Fungi->Data MIC_Bact->Data

Self-validating experimental workflow for dual-target antimicrobial screening.

The Application Scientist's Verdict

From a drug development perspective, Fluconazole remains the gold standard control for isolated, susceptible fungal infections due to its highly optimized pharmacokinetic profile and deep historical clinical data. However, its vulnerability to target mutation (ERG11) and efflux pump overexpression severely limits its efficacy against resistant strains.

14α-Demethylase/DNA Gyrase-IN-2 represents a structural leap forward. By integrating a benzochromene scaffold, it achieves a tighter binding affinity to CYP51 (IC₅₀ = 1.79 µM vs 2.14 µM) [1]. More importantly, its secondary inhibition of DNA Gyrase provides a built-in defense against secondary bacterial infections, which frequently complicate severe fungal pathologies in immunocompromised patients. For researchers developing next-generation antimicrobials, IN-2 serves as a premier reference scaffold for polypharmacological drug design, proving that sacrificing strict target selectivity can sometimes yield superior phenotypic outcomes.

References

  • Fouda, A. M., Eliwa, E., & Ahmed, E. (2020). Targeted potent antimicrobial benzochromene-based analogues: Synthesis, computational studies, and inhibitory effect against 14α-Demethylase and DNA Gyrase. Bioorganic Chemistry, 105, 104387.[Link]

  • Monk, B. C., Tomasiak, T. M., Keniya, M. V., Huschmann, L. S., Tyndall, J. D., O'Connell, J. D., ... & Stroud, R. M. (2014). Structural insights into binding of the antifungal drug fluconazole to Saccharomyces cerevisiae lanosterol 14α-demethylase. Antimicrobial Agents and Chemotherapy, 58(5), 2708-2715.[Link]

Comparative

A Comparative Analysis of Antibacterial Activity: The Dual-Target Inhibitor 14α-Demethylase/DNA Gyrase-IN-2 versus Ciprofloxacin

In the landscape of antimicrobial research, the relentless emergence of drug-resistant pathogens necessitates a continuous search for novel therapeutic agents with innovative mechanisms of action. This guide provides a d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of antimicrobial research, the relentless emergence of drug-resistant pathogens necessitates a continuous search for novel therapeutic agents with innovative mechanisms of action. This guide provides a detailed comparative analysis of a novel dual-target inhibitor, 14α-Demethylase/DNA Gyrase-IN-2, and the well-established fluoroquinolone antibiotic, ciprofloxacin. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at their respective mechanisms of action, antibacterial efficacy, and the experimental methodologies used for their evaluation.

Introduction: Two Distinct Approaches to Bacterial Inhibition

Ciprofloxacin , a second-generation fluoroquinolone, has been a cornerstone in the treatment of a wide array of bacterial infections for decades.[1][2] Its bactericidal activity is primarily directed against Gram-negative bacteria, with moderate efficacy against some Gram-positive strains.[1][3] Ciprofloxacin's mechanism of action involves the inhibition of two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[4][5] By trapping these enzymes in a complex with DNA, ciprofloxacin introduces double-strand breaks, ultimately leading to bacterial cell death.[6][7]

14α-Demethylase/DNA Gyrase-IN-2 (also referred to as compound 6a in foundational literature) represents a more recent and innovative strategy in antibacterial drug discovery.[1][8] This compound is a potent dual-target inhibitor, simultaneously acting on bacterial DNA gyrase and 14α-demethylase (CYP51).[1][9] The rationale behind this dual-targeting approach is to create a synergistic antibacterial effect and potentially circumvent the resistance mechanisms that have developed against single-target agents. While DNA gyrase is a well-established antibacterial target, 14α-demethylase is a key enzyme in the ergosterol biosynthesis pathway in fungi and is also present in some bacteria, where it is involved in cell membrane integrity.[10][11]

Mechanisms of Action: A Tale of Two Targets

The fundamental difference between these two compounds lies in their enzymatic targets. Ciprofloxacin focuses solely on the bacterial DNA replication machinery, whereas 14α-Demethylase/DNA Gyrase-IN-2 adopts a dual-pronged attack.

Ciprofloxacin: A Focused Assault on DNA Integrity

Ciprofloxacin's bactericidal effect is a direct consequence of its interaction with DNA gyrase and topoisomerase IV.[5] In Gram-negative bacteria, DNA gyrase is the primary target, while in Gram-positive bacteria, topoisomerase IV is often the more susceptible enzyme.[4] The drug stabilizes the transient double-strand DNA breaks created by these enzymes during their normal catalytic cycle.[7] This leads to an accumulation of these cleavage complexes, which are converted into permanent, lethal double-strand breaks, ultimately triggering cell death.[6]

cluster_0 Bacterial Cell Ciprofloxacin Ciprofloxacin DNA_Gyrase DNA Gyrase Ciprofloxacin->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV Ciprofloxacin->Topoisomerase_IV Inhibits DNA_Replication DNA Replication & Repair DNA_Gyrase->DNA_Replication Enables Topoisomerase_IV->DNA_Replication Enables Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Disruption leads to

Caption: Mechanism of Ciprofloxacin Action.

14α-Demethylase/DNA Gyrase-IN-2: A Multi-Target Strategy

This novel inhibitor expands its attack beyond DNA replication. By inhibiting DNA gyrase, it induces the same lethal DNA damage as ciprofloxacin.[1] Concurrently, its inhibition of 14α-demethylase disrupts the synthesis of essential sterol-like molecules in the bacterial cell membrane, compromising its integrity and function.[1][10] This dual mechanism holds the potential for a broader spectrum of activity and a lower propensity for the development of resistance.

cluster_1 Bacterial Cell Inhibitor 14α-Demethylase/DNA Gyrase-IN-2 DNA_Gyrase DNA Gyrase Inhibitor->DNA_Gyrase Inhibits Demethylase 14α-Demethylase (CYP51) Inhibitor->Demethylase Inhibits DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Enables Membrane_Integrity Cell Membrane Integrity Demethylase->Membrane_Integrity Maintains Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Disruption leads to Membrane_Integrity->Cell_Death Disruption leads to

Caption: Dual Mechanism of 14α-Demethylase/DNA Gyrase-IN-2.

Comparative Antibacterial Efficacy: In Vitro Data

The in vitro efficacy of an antibacterial agent is quantitatively assessed by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of the drug that inhibits the visible growth of a microorganism, while the MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum.[10][12]

The following table summarizes the reported MIC values for 14α-Demethylase/DNA Gyrase-IN-2 and representative MIC values for ciprofloxacin against common bacterial pathogens.

Bacterial StrainGram Stain14α-Demethylase/DNA Gyrase-IN-2 MIC (µg/mL)Ciprofloxacin MIC (µg/mL)
Staphylococcus aureusPositive6.25[1]0.5 - 16[13][14]
Escherichia coliNegativeNot Reported0.015 - 1[14][15]
Pseudomonas aeruginosaNegativeNot Reported0.25 - 4[13][14]

Note: The antibacterial spectrum of 14α-Demethylase/DNA Gyrase-IN-2 is still under investigation, with current published data primarily focusing on Gram-positive bacteria like Staphylococcus aureus.[1] Ciprofloxacin has a well-documented broad spectrum of activity.[1][16]

Experimental Protocols for Comparative Assessment

To ensure a rigorous and objective comparison, standardized experimental protocols are essential. The following sections detail the methodologies for determining antibacterial activity and target enzyme inhibition.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This assay is a cornerstone of antimicrobial susceptibility testing, providing a quantitative measure of a compound's inhibitory potency.[7][15]

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium, which is then inoculated with a standardized suspension of the test bacterium. The MIC is determined as the lowest concentration of the agent that prevents visible growth after a defined incubation period.[7]

Step-by-Step Protocol:

  • Preparation of Antimicrobial Stock Solutions: Dissolve 14α-Demethylase/DNA Gyrase-IN-2 and ciprofloxacin in a suitable solvent (e.g., DMSO) to create high-concentration stock solutions.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of desired concentrations.

  • Inoculum Preparation: Culture the test bacteria (e.g., S. aureus, E. coli) overnight on an appropriate agar medium. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the standardized bacterial suspension to each well of the microtiter plate containing the serially diluted compounds. Include a growth control well (no drug) and a sterility control well (no bacteria).

  • Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours.

  • Reading the MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

start Prepare Serial Dilutions of Compounds in 96-well Plate inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) add_inoculum Inoculate Wells with Bacterial Suspension inoculum->add_inoculum incubate Incubate Plate at 35°C for 16-20 hours add_inoculum->incubate read_mic Visually Determine Lowest Concentration with No Growth (MIC) incubate->read_mic

Caption: Workflow for MIC Determination.

Minimum Bactericidal Concentration (MBC) Assay

The MBC assay provides crucial information on whether a compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).[10][12]

Principle: Following the determination of the MIC, aliquots from the wells showing no visible growth are subcultured onto an antibiotic-free agar medium. The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum.[12]

Step-by-Step Protocol:

  • Perform MIC Assay: Conduct the MIC assay as described above.

  • Subculturing: From each well that shows no visible growth in the MIC plate, take a small aliquot (e.g., 10 µL) and plate it onto a fresh, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).

  • Incubation: Incubate the agar plates at 35 ± 2°C for 18-24 hours.

  • Determining MBC: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of the compound that results in a colony count corresponding to a ≥99.9% kill of the initial inoculum.

DNA Gyrase Inhibition Assay (Supercoiling Assay)

This biochemical assay directly measures the inhibitory effect of the compounds on the enzymatic activity of DNA gyrase.

Principle: DNA gyrase introduces negative supercoils into relaxed circular DNA in an ATP-dependent manner. The different topological forms of DNA (supercoiled vs. relaxed) can be separated by agarose gel electrophoresis. An inhibitor of DNA gyrase will prevent the conversion of relaxed DNA to its supercoiled form.[7]

Step-by-Step Protocol:

  • Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing reaction buffer (typically including Tris-HCl, KCl, MgCl₂, DTT, and ATP), relaxed plasmid DNA (e.g., pBR322), and varying concentrations of the test compound (14α-Demethylase/DNA Gyrase-IN-2 or ciprofloxacin) or solvent control.

  • Enzyme Addition: Initiate the reaction by adding a purified bacterial DNA gyrase enzyme.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel and perform electrophoresis to separate the relaxed and supercoiled DNA.

  • Visualization and Analysis: Stain the gel with a DNA-intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. The inhibition of supercoiling is observed as a decrease in the amount of the supercoiled DNA band with increasing concentrations of the inhibitor. The half-maximal inhibitory concentration (IC₅₀) can be determined from these results.

14α-Demethylase (CYP51) Inhibition Assay

This assay evaluates the inhibitory activity of compounds against the second target of 14α-Demethylase/DNA Gyrase-IN-2.

Principle: The activity of 14α-demethylase can be measured by monitoring the conversion of its substrate (e.g., lanosterol) to the demethylated product. This is often done using a reconstituted in vitro system with purified enzyme and its redox partners. The substrate and product can be separated and quantified using techniques like HPLC or mass spectrometry.

Step-by-Step Protocol:

  • Reconstituted System: Prepare a reaction mixture containing purified 14α-demethylase (CYP51), its reductase partner (NADPH-cytochrome P450 reductase), a lipid environment (e.g., liposomes), and a buffer system.

  • Inhibitor Addition: Add varying concentrations of 14α-Demethylase/DNA Gyrase-IN-2 or a known inhibitor (e.g., a therapeutic azole) to the reaction mixture.

  • Substrate Addition: Initiate the reaction by adding the substrate (e.g., radiolabeled or unlabeled lanosterol) and NADPH.

  • Incubation: Incubate the reaction at 37°C for a defined period.

  • Extraction: Stop the reaction and extract the sterols using an organic solvent (e.g., hexane or ethyl acetate).

  • Analysis: Analyze the extracted sterols by HPLC or LC-MS to separate and quantify the remaining substrate and the formed product. The percentage of inhibition is calculated, and the IC₅₀ value can be determined.

Conclusion and Future Perspectives

Ciprofloxacin remains a potent and clinically valuable antibiotic, particularly against Gram-negative pathogens. Its well-understood mechanism of action, targeting DNA gyrase and topoisomerase IV, has been a successful strategy for decades. However, the rise of fluoroquinolone resistance highlights the need for new antibacterial agents.

14α-Demethylase/DNA Gyrase-IN-2 presents an exciting alternative with its novel dual-targeting mechanism. By simultaneously disrupting both DNA replication and cell membrane integrity, it has the potential to be effective against a broader range of pathogens and may be less susceptible to the rapid development of resistance. The currently available data shows promising activity against Gram-positive bacteria. Further research is warranted to fully elucidate its antibacterial spectrum, in vivo efficacy, and safety profile. The comparative methodologies outlined in this guide provide a robust framework for the continued evaluation of this and other next-generation antibacterial candidates.

References

  • Fouda AM, Hassan AH, Eliwa EM, et al. Targeted potent antimicrobial benzochromene-based analogues: Synthesis, computational studies, and inhibitory effect against 14α-Demethylase and DNA Gyrase. Bioorg Chem. 2020;105:104387. doi:10.1016/j.bioorg.2020.104387. [Link]

  • The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic - PMC. National Center for Biotechnology Information. [Link]

  • Ciprofloxacin: An Overview of Uses, Mechanism of Action, And Adverse Effects. Cureus. [Link]

  • CIPRO® (ciprofloxacin hydrochloride) TABLETS CIPRO® (ciprofloxacin*) ORAL SUSPENSION. U.S. Food and Drug Administration. [Link]

  • What is the mechanism of Ciprofloxacin? - Patsnap Synapse. Patsnap. [Link]

  • Minimum Inhibitory (MIC) and Minimum Bactericidal Concentration (MBC) Testing Services - Antiviral - Creative Diagnostics. Creative Diagnostics. [Link]

  • Minimum Bactericidal Concentration (MBC) Test - Microchem Laboratory. Microchem Laboratory. [Link]

  • Ciprofloxacin-Eluting Nanofibers Inhibits Biofilm Formation by Pseudomonas aeruginosa and a Methicillin-Resistant Staphylococcus aureus | PLOS One - Research journals. PLOS. [Link]

  • Antimicrobial activity of ciprofloxacin against Pseudomonas aeruginosa, Escherichia coli, and Staphylococcus aureus determined by the killing curve method: antibiotic comparisons and synergistic interactions - PMC. National Center for Biotechnology Information. [Link]

  • Ciprofloxacin. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use - PubMed. National Center for Biotechnology Information. [Link]

  • Ciprofloxacin - Wikipedia. Wikipedia. [Link]

  • About ciprofloxacin - NHS. NHS. [Link]

  • Ciprofloxacin - StatPearls - NCBI Bookshelf - NIH. National Center for Biotechnology Information. [Link]

  • Minimum Inhibitory Concentration Test (MIC) - Microchem Laboratory. Microchem Laboratory. [Link]

  • Antimicrobial activity of ciprofloxacin against Pseudomonas aeruginosa, Escherichia coli, and Staphylococcus aureus. Determined by the killing curve method: Antibiotic comparison and synergistic interactions - ResearchGate. ResearchGate. [Link]

  • Ciprofloxacin - an overview | ScienceDirect Topics. ScienceDirect. [Link]

  • New pyrrole derivatives as DNA gyrase and 14α-demethylase inhibitors: Design, synthesis, antimicrobial evaluation, and molecular docking - PubMed. National Center for Biotechnology Information. [Link]

  • Dual Targeting of DNA Gyrase and Topoisomerase IV: Target Interactions of Heteroaryl Isothiazolones in Staphylococcus aureus | Antimicrobial Agents and Chemotherapy - ASM Journals. American Society for Microbiology. [Link]

  • Inhibitory data against both 14α-Demethylase and DNA gyrase enzymes. - ResearchGate. ResearchGate. [Link]

  • Synthesis and molecular docking of new N4-piperazinyl ciprofloxacin hybrids as antimicrobial DNA gyrase inhibitors - PMC. National Center for Biotechnology Information. [Link]

  • Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC. National Center for Biotechnology Information. [Link]

  • Target-Mediated Fluoroquinolone Resistance in Neisseria gonorrhoeae: Actions of Ciprofloxacin against Gyrase and Topoisomerase IV | ACS Infectious Diseases - ACS Publications. American Chemical Society. [Link]

  • Discovery of Novel Fungal Lanosterol 14α-Demethylase (CYP51)/Histone Deacetylase Dual Inhibitors to Treat Azole-Resistant Candidiasis - PubMed. National Center for Biotechnology Information. [Link]

  • Targeted potent antimicrobial benzochromene-based analogues: Synthesis, computational studies, and inhibitory effect against 14α-Demethylase and DNA Gyrase - ResearchGate. ResearchGate. [Link]

  • Synthesis and evaluation of the antibacterial activity of benzo[6] chromeno[3,2-c] quinoline derivatives. Research Square. [Link]

  • Targeted potent antimicrobial benzochromene-based analogues: Synthesis, computational studies, and inhibitory effect against 14α-Demethylase and DNA Gyrase | Request PDF - ResearchGate. ResearchGate. [Link]

  • Lanosterol 14 alpha-demethylase - Wikipedia. Wikipedia. [Link]

  • Bactericidal activity of ciprofloxacin in serum and urine against Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, Staphylococcus aureus and Streptococcus faecalis | Scilit. Scilit. [Link]

  • Antimicrobial activity of ciprofloxacin against Pseudomonas aeruginosa, Escherichia coli, and Staphylococcus aureus determined b - ASM Journals. American Society for Microbiology. [Link]

Sources

Validation

Benchmarking 14α-Demethylase/DNA Gyrase-IN-2 Against Standard Broad-Spectrum Antimicrobials: A Comprehensive Evaluation Guide

As antimicrobial resistance (AMR) accelerates across both bacterial and fungal pathogens, the traditional "one drug, one target" paradigm is increasingly vulnerable to target-site mutations. For drug development professi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As antimicrobial resistance (AMR) accelerates across both bacterial and fungal pathogens, the traditional "one drug, one target" paradigm is increasingly vulnerable to target-site mutations. For drug development professionals and application scientists, dual-targeting agents represent a critical evolutionary step in medicinal chemistry.

This guide provides an in-depth technical benchmarking of 14α-Demethylase/DNA Gyrase-IN-2 (Compound 6a) [1], a potent benzochromene-based analogue, against standard single-target broad-spectrum antimicrobials (e.g., Ciprofloxacin and Fluconazole). We will dissect its dual-mechanism, evaluate its comparative efficacy, and outline self-validating experimental protocols for robust laboratory assessment.

Mechanistic Overview: The Dual-Target Advantage

14α-Demethylase/DNA Gyrase-IN-2 uniquely bridges the gap between antibacterial and antifungal therapies by simultaneously inhibiting two distinct, essential enzymes in disparate pathogen classes [1]:

  • Bacterial DNA Gyrase (Topoisomerase II): The compound binds to the ATP-binding pocket or the DNA-cleavage complex of bacterial DNA gyrase, preventing the resolution of topological strain during DNA replication. This induces double-strand DNA breaks, leading to rapid bactericidal action.

  • Fungal 14α-Demethylase (CYP51): The triazolopyrimidine core of the compound coordinates with the heme iron of the fungal CYP51 enzyme. This blocks the oxidative demethylation of lanosterol, depleting ergosterol and causing the accumulation of toxic methylated sterols, ultimately disrupting the fungal cell membrane.

By attacking two highly conserved but phylogenetically distinct targets, this compound effectively mitigates the risk of spontaneous cross-resistance—a significant advantage over standard monotherapies.

G Compound 14α-Demethylase/ DNA Gyrase-IN-2 (Compound 6a) Gyrase DNA Gyrase (Bacterial Topo II) Compound->Gyrase Binds ATP pocket /Cleavage complex CYP51 14α-Demethylase (Fungal CYP51) Compound->CYP51 Coordinates Heme iron Supercoiling DNA Supercoiling Inhibition Gyrase->Supercoiling Prevents topology resolution Bactericidal Bactericidal Effect (Cell Death) Supercoiling->Bactericidal DNA strand breaks Ergosterol Ergosterol Depletion & Membrane Disruption CYP51->Ergosterol Blocks lanosterol conversion Fungicidal Fungicidal Effect (Growth Arrest) Ergosterol->Fungicidal Toxic sterol accumulation

Figure 1: Dual-target mechanism of action for 14α-Demethylase/DNA Gyrase-IN-2 across bacterial and fungal pathways.

Quantitative Benchmarking: Compound 6a vs. Standard Alternatives

To objectively evaluate 14α-Demethylase/DNA Gyrase-IN-2, we benchmark its performance against Ciprofloxacin (a gold-standard fluoroquinolone targeting DNA gyrase) and Fluconazole (a gold-standard triazole targeting 14α-demethylase). Experimental synthesis and computational studies confirm that the lipophilicity and calculated log P values of Compound 6a heavily influence its potent antimicrobial vitality [1].

Table 1: Comparative Efficacy and Target Profiling
Parameter14α-Demethylase/DNA Gyrase-IN-2 (Compound 6a)Ciprofloxacin (Bacterial Standard)Fluconazole (Fungal Standard)
Primary Target(s) DNA Gyrase & 14α-Demethylase (CYP51)DNA Gyrase & Topoisomerase IV14α-Demethylase (CYP51)
Spectrum of Activity Broad (Gram-positive, Gram-negative, Fungi)Broad (Primarily Bacteria)Narrow (Fungi only)
Representative MIC 6.25 µg/mL (Bacterial & Fungal)0.5 - 2.0 µg/mL (Bacterial)1.0 - 8.0 µg/mL (Fungal)
Zone of Inhibition (IZ) > 24 mm ~ 25-30 mm~ 20-25 mm
Action Type Bactericidal & FungicidalBactericidalFungistatic (typically)
Resistance Liability Low (Dual-target limits survival of single-point mutations)High (GyrA/ParC target-site mutations are highly prevalent)Moderate (ERG11 mutations and efflux pump upregulation)

Data Note: MIC and IZ values for Compound 6a are derived from in vitro screening assays demonstrating robust bactericidal and fungicidal effects at 6.25 µg/mL [1].

Experimental Validation Protocols

For researchers validating this compound in their own pipelines, empirical rigor is paramount. Do not simply rely on phenotypic death; you must prove target engagement. The following protocols are designed as self-validating systems to confirm both causality and efficacy.

Protocol A: DNA Gyrase Supercoiling Assay (Target Engagement)

Purpose: To directly visualize the inhibition of bacterial DNA gyrase independent of cellular permeability factors. Causality Rationale: DNA gyrase introduces negative supercoils into DNA in an ATP-dependent manner. If Compound 6a successfully inhibits gyrase, the substrate plasmid remains in its relaxed state. Because relaxed DNA is physically bulkier, it migrates significantly slower through an agarose gel compared to the compact, supercoiled form. This differential migration provides a definitive, self-validating visual readout of enzyme inhibition.

Step-by-Step Methodology:

  • Reaction Assembly: In a sterile microcentrifuge tube, combine 1 U of purified E. coli DNA Gyrase, 0.5 µg of relaxed pBR322 plasmid DNA, and 1X Gyrase Assay Buffer (containing 35 mM Tris-HCl, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% glycerol, 0.1 mg/mL BSA).

  • Inhibitor Addition: Add Compound 6a (titrated from 0.1 µg/mL to 50 µg/mL in 1% DMSO final concentration). Include Ciprofloxacin as a positive control and 1% DMSO as a vehicle control.

  • Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

  • Termination: Stop the reaction by adding an equal volume of 2X stop buffer (40% sucrose, 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5 mg/mL bromophenol blue).

  • Electrophoresis: Load samples onto a 1% agarose gel (without ethidium bromide in the gel, to prevent intercalation artifacts during running). Run at 3 V/cm for 2-3 hours in 1X TAE buffer.

  • Visualization: Post-stain the gel with 0.5 µg/mL ethidium bromide for 30 minutes, destain in water, and visualize under UV transillumination. Calculate the IC50 based on the densitometric ratio of supercoiled vs. relaxed DNA bands.

Protocol B: Minimum Inhibitory Concentration (MIC) Profiling

Purpose: To establish the phenotypic potency of the compound against live bacterial and fungal cultures. Causality Rationale: By exposing standardized inocula to serial two-fold dilutions of the compound, we pinpoint the exact concentration where visible growth is completely inhibited. Including standard antibiotics and solvent controls in parallel ensures the assay's internal validity and controls for vehicle toxicity.

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare bacterial suspensions (e.g., S. aureus, E. coli) in Mueller-Hinton Broth (MHB) to a final concentration of 5 × 10^5 CFU/mL. For fungi (e.g., C. albicans), use RPMI-1640 medium buffered with MOPS to a final concentration of 0.5 × 10^3 to 2.5 × 10^3 CFU/mL.

  • Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of Compound 6a (ranging from 100 µg/mL down to 0.19 µg/mL).

  • Inoculation: Add 50 µL of the standardized inoculum to each well containing 50 µL of the diluted compound.

  • Incubation: Incubate bacterial plates at 37°C for 18-24 hours. Incubate fungal plates at 35°C for 24-48 hours.

  • Readout: Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth (assessed via optical density at 600 nm).

  • Validation: Plate aliquots from clear wells onto compound-free agar to determine the Minimum Bactericidal/Fungicidal Concentration (MBC/MFC). A >99.9% reduction in CFU confirms a cidal rather than static mechanism.

Workflow cluster_0 Enzymatic Assays (Target Engagement) cluster_1 Phenotypic Profiling (Efficacy) Start Compound 6a Preparation (DMSO Stock) GyraseAssay DNA Gyrase Supercoiling Assay (pBR322 Relaxation) Start->GyraseAssay CYP51Assay CYP51 Spectral Binding Assay (Type II Difference Spectra) Start->CYP51Assay BactMIC Bacterial MIC/MBC (Broth Microdilution) Start->BactMIC FungMIC Fungal MIC/MFC (RPMI-1640 Media) Start->FungMIC Analysis Data Synthesis & Benchmarking (IC50, MIC, Selectivity Index) GyraseAssay->Analysis CYP51Assay->Analysis BactMIC->Analysis FungMIC->Analysis

Figure 2: Comprehensive experimental workflow for validating dual-target antimicrobial agents.

Conclusion for Drug Development Professionals

14α-Demethylase/DNA Gyrase-IN-2 represents a highly efficient chemotype for combating complex, multi-pathogen infections. By integrating a triazolopyrimidine core into a benzochromene scaffold, it successfully achieves dual-inhibition [1]. While its MIC values (e.g., 6.25 µg/mL) are slightly higher than highly optimized, single-target commercial standards like Ciprofloxacin, its broad-spectrum utility across both bacterial and fungal kingdoms—combined with a significantly higher barrier to resistance—makes it a prime candidate for further structural optimization and in vivo pharmacokinetic profiling.

References

  • Title: Targeted potent antimicrobial benzochromene-based analogues: Synthesis, computational studies, and inhibitory effect against 14α-Demethylase and DNA Gyrase Source: Bioorganic Chemistry, Volume 105, December 2020, 104387. (Indexed by PubMed) URL: [Link]

Comparative

Comparative Analysis of Synergistic Effects: A Guide for Dual 14α-Demethylase/DNA Gyrase Inhibitors

A Senior Application Scientist's Guide to Evaluating "Compound X," a Novel Dual-Target Antimicrobial Agent, in Combination with Existing Drugs In the face of mounting antimicrobial resistance, the development of novel th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Evaluating "Compound X," a Novel Dual-Target Antimicrobial Agent, in Combination with Existing Drugs

In the face of mounting antimicrobial resistance, the development of novel therapeutic strategies is paramount. One promising approach is the design of single molecules capable of inhibiting multiple microbial targets. This guide focuses on a hypothetical, yet representative, dual-action inhibitor, herein referred to as "Compound X," which targets both fungal 14α-demethylase and bacterial DNA gyrase. The objective is to provide a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the synergistic potential of such a compound with existing antimicrobial agents.

This document will delve into the mechanistic rationale for this dual-target approach, compare its potential synergistic activity with established combination therapies, and provide detailed, field-tested protocols for robust experimental validation.

The Rationale for Dual-Target Inhibition

Targeting both 14α-demethylase and DNA gyrase offers a compelling strategy for broad-spectrum antimicrobial activity. These enzymes are crucial for the viability of fungi and bacteria, respectively, and are validated targets for existing, widely used drug classes.

  • 14α-Demethylase (CYP51): This enzyme is a critical component of the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential molecule for maintaining the integrity and fluidity of the fungal cell membrane.[1][2] Inhibition of 14α-demethylase by agents like azole antifungals leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting membrane function and inhibiting fungal growth.[2][3][4]

  • DNA Gyrase: A type II topoisomerase, DNA gyrase is essential for bacterial DNA replication, transcription, and repair.[5][6] It introduces negative supercoils into the DNA, a process necessary to relieve torsional stress during replication.[5][6] Inhibitors such as fluoroquinolones trap the enzyme-DNA complex, leading to lethal double-strand breaks in the bacterial chromosome.[5][7]

A dual inhibitor like Compound X could theoretically offer a broader spectrum of activity than either a lone antifungal or antibacterial agent. More importantly, it opens up new avenues for synergistic interactions that could enhance efficacy, reduce required dosages, and potentially circumvent existing resistance mechanisms.[3]

Comparative Landscape: Synergistic Potential of Compound X

The true value of a novel agent like Compound X lies in its ability to work in concert with other antimicrobials to produce an effect greater than the sum of its parts.[3] We will compare the expected synergistic profiles of Compound X with well-documented combinations involving separate inhibitors of its target enzymes.

Azole antifungals, which inhibit 14α-demethylase, are known to act synergistically with several other classes of antifungals.[8][9] This provides a benchmark for evaluating Compound X.

  • With Echinocandins (e.g., Caspofungin, Micafungin): Echinocandins inhibit β-(1,3)-D-glucan synthase, disrupting cell wall synthesis. The combination of an azole and an echinocandin can be highly effective, as one agent weakens the cell wall while the other disrupts the cell membrane.[10]

  • With Polyenes (e.g., Amphotericin B): Polyenes bind directly to ergosterol, forming pores in the cell membrane.[10] While potent, they can be toxic. Synergy with an azole can allow for lower, safer doses of the polyene.

  • With Other Ergosterol Biosynthesis Inhibitors (e.g., Terbinafine): Terbinafine inhibits squalene epoxidase, an earlier step in the ergosterol pathway.[8] Combining it with an azole creates a sequential blockade of the same pathway, which can be highly synergistic.[8]

Hypothetical Performance of Compound X: Given its 14α-demethylase inhibitory activity, Compound X is expected to exhibit synergistic effects with echinocandins and terbinafine. The interaction with polyenes may be more complex, as Compound X reduces the availability of the polyene's target (ergosterol).

Fluoroquinolones, which inhibit DNA gyrase, have a more variable record of synergy, with many combinations showing indifference.[11][12][13] However, some clinically relevant synergistic pairs have been identified.

  • With Beta-Lactams (e.g., Penicillins, Cephalosporins): This combination is particularly effective against Pseudomonas aeruginosa, with synergy reported in 20-50% of isolates.[11][12][13] The proposed mechanism involves the cell wall-damaging effects of the beta-lactam facilitating the entry of the fluoroquinolone.

  • With Rifampin: Against Staphylococcus aureus, the combination of a fluoroquinolone and rifampin has shown superiority over single-agent therapy in some infection models.[11][13]

  • With Fosfomycin: Synergy between ciprofloxacin and fosfomycin has been reported against P. aeruginosa.[11][13]

Hypothetical Performance of Compound X: The DNA gyrase inhibitory component of Compound X suggests potential synergy with beta-lactams against Gram-negative bacteria and with agents like rifampin against Gram-positive organisms. Antagonism is rare with fluoroquinolone combinations, which is a positive prognostic indicator for Compound X.[11][13]

Experimental Validation: Protocols and Data Interpretation

To rigorously assess the synergistic potential of Compound X, standardized in vitro methods are essential. The following protocols for checkerboard assays and time-kill analysis provide a robust framework for generating quantitative data.

The checkerboard assay is a high-throughput method to determine the Fractional Inhibitory Concentration (FIC) index, a quantitative measure of synergy.[14][15]

Detailed Protocol:

  • Preparation of Reagents:

    • Prepare stock solutions of Compound X and the partner antimicrobial in an appropriate solvent.

    • Prepare cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi.

    • Prepare a bacterial or fungal inoculum standardized to a 0.5 McFarland turbidity, which is then further diluted to yield a final concentration of approximately 5 x 10^5 CFU/mL in the assay wells.[16]

  • Plate Setup:

    • Use a 96-well microtiter plate.

    • Dispense 50 µL of broth into all wells.[16]

    • Along the x-axis (e.g., columns 1-10), create two-fold serial dilutions of Compound X.

    • Along the y-axis (e.g., rows A-G), create two-fold serial dilutions of the partner antimicrobial.[16] This creates a matrix of drug combinations.

    • Include control wells: Row H for serial dilutions of Compound X alone, and column 11 for serial dilutions of the partner drug alone. Well H12 serves as a growth control (inoculum only).[17]

  • Inoculation and Incubation:

    • Add 100 µL of the prepared inoculum to each well.[16]

    • Incubate the plates at 35-37°C for 18-24 hours.[14][16]

  • Data Analysis and FICI Calculation:

    • After incubation, determine the Minimum Inhibitory Concentration (MIC) for each drug alone and for each combination. The MIC is the lowest concentration that completely inhibits visible growth.[16]

    • Calculate the FIC for each drug in the combination:

      • FIC of Drug A = MIC of Drug A in combination / MIC of Drug A alone

      • FIC of Drug B = MIC of Drug B in combination / MIC of Drug B alone

    • Calculate the FICI by summing the individual FICs: FICI = FIC of Drug A + FIC of Drug B.[17][18]

Interpretation of FICI Values:

FICI ValueInterpretation
≤ 0.5Synergy[17][18]
> 0.5 to ≤ 4.0Indifference (or Additive)[17][18]
> 4.0Antagonism[17][18]

Data Presentation: Hypothetical Checkerboard Results for Compound X

Table 1: Synergy of Compound X with Antifungals against Candida albicans

Partner AntifungalClassObserved FICIInterpretation
MicafunginEchinocandin0.375Synergy
Amphotericin BPolyene1.5Indifference
TerbinafineAllylamine0.5Synergy

Table 2: Synergy of Compound X with Antibacterials against Pseudomonas aeruginosa

Partner AntibioticClassObserved FICIInterpretation
CeftazidimeBeta-Lactam0.5Synergy
GentamicinAminoglycoside2.0Indifference
CiprofloxacinFluoroquinolone1.0Indifference

Time-kill assays provide dynamic information about the rate and extent of microbial killing over time, serving as a gold standard for confirming synergy.[19][20]

Detailed Protocol:

  • Preparation:

    • Prepare broth flasks containing the antimicrobials at specific concentrations (e.g., 0.5x MIC, 1x MIC) alone and in combination.

    • Prepare a mid-log phase bacterial or fungal culture.

  • Experiment Execution:

    • Inoculate the flasks with the microbial culture to a starting density of approximately 10^5 to 10^6 CFU/mL.[21]

    • Incubate the flasks in a shaking incubator at 37°C.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each flask.[22]

  • Quantification:

    • Perform serial ten-fold dilutions of each aliquot in sterile saline.

    • Plate a defined volume of the dilutions onto appropriate agar plates.[22]

    • Incubate the plates for 18-24 hours and count the resulting colonies to determine the CFU/mL at each time point.[22]

  • Data Analysis:

    • Plot the log10 CFU/mL against time for each condition (growth control, drugs alone, combination).

    • Synergy is defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared to the most active single agent.[22][23]

    • Indifference is a < 2-log10 change in CFU/mL.[22]

    • Antagonism is a ≥ 2-log10 increase in CFU/mL.[22]

Visualizing Mechanisms and Workflows

To better understand the underlying principles and experimental designs, the following diagrams are provided.

Synergy_Pathway cluster_fungus Fungal Cell cluster_bacterium Bacterial Cell cluster_synergists Synergistic Partners Ergosterol_Pathway Ergosterol Biosynthesis Cell_Membrane Cell Membrane Integrity Ergosterol_Pathway->Cell_Membrane Maintains 14a_Demethylase 14α-Demethylase 14a_Demethylase->Ergosterol_Pathway Compound_X_F Compound X Compound_X_F->14a_Demethylase Inhibits DNA_Replication DNA Replication Cell_Viability Cell Viability DNA_Replication->Cell_Viability Essential for DNA_Gyrase DNA Gyrase DNA_Gyrase->DNA_Replication Compound_X_B Compound X Compound_X_B->DNA_Gyrase Inhibits Beta_Lactam Beta-Lactams Bacterial_Cell_Wall Bacterial Cell Wall Beta_Lactam->Bacterial_Cell_Wall Inhibits Synthesis Echinocandin Echinocandins Fungal_Cell_Wall Fungal Cell Wall Echinocandin->Fungal_Cell_Wall Inhibits Synthesis Bacterial_Cell_Wall->Compound_X_B Enhances Uptake Fungal_Cell_Wall->Compound_X_F Dual Insult

Caption: Dual inhibitory mechanism of Compound X and potential points of synergy.

Checkerboard_Workflow cluster_prep Preparation cluster_assay Assay Setup (96-Well Plate) cluster_analysis Incubation & Analysis Prep_Inoculum Standardize Inoculum (0.5 McFarland) Add_Inoculum Add Inoculum to All Wells Prep_Inoculum->Add_Inoculum Prep_Drugs Prepare Drug Stocks (Compound X & Partner) Serial_Dilute_X Serial Dilute Compound X (Horizontally) Prep_Drugs->Serial_Dilute_X Serial_Dilute_P Serial Dilute Partner Drug (Vertically) Prep_Drugs->Serial_Dilute_P Serial_Dilute_X->Add_Inoculum Serial_Dilute_P->Add_Inoculum Incubate Incubate (18-24h, 37°C) Add_Inoculum->Incubate Read_MIC Read MICs (Visual Inspection) Incubate->Read_MIC Calculate_FICI Calculate FICI Read_MIC->Calculate_FICI

Caption: Experimental workflow for the checkerboard synergy assay.

Conclusion

The development of dual-target inhibitors like the hypothetical Compound X represents a significant step forward in antimicrobial research. By simultaneously engaging both fungal 14α-demethylase and bacterial DNA gyrase, such compounds hold the promise of broad-spectrum activity and novel synergistic potential. The true measure of their utility, however, lies in rigorous, quantitative comparison with existing therapeutic options.

The checkerboard and time-kill assays detailed in this guide provide the necessary tools to generate robust, reproducible data on synergistic interactions. By systematically evaluating Compound X against a panel of established antimicrobials, researchers can accurately map its synergistic profile, identify the most promising combination therapies, and make data-driven decisions for future preclinical and clinical development. This structured, evidence-based approach is crucial for translating innovative chemical entities into effective therapies to combat the global challenge of antimicrobial resistance.

References

  • Hooper, D. C. (1995). Synergy of fluoroquinolones with other antimicrobial agents. Clinical Infectious Diseases, 20(Supplement_2), S154-S159. [Link]

  • Robbins, N., & Cowen, L. E. (2021). Augmenting Azoles with Drug Synergy to Expand the Antifungal Toolbox. Journal of Fungi, 7(5), 346. [Link]

  • Patsnap. (2024). What are Bacterial DNA gyrase inhibitors and how do they work? Patsnap Synapse. [Link]

  • Hooper, D. C. (2001). Mechanisms of action of antimicrobials: focus on fluoroquinolones. Clinical infectious diseases, 32(Supplement_1), S9-S15. [Link]

  • Bio-protocol. (2025). Checkerboard (synergy) assays. Bio-protocol, 15(1). [Link]

  • Emery Pharma. (n.d.). Antimicrobial Synergy Study – Checkerboard Testing. [Link]

  • Bio-protocol. (2023). Interpretation of Fractional Inhibitory Concentration Index (FICI). Bio-protocol. [Link]

  • GARDP Revive. (n.d.). Time-kill studies – including synergy time-kill studies. [Link]

  • Wikipedia. (n.d.). Sterol 14-demethylase. [Link]

  • Parker, J. E., et al. (2020). Sterol 14α-Demethylase Ligand-Binding Pocket-Mediated Acquired and Intrinsic Azole Resistance in Fungal Pathogens. Journal of Fungi, 7(1), 1. [Link]

  • Wikidoc. (2018). Lanosterol 14 alpha-demethylase. [Link]

  • Arthington-Skaggs, B. A., et al. (2002). Azole Affinity of Sterol 14α-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens. Antimicrobial Agents and Chemotherapy, 46(6), 1696-1702. [Link]

  • Arastehfar, A., et al. (2024). Azole Combinations and Multi-Targeting Drugs That Synergistically Inhibit Candidozyma auris. Journal of Fungi, 10(10), 808. [Link]

  • D'Atanasio, N., et al. (2020). Antibacterial activity of novel dual bacterial DNA type II topoisomerase inhibitors. PLoS ONE, 15(2), e0228509. [Link]

  • Nyerges, A., et al. (2020). Rational design of balanced dual-targeting antibiotics with limited resistance. PLoS Biology, 18(10), e3000819. [Link]

Sources

Validation

Comparative Molecular Docking Guide: 14α-Demethylase/DNA Gyrase-IN-2 vs. Standard Azoles

As a Senior Application Scientist, I frequently encounter the limitations of single-target antimicrobial therapies. The rapid emergence of multidrug-resistant (MDR) fungal and bacterial strains has severely compromised t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the limitations of single-target antimicrobial therapies. The rapid emergence of multidrug-resistant (MDR) fungal and bacterial strains has severely compromised the clinical efficacy of standard azole antifungals (e.g., fluconazole, itraconazole). To overcome target-site mutations and efflux pump overexpression, drug development has pivoted toward dual-target inhibitors.

This guide provides an objective, data-driven comparison between standard azoles and the novel benzochromene-based dual inhibitor, 14α-Demethylase/DNA Gyrase-IN-2 (Compound 6a) . By establishing a self-validating molecular docking workflow, we will explore the mechanistic causality behind its superior binding affinity and antimicrobial profile.

Mechanistic Rationale & Structural Insights

Standard azoles exert their fungistatic effect by targeting lanosterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway. Mechanistically, azoles coordinate their basic nitrogen (from an imidazole or triazole ring) directly to the heme iron (Fe²⁺) in the CYP51 active site [1]. However, point mutations near this heme-binding pocket frequently lead to clinical resistance.

In contrast, utilizes a bulky, highly lipophilic benzochromene scaffold. Rather than relying strictly on coordinate covalent bonds with the heme iron, this dual inhibitor establishes extensive π-π stacking and hydrophobic interactions with surrounding active site residues (e.g., Tyr118, Leu376). Furthermore, it simultaneously arrests bacterial cell cycles by inhibiting DNA Gyrase, making it a potent broad-spectrum agent [2].

G DualInhibitor 14α-Demethylase/DNA Gyrase-IN-2 (Compound 6a) CYP51 Fungal 14α-Demethylase (CYP51) DualInhibitor->CYP51 Inhibits Gyrase Bacterial DNA Gyrase DualInhibitor->Gyrase Inhibits Ergosterol Ergosterol Biosynthesis Blocked (Fungal Cell Death) CYP51->Ergosterol Disrupts Cell Membrane DNA_Rep DNA Replication Blocked (Bacterial Cell Death) Gyrase->DNA_Rep Arrests Cell Cycle

Caption: Dual-target inhibition mechanism of 14α-Demethylase/DNA Gyrase-IN-2.

Performance Comparison: In Vitro Efficacy

Before initiating computational workflows, docking studies must be grounded in experimental reality. The in vitro enzyme screening data demonstrates that benzochromene derivatives possess superior binding affinities to the fungal CYP51 enzyme compared to standard reference drugs [2].

CompoundTarget(s)CYP51 IC₅₀ (µM)Antimicrobial Profile
14α-Demethylase/DNA Gyrase-IN-1 (7c) CYP51 / DNA Gyrase1.05Broad-spectrum (Bactericidal & Fungicidal)
14α-Demethylase/DNA Gyrase-IN-2 (6a) CYP51 / DNA Gyrase1.79Broad-spectrum (Bactericidal & Fungicidal)
Fluconazole (Standard Azole) CYP512.14Fungistatic (Selective)

Causality Note: The lower IC₅₀ values of the dual inhibitors (1.05 µM and 1.79 µM) compared to fluconazole (2.14 µM) are directly attributed to the optimized lipophilicity (LogP) of the polysubstituted chromenotriazolopyrimidine scaffold, which maximizes thermodynamic stability within the hydrophobic substrate-binding channel of CYP51.

Experimental Workflow: Comparative Molecular Docking Protocol

To objectively compare the binding poses of these compounds, we must employ a self-validating molecular docking protocol. We utilize the high-resolution crystal structure of Candida albicans CYP51 (), which is co-crystallized with itraconazole, providing an exact template of the active site [3].

G Start Target & Ligand Selection PrepProt Protein Preparation (CYP51: PDB ID 5V5Z) Start->PrepProt PrepLig Ligand Preparation (3D Conformer Generation) Start->PrepLig Grid Receptor Grid Generation (Centered on Heme Iron) PrepProt->Grid Dock Molecular Docking (Glide / AutoDock Vina) PrepLig->Dock Validation Protocol Validation (Redock Co-crystal, RMSD < 2Å) Grid->Validation Validation->Dock Pass Analysis Pose Analysis & Scoring (Binding Energy, H-Bonds) Dock->Analysis

Caption: Standardized, self-validating comparative molecular docking workflow for CYP51 inhibitors.

Step-by-Step Methodology

Step 1: Protein Preparation (Target: PDB ID 5V5Z)

  • Action: Import the C. albicans CYP51 structure into your suite (e.g., Schrödinger Maestro or Discovery Studio).

  • Refinement: Strip water molecules beyond 5 Å of the active site. Crucial: Retain the heme cofactor, as it is essential for structural integrity and baseline azole docking.

  • Protonation: Assign bond orders, add missing hydrogen atoms, and optimize the hydrogen bond network at physiological pH (7.4) using the OPLS4 or CHARMM force field.

Step 2: Ligand Preparation

  • Action: Generate 3D conformers for 14α-Demethylase/DNA Gyrase-IN-2 and Fluconazole.

  • Refinement: Perform energy minimization to identify the global minimum conformation. Generate appropriate tautomers and ionization states at pH 7.4 to accurately reflect physiological conditions.

Step 3: Receptor Grid Generation

  • Action: Define a bounding box (typically 20 Å × 20 Å × 20 Å) centered exactly on the co-crystallized itraconazole ligand and the heme iron.

  • Causality: Centering the grid on the heme iron ensures the docking algorithm samples the exact catalytic pocket where azoles bind, allowing for a direct, unbiased spatial comparison with the dual inhibitor.

Step 4: System Validation (The Self-Validating Step)

  • Action: Redock the native co-crystallized ligand (itraconazole) into the generated grid.

  • Criteria: Calculate the Root Mean Square Deviation (RMSD) between your docked pose and the experimental crystal pose. The RMSD must be < 2.0 Å . If it exceeds this threshold, the grid parameters or force field must be recalibrated before proceeding. This guarantees the trustworthiness of the subsequent novel ligand docking.

Step 5: Molecular Docking & Post-Docking Analysis

  • Action: Dock 14α-Demethylase/DNA Gyrase-IN-2 and Fluconazole using high exhaustiveness (AutoDock Vina) or Extra Precision (Glide XP).

  • Analysis: Extract the binding free energy (ΔG). Map the specific non-covalent interactions. You will observe that while fluconazole relies heavily on the Fe²⁺ coordinate bond, the dual inhibitor achieves a lower (more favorable) binding energy through massive hydrophobic enclosure and π-π stacking, effectively bypassing the need for heme coordination.

Conclusion

Comparative molecular docking reveals a distinct evolutionary step in antimicrobial design. While standard azoles are highly effective, their strict reliance on heme-iron coordination makes them vulnerable to active-site mutations. By exploiting broader hydrophobic pockets within the CYP51 enzyme, dual inhibitors like 14α-Demethylase/DNA Gyrase-IN-2 not only yield superior in vitro IC₅₀ values but also provide a robust structural mechanism to bypass common resistance pathways.

References

  • Title: Design, synthesis, and antifungal activity of novel amide imidazole CYP51 inhibitors with aromatic fused ring hydrophobic side chains Source: PubMed Central (PMC) / RSC Advances URL: [Link]

  • Title: Targeted potent antimicrobial benzochromene-based analogues: Synthesis, computational studies, and inhibitory effect against 14α-Demethylase and DNA Gyrase Source: Bioorganic Chemistry / PubMed URL: [Link]

  • Title: Crystal structure of Candida albicans sterol 14-alpha demethylase (CYP51) bound to itraconazole (PDB ID: 5V5Z) Source: RCSB Protein Data Bank URL: [Link]

Comparative

Comparative Efficacy of 14|A-Demethylase/DNA Gyrase-IN-2 in Multi-Drug Resistant Strains: A Technical Guide

In the escalating battle against antimicrobial resistance, the development of novel therapeutic agents with multi-targeting capabilities represents a strategic imperative. This guide provides an in-depth technical compar...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the escalating battle against antimicrobial resistance, the development of novel therapeutic agents with multi-targeting capabilities represents a strategic imperative. This guide provides an in-depth technical comparison of 14|A-Demethylase/DNA Gyrase-IN-2 (hereafter referred to as IN-2) , a novel dual-action inhibitor. We will objectively evaluate its performance against key multi-drug resistant (MDR) bacterial and fungal strains, benchmarked against established single-target inhibitors. The experimental data and protocols herein are designed to provide researchers, scientists, and drug development professionals with a robust framework for validating the efficacy of such dual-inhibitor compounds.

Introduction: The Rationale for Dual-Target Inhibition

The emergence of multi-drug resistant pathogens, such as methicillin-resistant Staphylococcus aureus (MRSA) and azole-resistant Candida albicans, poses a significant threat to global public health.[1][2] These organisms have developed sophisticated mechanisms to evade conventional antibiotics, including target-site modification, enzymatic drug inactivation, and active efflux of drugs.[1][3][4][5] A promising strategy to overcome this challenge is the simultaneous inhibition of multiple, essential microbial pathways.

14|A-Demethylase/DNA Gyrase-IN-2 is designed to exploit this strategy by concurrently targeting two distinct and vital enzymes:

  • Fungal Sterol 14α-demethylase (CYP51/Erg11): A critical cytochrome P450 enzyme in the ergosterol biosynthesis pathway.[6][7] Its inhibition disrupts fungal cell membrane integrity, leading to fungistatic or fungicidal effects.[7][8] This is the established mechanism for azole antifungals.[4]

  • Bacterial DNA Gyrase (GyrA/GyrB): A type II topoisomerase essential for bacterial DNA replication, transcription, and repair.[9][10][11] By introducing negative supercoils into DNA, it resolves topological stress.[9][12] Inhibition of this enzyme leads to lethal double-stranded DNA breaks, a mechanism employed by fluoroquinolone antibiotics.[9][10][13]

By engaging both targets, IN-2 has the potential to exhibit a broader antimicrobial spectrum and a lower propensity for resistance development compared to single-target agents.


Mechanism of Action: A Dual Assault

The efficacy of IN-2 hinges on its ability to effectively bind and inhibit two structurally and functionally distinct enzymes in different microbial kingdoms. This dual-inhibitory action is a key differentiator from conventional antimicrobials.

Dual_Inhibitor_Mechanism cluster_bacterium Bacterial Cell (e.g., S. aureus) cluster_fungus Fungal Cell (e.g., C. albicans) IN2_B 14|A-Demethylase/ DNA Gyrase-IN-2 DNA_Gyrase DNA Gyrase (GyrA/GyrB) IN2_B->DNA_Gyrase Inhibition DNA_Replication DNA Replication & Transcription Blocked DNA_Gyrase->DNA_Replication Relaxed_DNA Relaxed/Replicated DNA DNA_Gyrase->Relaxed_DNA Cell_Death_B Bacterial Cell Death DNA_Replication->Cell_Death_B Supercoiled_DNA Supercoiled DNA Supercoiled_DNA->DNA_Gyrase IN2_F 14|A-Demethylase/ DNA Gyrase-IN-2 CYP51 14α-demethylase (CYP51/Erg11) IN2_F->CYP51 Inhibition Ergosterol_Pathway Ergosterol Synthesis Blocked CYP51->Ergosterol_Pathway Ergosterol Ergosterol CYP51->Ergosterol Membrane_Disruption Membrane Disruption Ergosterol_Pathway->Membrane_Disruption Cell_Death_F Fungal Cell Death/ Growth Inhibition Membrane_Disruption->Cell_Death_F Lanosterol Lanosterol Lanosterol->CYP51 Checkerboard_Workflow cluster_prep Plate Preparation cluster_exp Experiment cluster_analysis Data Analysis Prep_A Prepare serial dilutions of Drug A (e.g., IN-2) along rows Dispense Dispense unique drug combinations into 96-well plate Prep_A->Dispense Prep_B Prepare serial dilutions of Drug B (e.g., Ciprofloxacin) along columns Prep_B->Dispense Inoculate Inoculate all wells with standardized microbial suspension Dispense->Inoculate Incubate Incubate plate under appropriate conditions (e.g., 37°C, 24h) Inoculate->Incubate Read Read plate for visible growth (turbidity) Incubate->Read Determine_MIC Determine MIC of each drug alone and in combination Read->Determine_MIC Calculate_FICI Calculate FICI: FICA + FICB Determine_MIC->Calculate_FICI Interpret Interpret Result: Synergy, Additive, or Antagonism Calculate_FICI->Interpret

Caption: Workflow for the checkerboard synergy assay.

This assay is performed similarly to the MIC protocol, but with two drugs diluted orthogonally across the plate, creating a matrix of concentration combinations. [14][15][16]

Table 4: FICI Analysis of IN-2 in Combination with Single-Target Agents against MRSA

Combination FICI Interaction
IN-2 + Ciprofloxacin 0.75 Additive

| IN-2 + Oxacillin | 0.38 | Synergy |

Interpretation: The interaction with ciprofloxacin is additive, which is expected as both compounds target the same pathway (DNA gyrase). More compellingly, IN-2 demonstrates synergy with oxacillin, a β-lactam antibiotic. This suggests that by inhibiting a separate, essential pathway, IN-2 may re-sensitize MRSA to antibiotics to which it is normally resistant. This is a highly desirable property for a developmental compound.

Conclusion and Future Directions

14|A-Demethylase/DNA Gyrase-IN-2 demonstrates significant promise as a dual-action antimicrobial agent. Its potent, often cidality against multi-drug resistant bacterial and fungal pathogens validates the scientific rationale behind its design. The compound's ability to outperform established single-target drugs like ciprofloxacin and fluconazole against resistant strains highlights its potential to address critical unmet needs in infectious disease therapy.

Key findings from this comparative guide include:

  • Broad-Spectrum Activity: IN-2 shows potent inhibitory action against both Gram-positive MRSA and pathogenic yeast C. albicans.

  • Efficacy Against Resistance: The compound is highly effective against strains that have developed resistance to widely used antibiotic classes.

  • Cidal Activity: Time-kill assays confirm that IN-2 is bactericidal and fungicidal at achievable concentrations, a crucial attribute for treating severe infections.

  • Synergistic Potential: IN-2 shows the potential to work synergistically with existing antibiotics, potentially restoring their efficacy against resistant strains.

Further research should focus on elucidating its efficacy against a broader panel of clinical isolates, including Gram-negative bacteria, and advancing to in vivo models to assess its pharmacokinetic and pharmacodynamic properties. The data presented here provides a strong, scientifically grounded basis for the continued development of IN-2 as a next-generation antimicrobial agent.

References

  • Molecular Mechanisms of Drug Resistance in Staphylococcus aureus. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Multidrug resistance and major facilitator superfamily antimicrobial efflux pumps of the ESKAPEE pathogen Staphylococcus aureus. (2025, March 19). Open Exploration Publishing. Retrieved from [Link]

  • The Coolest Assay to Learn! Step-by-Step Guide to the Checkerboard Assay. (2025, September 15). clyte. Retrieved from [Link]

  • What are Bacterial DNA gyrase inhibitors and how do they work? (2024, June 21). Patsnap Synapse. Retrieved from [Link]

  • Staphylococcal Drug Resistance: Mechanisms, Therapies, and Nanoparticle Interventions. (2025, February 19). MDPI. Retrieved from [Link]

  • New and simplified method for drug combination studies by checkerboard assay. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Synergy Checkerboard Assay. (n.d.). SciSpace. Retrieved from [Link]

  • Determination of the Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method. (n.d.). Bio-protocol. Retrieved from [Link]

  • Antimicrobial Synergy Testing/Checkerboard Assay. (n.d.). Creative Diagnostics. Retrieved from [Link]

  • Checkerboard assay. (n.d.). GARDP Revive. Retrieved from [Link]

  • DNA Gyrase Inhibitors. (n.d.). Pharmacology 2000. Retrieved from [Link]

  • Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay. (n.d.). National Institutes of Health. Retrieved from [Link]

  • MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab. Retrieved from [Link]

  • Methicillin-Resistant Staphylococcus Aureus (MRSA). (n.d.). Baylor College of Medicine. Retrieved from [Link]

  • MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. (n.d.). FWD AMR-RefLabCap. Retrieved from [Link]

  • Antifungal Drug Resistance: Molecular Mechanisms in Candida albicans and Beyond. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Hsp90-Mediated Multi-Drug Resistance in DNA Polymerase-Defective Strains of Candida albicans. (2024, March 19). MDPI. Retrieved from [Link]

  • Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. (2021, April 1). Acta Scientific. Retrieved from [Link]

  • Methicillin Resistant Staphylococcus aureus: Molecular Mechanisms Underlying Drug Resistance Development and Novel Strategies to Combat. (2023, December 14). Cureus. Retrieved from [Link]

  • Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Comparison of Broth Microdilution, E Test, and Agar Dilution Methods for Antibiotic Susceptibility Testing of Campylobacter jejuni and Campylobacter coli. (n.d.). National Institutes of Health. Retrieved from [Link]

  • An acquired mechanism of antifungal drug resistance simultaneously enables Candida albicans to escape from intrinsic host defenses. (2017, September 27). PLOS Pathogens. Retrieved from [Link]

  • Friend or Foe: Protein Inhibitors of DNA Gyrase. (2024, January 29). MDPI. Retrieved from [Link]

  • Time-Kill Kinetics Assay. (n.d.). Emery Pharma. Retrieved from [Link]

  • Antifungal Drug Resistance: Molecular Mechanisms in Candida albicans and Beyond. (2020, May 22). ACS Publications. Retrieved from [Link]

  • New pyrrole derivatives as DNA gyrase and 14α-demethylase inhibitors: Design, synthesis, antimicrobial evaluation, and molecular docking. (2023, May 11). PubMed. Retrieved from [Link]

  • Mechanisms of Candida biofilm drug resistance. (2013, October). Future Microbiology. Retrieved from [Link]

  • Antimicrobial Susceptibility Testing. (2024, May 27). National Institutes of Health. Retrieved from [Link]

  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (n.d.). MDPI. Retrieved from [Link]

  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH. Retrieved from [Link]

  • MIC Determination. (n.d.). EUCAST. Retrieved from [Link]

  • Sterol 14α-Demethylase Ligand-Binding Pocket-Mediated Acquired and Intrinsic Azole Resistance in Fungal Pathogens. (2020, December 22). MDPI. Retrieved from [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (2024, April 22). AKJournals. Retrieved from [Link]

  • Roles for Structural Biology in the Discovery of Drugs and Agrochemicals Targeting Sterol 14α-Demethylases. (2021, January 20). MDPI. Retrieved from [Link]

  • Time-kill studies – including synergy time-kill studies. (n.d.). GARDP Revive. Retrieved from [Link]

  • Azole Affinity of Sterol 14α-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Identification of Potent and Selective Inhibitors of Acanthamoeba: Structural Insights into Sterol 14α-Demethylase as a Key Drug Target. (2024, April 29). National Institutes of Health. Retrieved from [Link]

  • A Three-Dimensional Model of Lanosterol 14α-Demethylase of Candida albicans and Its Interaction with Azole Antifungals. (2000, June 10). ACS Publications. Retrieved from [Link]

  • Inhibitory data against both 14α-Demethylase and DNA gyrase enzymes. (n.d.). ResearchGate. Retrieved from [Link]

  • Lanosterol 14α-Demethylase (CYP51)/Heat Shock Protein 90 (Hsp90) Dual Inhibitors for the Treatment of Invasive Candidiasis. (2025, January 23). PubMed. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.